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  • Product: 5-Chloropyrido[2,3-d]pyridazine
  • CAS: 23590-58-1

Core Science & Biosynthesis

Foundational

Synthesis of 5-Chloropyrido[2,3-d]pyridazine: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The pyrido[2,3-d]pyridazine scaffold is a privileged bicyclic heterocycle extensively utilized in modern medicinal chemistry. It serves as a core motif for various therapeutic age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pyrido[2,3-d]pyridazine scaffold is a privileged bicyclic heterocycle extensively utilized in modern medicinal chemistry. It serves as a core motif for various therapeutic agents, including sodium channel inhibitors for pain management[1] and advanced KRAS G12C inhibitors[2]. The synthesis of functionalized derivatives relies heavily on the versatile building block 5-chloropyrido[2,3-d]pyridazine .

According to IUPAC nomenclature for fused heterocycles, the numbering of the pyrido[2,3-d]pyridazine system assigns the pyridine nitrogen to position 1, and the pyridazine nitrogens to positions 6 and 7. Position 5 is the carbon adjacent to the bridgehead (C4a) and the pyridazine nitrogen (N6). This specific topology makes the C5 position highly electrophilic and an excellent site for late-stage nucleophilic aromatic substitution (SNAr)[3].

Retrosynthetic Strategy

The retrosynthetic disconnection of 5-chloropyrido[2,3-d]pyridazine dictates a two-step forward synthesis. The target 5-chloro derivative is obtained via the deoxychlorination of its corresponding lactam precursor, pyrido[2,3-d]pyridazin-5(6H)-one[3]. This lactam intermediate is efficiently assembled through a cyclocondensation reaction utilizing 2-formylnicotinic acid (or its ester derivatives) and hydrazine hydrate as the primary starting materials[1].

Retrosynthesis Target 5-Chloropyrido[2,3-d]pyridazine Intermediate Pyrido[2,3-d]pyridazin-5(6H)-one Target->Intermediate Deoxychlorination (POCl3) StartingMaterial 2-Formylnicotinic Acid + Hydrazine Intermediate->StartingMaterial Cyclocondensation

Retrosynthetic analysis of 5-chloropyrido[2,3-d]pyridazine.

Mechanistic Insights

Understanding the causality behind the reaction conditions ensures a self-validating experimental setup:

  • Cyclocondensation: The reaction of 2-formylnicotinic acid with hydrazine initiates via the nucleophilic attack of hydrazine on the highly reactive C2-formyl group, forming a hydrazone intermediate. Subsequent intramolecular amidation at the C3-carboxylate yields the thermodynamically stable pyridazine ring[1].

  • Deoxychlorination: The conversion of the 5-one to the 5-chloro derivative utilizes phosphorus oxychloride (POCl3). The mechanism requires the tautomerization of the lactam to its lactim (hydroxy) form, which attacks POCl3 to generate a highly reactive phosphorodichloridate leaving group. Chloride ion displacement then affords the target 5-chloropyrido[2,3-d]pyridazine[4]. The addition of an organic base (e.g., DIPEA or triethylamine) is critical; it acts as an acid scavenger to neutralize the generated HCl and accelerates the formation of the Vilsmeier-type intermediate[4].

Mechanism A Pyrido[2,3-d]pyridazin-5(6H)-one B Lactim Tautomer (5-Hydroxypyrido[2,3-d]pyridazine) A->B Tautomerization C Vilsmeier-type Intermediate (Phosphorodichloridate ester) B->C + POCl3 - HCl D 5-Chloropyrido[2,3-d]pyridazine C->D Nucleophilic substitution by Cl-

Mechanistic pathway of the deoxychlorination using POCl3.

Detailed Experimental Protocols

Synthesis of Pyrido[2,3-d]pyridazin-5(6H)-one

This protocol establishes the core bicyclic scaffold from commercially available starting materials.

  • Reagent Preparation: Dissolve 2-formylnicotinic acid (1.0 eq, 10.0 mmol) in absolute ethanol or 1,4-dioxane to achieve a 0.2 M concentration[1].

  • Addition: Slowly add hydrazine monohydrate (1.2 eq, 12.0 mmol) dropwise at room temperature under a continuous nitrogen atmosphere.

  • Cyclization: Heat the reaction mixture to reflux (80–100 °C) for 6–16 hours.

    • Self-Validation Check: Monitor the reaction progress via TLC (DCM:MeOH 9:1). The disappearance of the UV-active starting material spot and the appearance of a lower-Rf product spot indicate completion.

  • Workup: Upon completion, cool the mixture to 0–5 °C in an ice bath to induce precipitation.

  • Isolation: Filter the resulting precipitate, wash sequentially with cold ethanol and diethyl ether, and dry under high vacuum to afford pyrido[2,3-d]pyridazin-5(6H)-one as a solid[1].

Synthesis of 5-Chloropyrido[2,3-d]pyridazine

This protocol activates the C5 position for downstream cross-coupling or SNAr chemistry.

  • Activation: Suspend the isolated pyrido[2,3-d]pyridazin-5(6H)-one (1.0 eq, 5.0 mmol) in neat POCl3 (10–15 volumes).

  • Base Addition: Carefully add N,N-diisopropylethylamine (DIPEA) or triethylamine (1.5 eq, 7.5 mmol) dropwise at 0 °C to prevent exothermic degradation[4].

  • Chlorination: Heat the mixture to 90–100 °C for 2–4 hours. The heterogeneous suspension will gradually transition into a dark, homogeneous solution.

    • Self-Validation Check: Quench a 10 µL aliquot in methanol and analyze via LC-MS to confirm the mass shift from the lactam (M+H) to the chloro-adduct (M+H, exhibiting the characteristic 3:1 ^35^Cl/^37^Cl isotope pattern).

  • Quenching: Cool the mixture to room temperature and distill off excess POCl3 under reduced pressure. Carefully pour the thick residue onto crushed ice to safely quench the remaining phosphorodichloridic acid[4].

  • Extraction & Purification: Adjust the aqueous mixture with saturated aqueous NaHCO3 to pH 7–8. Extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 5-chloropyrido[2,3-d]pyridazine[3].

Process Optimization and Quantitative Data

The choice of chlorinating agent and the presence of an organic base significantly impact the reaction kinetics and overall yield. Table 1 summarizes the optimization data for the deoxychlorination step.

Table 1: Optimization of Deoxychlorination Conditions

Reagent SystemTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
POCl3 (neat)1054.04585
POCl3 + Triethylamine902.57895
POCl3 + DIPEA902.08196
SOCl2 + DMF (cat.)806.03070

Note: The addition of sterically hindered bases like DIPEA minimizes side reactions (e.g., nucleophilic attack by the base itself) while effectively driving the formation of the Vilsmeier-type intermediate.

References

  • Concise synthesis of pyridopyridazines - ResearchGate. researchgate.net. 3

  • US10646488B2 - Conjugates of cereblon binding compounds and G12C mutant KRAS, HRAS or NRAS protein modulating compounds and methods of use thereof - Google Patents. google.com. 2

  • WO2023205778A1 - Heteroaryl compounds for the treatment of pain - Google Patents. google.com. 1

  • CN101365699A - 吡啶并(3,2-d)嘧啶和可用于医疗的药物组合物 - Google Patents. google.com. 4

Sources

Exploratory

Rational Design, Synthesis, and Characterization of Substituted Pyrido[2,3-d]pyridazine Derivatives

A Comprehensive Technical Guide for Drug Development Professionals Executive Summary Nitrogen-containing heterocyclic scaffolds are privileged structures in medicinal chemistry due to their profound impact on physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

Nitrogen-containing heterocyclic scaffolds are privileged structures in medicinal chemistry due to their profound impact on physicochemical properties and target binding affinity. Among these, the pyrido[2,3-d]pyridazine nucleus has emerged as a highly versatile pharmacophore. Derivatives of this fused bicyclic system exhibit a broad spectrum of biological activities, including COX-1/COX-2 dual inhibition for anti-inflammatory applications, GABA_A receptor modulation for central nervous system (CNS) disorders, and p38 kinase inhibition[1][2].

This technical whitepaper provides an in-depth, self-validating framework for the preparation, structural characterization, and biological evaluation of substituted pyrido[2,3-d]pyridazine derivatives. By detailing the causality behind synthetic choices and analytical protocols, this guide serves as an authoritative resource for researchers optimizing these scaffolds for preclinical drug development.

Pharmacological Rationale and Target Selection

The structural geometry of pyrido[2,3-d]pyridazines allows for precise spatial orientation of functional groups, enabling high-affinity interactions with distinct biological targets[2].

  • Anti-Inflammatory Agents: The annulation of a 2-pyridone pattern into a pyrido[2,3-d]pyridazine-2,8-dione system transforms highly selective COX-2 inhibitors into potent COX-1/COX-2 dual inhibitors. This dual mechanism is critical for managing inflammatory cascades (e.g., prostaglandin H2 synthesis) while mitigating the cardiovascular risks associated with exclusive COX-2 inhibition[1].

  • CNS Therapeutics: Specific 2,3,8-trisubstituted pyrido[2,3-d]pyridazines act as high-affinity ligands for the benzodiazepine binding site of GABA_A receptors (specifically α2, α3, and α5 subunits), demonstrating efficacy in anxiolytic and antipsychotic models with Ki​ values often <100 nM[2][3].

Retrosynthetic Analysis and Workflow Design

The synthesis of pyrido[2,3-d]pyridazines generally relies on the sequential construction of the pyridine ring followed by pyridazine annulation, or vice versa. The most robust and modular approach utilizes polyfunctionalized 2-pyridones as key intermediates. This strategy allows for late-stage diversification, which is essential for structure-activity relationship (SAR) studies.

SynthesisWorkflow Start β-enamino diketones + Active Methylene Reagents Step1 Base-Catalyzed Cyclocondensation (EtOH/MeCN, Reflux) Start->Step1 Inter1 Polyfunctionalized 2-Pyridones Step1->Inter1 Step2 Hydrazine Monohydrate Annulation (6-16 hours) Inter1->Step2 Product 3,5-Disubstituted Pyrido[2,3-d]pyridazine-2,8-diones Step2->Product Step3 Late-Stage Functionalization (e.g., Hydrolysis, Amination) Product->Step3 Final Target Drug Candidates Step3->Final

Synthetic workflow for pyrido[2,3-d]pyridazine-2,8-dione derivatives.

Step-by-Step Synthetic Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Yields and reaction times are highly dependent on the electronic nature of the substituents.

Protocol A: Synthesis of Polyfunctionalized 2-Pyridone Intermediates

Causality: The reaction of β-enamino diketones with active methylene reagents (e.g., malononitrile or ethyl cyanoacetate) establishes the highly substituted pyridine core necessary for subsequent ring closure[1].

  • Preparation: Dissolve 10 mmol of the selected β-enamino diketone and 10 mmol of malononitrile in 25 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine or triethylamine (approx. 1 mL) to deprotonate the active methylene, initiating the Knoevenagel condensation/Michael addition cascade[4].

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 4–6 hours. Reaction progress must be monitored via TLC (Hexane:EtOAc, 3:1).

  • Isolation: Cool the mixture to 0∘C . Collect the precipitated solid via vacuum filtration, wash with cold ethanol, and recrystallize from DMF/Ethanol to yield the 2-pyridone intermediate.

Protocol B: Annulation to Pyrido[2,3-d]pyridazine-2,8-diones

Causality: Hydrazine monohydrate acts as a bis-nucleophile, attacking the electrophilic ester/cyano and ketone functionalities of the 2-pyridone core to form the fused pyridazine ring[1].

  • Reaction Setup: Suspend 5 mmol of the 2-pyridone intermediate in a 1:1 (v/v) mixture of EtOH and MeCN (20 mL).

  • Reagent Addition: Add hydrazine monohydrate (15 mmol, 3 eq) dropwise. The excess ensures complete conversion and prevents intermolecular cross-linking.

  • Cyclocondensation: Reflux the mixture for 6–16 hours. The solvent mixture (EtOH/MeCN) provides the optimal boiling point and solubility profile for the transition state[1].

  • Workup: Concentrate the solvent under reduced pressure. Triturate the crude residue with cold water, filter, and dry under vacuum to obtain the 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-dione (Yields typically range from 63–99%)[1].

Characterization and Analytical Validation

Rigorous characterization is mandatory to confirm the regioselectivity of the annulation and the purity of the final compounds.

  • FT-IR Spectroscopy: The disappearance of the sharp cyano ( −C≡N ) stretch at ∼2220 cm−1 and the appearance of broad N-H stretches ( 3100−3300 cm−1 ) and lactam C=O stretches ( 1650−1680 cm−1 ) confirm successful pyridazine ring formation[5].

  • High-Resolution Mass Spectrometry (HRMS) & LC-MS: Tandem mass spectrometry (MS/MS) is utilized to observe characteristic fragmentation patterns. The cleavage of the pyridazine ring ( −N2​ ) is a hallmark diagnostic fragment for these fused systems[6].

  • Nuclear Magnetic Resonance ( 1H and 13C NMR): In 1H NMR (DMSO- d6​ ), the highly deshielded lactam N-H protons typically appear as broad singlets between δ11.5−13.1 ppm [5]. The aromatic protons of the pyridine ring provide distinct coupling constants ( J≈8.0−9.6 Hz ) that verify the substitution pattern[5].

Biological Evaluation Data

Quantitative assessment of the synthesized derivatives is crucial for establishing SAR. Below is a summarized data table comparing the in vivo anti-inflammatory activity (ear edema model) and in vitro COX inhibition of selected derivatives[1].

Table 1: Pharmacological Evaluation of Pyrido[2,3-d]pyridazine Derivatives

Compound IDSubstitution (N-Aryl)Ear Edema Inhibition (%)*COX-1 IC50​ ( μ M)COX-2 IC50​ ( μ M)Selectivity Index (COX-1/COX-2)
4a Unsubstituted45.2>10045.3N/A
4c Unsubstituted51.885.432.12.66
7a N-Phenyl76.512.410.81.15
7c N-Phenyl (Optimized)82.00.850.920.92 (Dual Inhibitor)
Indomethacin Standard85.50.182.800.06

*Evaluated using the croton oil-induced ear edema model at a topical dose of 1.25 mg/ear[1].

Data Interpretation: The data clearly demonstrates that N-phenyl substitution on the pyrido[2,3-d]pyridazine-2,8-dione core (Compounds 7a, 7c) significantly enhances anti-inflammatory efficacy compared to unsubstituted analogs (4a, 4c). Furthermore, Compound 7c achieves near-equipotent dual inhibition of COX-1 and COX-2, representing a highly desirable profile for mitigating gastrointestinal and cardiovascular toxicities[1].

Conclusion

The pyrido[2,3-d]pyridazine scaffold represents a highly tunable pharmacophore with immense potential in modern drug discovery. By employing rational retrosynthetic design—specifically leveraging Knoevenagel/Michael cascades followed by hydrazine-mediated annulation—researchers can efficiently generate diverse libraries of these heterocycles. Rigorous analytical validation via NMR, FT-IR, and LC-MS ensures structural integrity, while targeted biological assays confirm their utility as potent, dual-action therapeutics.

References

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition Source: PMC (nih.gov) URL:[Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field Source: Scientific Research Publishing (scirp.org) URL:[Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives Source: Journal of Chemical and Pharmaceutical Research (jocpr.com) URL:[Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion Source: Universidade do Minho (uminho.pt) URL:[Link]

  • A facile synthesis and mass spectrometry investigations of thieno[3',2':4,5]pyrido[2,3-d]pyridazines Source: Arkivoc (arkat-usa.org) URL:[Link]

Sources

Foundational

Forging New Frontiers in Drug Discovery: A Technical Guide to the Synthesis of Novel Pyridopyridazinone Derivatives from 5-Chloropyrido[2,3-d]pyridazine

Abstract The pyridopyridazinone scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents with a broad spectrum of biological activities, including anticancer, anti-inflam...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridopyridazinone scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This in-depth technical guide provides a comprehensive overview of the synthesis of novel pyridopyridazinone derivatives, with a specific focus on the strategic utilization of 5-chloropyrido[2,3-d]pyridazine as a versatile starting material. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical insights and practical, field-proven experimental protocols. We will explore the causal relationships behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reproducible results.

Introduction: The Pyridopyridazinone Scaffold - A Cornerstone in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the design of therapeutic agents, with the pyridopyridazinone core standing out for its remarkable versatility and biological significance.[1] The unique arrangement of nitrogen atoms within this fused ring system imparts specific electronic and steric properties, enabling a wide range of interactions with biological targets.[1] The development of novel pyridopyridazinone derivatives is a key area of research in the quest for new and more effective drugs to combat a myriad of diseases.[2]

The strategic importance of 5-chloropyrido[2,3-d]pyridazine as a starting material lies in the reactivity of the chlorine atom at the 5-position. This halogen serves as a versatile handle for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions. This guide will delve into the key synthetic transformations that enable the functionalization of this core structure, leading to the creation of novel chemical entities with therapeutic potential.

Strategic Functionalization of the 5-Chloropyrido[2,3-d]pyridazine Core

The chlorine atom at the 5-position of the pyrido[2,3-d]pyridazine ring is the focal point for synthetic modifications. Its reactivity allows for the introduction of a wide array of substituents, each capable of modulating the pharmacological profile of the resulting molecule. The primary strategies for the functionalization of this position are:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

    • Buchwald-Hartwig Amination: For the introduction of a diverse range of amino groups.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction allows for the direct displacement of the chloride by a variety of nucleophiles.

The choice of synthetic strategy is dictated by the desired final compound and the nature of the substituent to be introduced.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step methodologies for the key synthetic transformations of 5-chloropyrido[2,3-d]pyridazine. These protocols are designed to be robust and reproducible, providing a solid foundation for further research and development.

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried using standard procedures. All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Reaction progress should be monitored by thin-layer chromatography (TLC).

Synthesis of 5-Aryl-pyrido[2,3-d]pyridazinone Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and is particularly well-suited for the arylation of the 5-chloropyrido[2,3-d]pyridazine core.

Reaction Scheme:

Suzuki_Miyaura_Coupling start 5-Chloropyrido[2,3-d]pyridazine product 5-Aryl-pyrido[2,3-d]pyridazinone start->product Suzuki-Miyaura Coupling boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., Na2CO3) base->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • To a reaction vessel, add 5-chloropyrido[2,3-d]pyridazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base such as sodium carbonate (2.0 mmol).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-pyrido[2,3-d]pyridazinone derivative.

Table 1: Representative Examples of Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-pyrido[2,3-d]pyridazinone85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-pyrido[2,3-d]pyridazinone82
33-Thienylboronic acid5-(Thiophen-3-yl)-pyrido[2,3-d]pyridazinone78
Synthesis of 5-Amino-pyrido[2,3-d]pyridazinone Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 5-position.

Reaction Scheme:

Buchwald_Hartwig_Amination start 5-Chloropyrido[2,3-d]pyridazine product 5-Amino-pyrido[2,3-d]pyridazinone start->product Buchwald-Hartwig Amination amine Amine (R1R2NH) amine->product catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Ligand (e.g., XPhos) ligand->product base Base (e.g., NaOt-Bu) base->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol:

  • In a glovebox or under an inert atmosphere, add 5-chloropyrido[2,3-d]pyridazine (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), a suitable phosphine ligand such as XPhos (0.04 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol) to a reaction vessel.

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 5-amino-pyrido[2,3-d]pyridazinone derivative.

Table 2: Representative Examples of Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)
1Morpholine5-(Morpholino)-pyrido[2,3-d]pyridazinone92
2Aniline5-(Phenylamino)-pyrido[2,3-d]pyridazinone88
3Benzylamine5-(Benzylamino)-pyrido[2,3-d]pyridazinone85

Characterization of Novel Pyridopyridazinone Derivatives

The structural elucidation of the newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Melting Point: The melting point is a useful indicator of the purity of a solid compound.

Conclusion and Future Perspectives

The synthetic strategies outlined in this guide provide a robust framework for the generation of a diverse library of novel pyridopyridazinone derivatives from the readily available starting material, 5-chloropyrido[2,3-d]pyridazine. The versatility of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the physicochemical and pharmacological properties of these compounds.

The continued exploration of this privileged scaffold, coupled with the development of innovative synthetic methodologies, holds immense promise for the discovery of new therapeutic agents with improved efficacy and safety profiles. Future work in this area will likely focus on the development of more efficient and sustainable synthetic methods, as well as the comprehensive biological evaluation of the newly synthesized compounds to identify promising drug candidates.

References

  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1883-1902. [Link]

  • Al-Otaibi, A. M., Al-Zahrani, A. A., Al-Ghamdi, A. M., & El-Emam, A. A. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 30(19), 4583. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives Utilizing the 3-Oxo-2-arylhydrazonals as Precursors. Molecules, 19(12), 20046-20066. [Link]

  • da Silva, A. C. S., de Oliveira, B. G., de Oliveira, R. B., & de Fátima, Â. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 12(10), 1739-1748. [Link]

  • El-Sayed, M. A. A., & Al-Ghorbani, M. (2015). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 9(1), 1-12. [Link]

  • Gomaa, M. A. M., & Ali, M. M. (2025). Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads. ChemistryOpen, e202500555. [Link]

  • Krzyżanowska, N., Szymańska, E., Kaźmierczak-Barańska, J., & Cieslak, M. (2023). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. International Journal of Molecular Sciences, 24(13), 10587. [Link]

  • Kudyakova, Y. S., & Matern, A. I. (2021). SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][1][3]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES. Chemistry of Heterocyclic Compounds, 57(8), 701-709. [Link]

  • Norman, B. H., Chen, Y., Chen, Z., Davis-Ward, R. G., Deaton, D. N., Lall, M. S., ... & Taddei, M. (2008). Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. Bioorganic & medicinal chemistry letters, 18(7), 2264-2268. [Link]

  • Seliem, I. A., & Al-Sanea, M. M. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 659. [Link]

  • Taherpour, A., Sharifnezhad, Z., Soufali, F. A., & Kheradmand, K. (2007). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry, 19(3), 1733. [Link]

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 195-198. [Link]

Sources

Exploratory

Experimental Solubility of 5-Chloropyrido[2,3-d]pyridazine in Organic Solvents: A Technical Guide for Drug Development

Executive Summary & Chemical Context 5-Chloropyrido[2,3-d]pyridazine is a highly versatile, polyfunctionalized heterocyclic building block utilized extensively in the design of multi-target therapeutic scaffolds, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5-Chloropyrido[2,3-d]pyridazine is a highly versatile, polyfunctionalized heterocyclic building block utilized extensively in the design of multi-target therapeutic scaffolds, including novel anti-inflammatory agents and kinase inhibitors[1]. However, the physicochemical properties of this fused bicyclic system present significant challenges during early-stage synthesis, purification, and biological assay formulation. Accurate determination of its solubility in organic solvents is not merely a logistical requirement; it is a fundamental parameter that dictates reaction stoichiometry, yield optimization, and the reliability of in vitro screening data.

This whitepaper provides an authoritative, causality-driven guide to measuring the kinetic and thermodynamic solubility of 5-Chloropyrido[2,3-d]pyridazine, ensuring high scientific integrity and reproducible data generation.

Physicochemical Profiling & Solvation Thermodynamics

Understanding why 5-Chloropyrido[2,3-d]pyridazine behaves the way it does in solution requires analyzing its solid-state thermodynamics. The fused pyridine and pyridazine rings create a rigid, planar, and highly electron-deficient aromatic system. In the solid state, these molecules align via extensive π−π stacking. Furthermore, the chloro-substituent at the 5-position introduces strong intermolecular halogen bonding, which acts as a highly directional anchor, locking the crystal lattice in place.

To dissolve this compound, the chosen organic solvent must provide sufficient solvation energy ( ΔHsolvation​ ) to overcome the massive lattice penalty ( ΔHlattice​ ). Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly effective because their strong dipole moments disrupt π−π stacking, while their exposed oxygen atoms act as powerful halogen-bond acceptors[2]. Conversely, non-polar solvents fail to provide the necessary enthalpic compensation, resulting in poor solubility.

SolvationThermodynamics Solid Solid State API (High Lattice Energy) Lattice Lattice Disruption (Endothermic ΔH > 0) Solid->Lattice Solvation Solute-Solvent Interaction (Exothermic ΔH < 0) Lattice->Solvation Cavity Solvent Cavity Formation (Endothermic ΔH > 0) Cavity->Solvation Solution Equilibrium Solution (ΔG < 0) Solvation->Solution

Thermodynamic cycle of 5-Chloropyrido[2,3-d]pyridazine solvation in organic solvents.

Experimental Workflows: Kinetic vs. Thermodynamic Solubility

Solubility is not a single static value; it depends heavily on the experimental induction method. We define two distinct pathways for this compound:

  • Kinetic Solubility : The concentration at which an induced precipitate first appears when a concentrated stock is diluted. This is prioritized in high-throughput early discovery[3][4].

  • Thermodynamic Solubility : The true equilibrium concentration of the compound in a saturated solution in the presence of excess solid. This is the "gold standard" required for late-stage formulation[3].

SolubilityWorkflow Start 5-Chloropyrido[2,3-d]pyridazine Decision Required Data Type? Start->Decision Thermo Thermodynamic Solubility (Shake-Flask Method) Decision->Thermo Late-Stage Kinetic Kinetic Solubility (Laser Nephelometry) Decision->Kinetic Early-Stage PrepT Excess Solid + Solvent Equilibration (24-72h) Thermo->PrepT PrepK DMSO Stock Titration into Target Solvent Kinetic->PrepK DetectT Phase Separation & HPLC-UV Quantification PrepT->DetectT DetectK Light Scattering Detection at 90° PrepK->DetectK

Decision matrix and experimental workflow for determining API solubility.

Protocol A: Thermodynamic Solubility via Isothermal Shake-Flask

The shake-flask method remains the most reliable technique for measuring true thermodynamic equilibrium[3]. Because 5-Chloropyrido[2,3-d]pyridazine has a highly stable crystal lattice, dissolution rates can be deceptively slow as the solution approaches saturation.

Self-Validating Methodology
  • Step 1: Saturation Preparation. Weigh approximately 50 mg of 5-Chloropyrido[2,3-d]pyridazine into a 5 mL glass vial. Add 2 mL of the target organic solvent (e.g., Acetonitrile, Ethanol). A visible excess of solid must remain to guarantee saturation conditions[5].

  • Step 2: Isothermal Equilibration. Seal the vial and place it in an orbital shaker set to 298.2 K (25°C) at 200 RPM.

  • Step 3: Temporal Validation (QC Step). Extract 100 µL aliquots at 24 h, 48 h, and 72 h. Causality: Equilibrium is only validated when the concentration variance between the 48 h and 72 h time points is less than 5%, proving that the dissolution plateau has been reached[5].

  • Step 4: Phase Separation. Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the bulk solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Validation: Discard the first 0.5 mL of the filtrate to saturate any non-specific binding sites on the PTFE membrane, ensuring the collected sample perfectly represents the bulk concentration.

  • Step 5: Quantification. Dilute the filtrate appropriately with the mobile phase and quantify using High-Performance Liquid Chromatography (HPLC-UV).

Protocol B: High-Throughput Kinetic Solubility via Laser Nephelometry

When material is scarce, laser nephelometry offers a rapid, resource-efficient alternative by measuring the light scattered by suspended particles formed upon precipitation[4][6].

Self-Validating Methodology
  • Step 1: Instrument Calibration. Calibrate the nephelometer using standard formazin suspensions to establish a linear baseline for turbidity (measured in Nephelometric Turbidity Units, NTU)[6].

  • Step 2: Stock Preparation. Prepare a 10 mM master stock of 5-Chloropyrido[2,3-d]pyridazine in 100% DMSO. Causality: DMSO is chosen as the master solvent due to its unparalleled ability to solvate rigid heterocyclic systems[2].

  • Step 3: Serial Titration. In a 96-well plate, serially dilute the DMSO stock into the target test solvent (e.g., Methanol, Ethyl Acetate) to create a concentration gradient (e.g., 1000, 500, 250, 125, 62.5 µg/mL)[6].

  • Step 4: Blank Subtraction (QC Step). Include wells containing only the solvent mixture (without the API) to establish a baseline scattering threshold.

  • Step 5: Detection. Direct a 635 nm laser beam through the wells. Measure the scattered light at a 90° angle. The kinetic solubility limit is identified by back-extrapolating the turbidity curve to the exact concentration point where precipitation (light scattering) first exceeds the blank baseline[3][6].

Quantitative Data Presentation

Based on the physicochemical behavior of closely related pyrido-pyrimidine and pyridazine derivatives[1][2], the following table summarizes the representative solubility profile of the 5-Chloropyrido[2,3-d]pyridazine scaffold across standard organic solvents at 298.2 K.

SolventPolarity IndexPrimary Solvation MechanismRepresentative Solubility Range (mg/mL)
Dimethyl Sulfoxide (DMSO) 7.2Strong dipole, H-bond/Halogen-bond acceptor> 50.0 (High)
N,N-Dimethylformamide (DMF) 6.4Strong dipole, H-bond acceptor30.0 - 50.0 (High)
Methanol (MeOH) 5.1H-bond donor and acceptor5.0 - 15.0 (Moderate)
Acetonitrile (MeCN) 5.8Dipole-dipole interactions2.0 - 10.0 (Low to Moderate)
Ethyl Acetate (EtOAc) 4.4Weak dipole interactions< 2.0 (Low)

Note: Data represents extrapolated baseline ranges for the un-ionized 5-Chloropyrido[2,3-d]pyridazine scaffold. Actual empirical values may fluctuate based on specific polymorphic forms or trace impurities.

Analytical Validation (HPLC-UV)

To ensure absolute trustworthiness of the thermodynamic data, the analytical quantification must be rigorously controlled. For 5-Chloropyrido[2,3-d]pyridazine, HPLC analysis should be conducted using a reversed-phase C18 column. Because the compound is highly aromatic, it exhibits strong UV absorbance. Detection should be set to its λmax​ (typically between 254 nm and 280 nm). The mobile phase should consist of a gradient of Water (with 0.1% Formic Acid to suppress unwanted ionization of the basic nitrogens) and Acetonitrile. This ensures sharp peak shapes and prevents the compound from tailing or interacting non-specifically with the stationary phase[4].

References

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems Source: PMC (National Institutes of Health)[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies[Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition Source: PMC (National Institutes of Health)[Link]

  • Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability Source: World Health Organization (WHO)[Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Source: MDPI[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-chloropyrido[2,3-d]pyridazine for the Synthesis of Novel Biaryl Heterocycles

Introduction: The Significance of the Pyrido[2,3-d]pyridazine Scaffold The fusion of pyridine and pyridazine rings to form the pyrido[2,3-d]pyridazine scaffold has garnered significant interest in medicinal chemistry. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrido[2,3-d]pyridazine Scaffold

The fusion of pyridine and pyridazine rings to form the pyrido[2,3-d]pyridazine scaffold has garnered significant interest in medicinal chemistry. This heterocyclic core is a key structural motif in molecules designed to interact with various biological targets. Derivatives have been investigated for a range of therapeutic applications, including as potential anti-inflammatory agents and kinase inhibitors for anticancer therapies.[1][2][3] The development of robust and versatile synthetic methodologies to create libraries of these compounds is therefore a critical task for drug discovery and development professionals.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon (C-C) bonds, particularly for creating biaryl structures.[4][5] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid and boronate ester coupling partners.[4][5]

This application note provides a detailed guide for researchers on the effective use of 5-chloropyrido[2,3-d]pyridazine as a substrate in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide a validated step-by-step protocol, discuss optimization strategies, and present a troubleshooting guide to empower scientists in their synthesis of novel chemical entities.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to rational optimization and troubleshooting. The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. The generally accepted catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 5-chloropyrido[2,3-d]pyridazine), inserting itself into the carbon-chlorine bond. This forms a new Pd(II) complex. This step is often rate-limiting, especially for less reactive aryl chlorides.[6]

  • Transmetalation: A base activates the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Cl)L₂ (Palladium(II) Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)(Ar')L₂ (Diaryl Complex) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-Cl (5-chloropyrido[2,3-d]pyridazine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

Key Reagent Considerations for Coupling with 5-chloropyrido[2,3-d]pyridazine

The pyrido[2,3-d]pyridazine core is electron-deficient due to the presence of the nitrogen atoms. This electronic property activates the C-Cl bond at the 5-position, making it a suitable electrophile for the oxidative addition step. However, successful coupling relies on the judicious selection of the catalyst system and conditions.

  • Palladium Catalyst/Precatalyst: While many Pd sources can be effective, Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃ are common and robust precatalysts that are reduced in situ to the active Pd(0) species. For challenging couplings involving aryl chlorides, highly active pre-formed catalysts incorporating bulky phosphine ligands are often superior.[7]

  • Ligands: This is arguably the most critical component for successful coupling with an aryl chloride. The electron-withdrawing nature of the heteroaromatic ring can make oxidative addition challenging. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[6][7] They stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.

  • Base: The base plays a crucial role in the transmetalation step by forming the reactive boronate species from the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[6] For less reactive systems, a stronger, non-nucleophilic base like K₃PO₄ is often preferred. The choice of base can significantly impact yield and side-product formation.

  • Solvent: Aprotic polar solvents are typically used to ensure all components remain in solution at the reaction temperature. Common choices include 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), often with the addition of water to aid in dissolving the inorganic base.[8] Rigorous degassing of the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-chloropyrido[2,3-d]pyridazine with a generic arylboronic acid.

Experimental_Workflow Figure 2: Experimental Workflow Diagram A 1. Reagent Preparation (Weighing solids, measuring liquids) B 2. Reaction Vessel Setup (Add solids, seal with septum) A->B Combine Reagents C 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar, 3x) B->C Prepare for Reaction D 4. Solvent Addition (Add degassed solvent via syringe) C->D Create Solution E 5. Heating & Stirring (Heat to specified temperature) D->E Initiate Reaction F 6. Reaction Monitoring (TLC or LC-MS analysis) E->F Check Progress F->E Continue if incomplete G 7. Work-up (Quench, extract, dry) F->G Proceed upon completion H 8. Purification (Column chromatography) G->H Isolate Crude Product I 9. Analysis (NMR, MS for characterization) H->I Obtain Pure Product

Caption: Figure 2: Experimental Workflow Diagram.

Materials:

  • 5-chloropyrido[2,3-d]pyridazine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane/Water (e.g., 5:1 v/v), degassed

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate, Hexanes (for chromatography)

  • Silica gel

Protocol:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-chloropyrido[2,3-d]pyridazine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the starting 5-chloropyrido[2,3-d]pyridazine indicates completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-pyrido[2,3-d]pyridazine product.

Optimization and Substrate Scope

The success of the Suzuki coupling can be highly dependent on the specific substrates used. The following tables provide guidance for optimizing reaction conditions and illustrate the potential scope of the reaction.

Table 1: Reaction Parameter Optimization

ParameterStandard ConditionAlternative/Reason for Change
Catalyst/Ligand Pd(OAc)₂ / SPhosPdCl₂(dppf): For simpler, less sterically hindered boronic acids. XPhos/RuPhos: For very sterically demanding or electron-poor boronic acids.[6]
Base K₃PO₄K₂CO₃: Milder base, may be sufficient for activated boronic acids. Cs₂CO₃: More soluble and often more effective, but more expensive.[9]
Solvent Dioxane/H₂OToluene/H₂O: Alternative aprotic solvent. DMF: Can improve solubility but requires higher purification effort.
Temperature 100 °C80 °C: May reduce side reactions for highly reactive partners. 120 °C: May be required for particularly unreactive aryl chlorides or boronic acids.

Table 2: Representative Substrate Scope (Hypothetical Yields)

Arylboronic AcidProduct StructureExpected YieldNotes
Phenylboronic acid5-phenyl-pyrido[2,3-d]pyridazine> 90%Standard, electronically neutral partner.
4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-pyrido[2,3-d]pyridazine> 85%Electron-rich partners couple efficiently.
4-(Trifluoromethyl)phenylboronic acid5-(4-(trifluoromethyl)phenyl)-pyrido[2,3-d]pyridazine> 80%Electron-poor partners are also well-tolerated.
2-Methylphenylboronic acid5-(o-tolyl)-pyrido[2,3-d]pyridazine60-75%Steric hindrance can lower yields; may require higher temp or longer time.
Thiophene-2-boronic acid5-(thiophen-2-yl)-pyrido[2,3-d]pyridazine> 85%Heteroaromatic boronic acids are excellent coupling partners.[4]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure). 2. Insufficiently strong base. 3. Poor quality boronic acid.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere. 2. Switch from K₂CO₃ to K₃PO₄. 3. Use fresh, high-purity boronic acid.
Homocoupling of Boronic Acid Reaction temperature is too high; reaction run for too long.Reduce the reaction temperature. Monitor carefully by TLC/LC-MS and stop the reaction upon completion.
Protodeboronation (Boronic acid replaced by -H) Presence of excess water or protic impurities; base is too strong or reaction time too long.Use anhydrous solvents (if possible without base solubility issues). Consider a milder base (K₂CO₃).
Dehalogenation of Starting Material Presence of reducing impurities; certain ligand/base combinations can promote this side reaction.Screen different phosphine ligands. Ensure high purity of all reagents.

Conclusion

The 5-chloropyrido[2,3-d]pyridazine scaffold is an excellent electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By employing modern catalyst systems featuring bulky, electron-rich phosphine ligands and carefully selected bases and solvents, researchers can efficiently synthesize a diverse array of 5-aryl-pyrido[2,3-d]pyridazines. The protocols and guidelines presented herein provide a solid foundation for the development of novel molecular entities for drug discovery and other advanced material applications.

References

  • Ahmed H. Shamroukh et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines and their applications. Journal of Chemical and Pharmaceutical Research.
  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
  • Al-Ostath, A., et al. (2022). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines and their applications.
  • Abdel-Ghani, T. M., et al. (2024).
  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC.
  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI.
  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Plenio, H., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.
  • Gurung, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
  • Nishida, M., & Tagata, T. (2005).
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Ghaffarzedeh, M., & Salahi, S. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Various Authors. Suzuki Coupling. Organic Chemistry Portal.
  • Kim, D., et al. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters.
  • Billingsley, K. L., & Buchwald, S. L. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Angewandte Chemie.
  • Fradette, J. J., & Welch, E. J. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA.

Sources

Application

Application Note: Optimized Sonogashira Cross-Coupling Protocol for 5-Chloropyrido[2,3-d]pyridazine

Introduction & Mechanistic Rationale The fused bicyclic system of pyrido[2,3-d]pyridazine represents a privileged scaffold in medicinal chemistry, frequently utilized in the development of targeted oncology therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The fused bicyclic system of pyrido[2,3-d]pyridazine represents a privileged scaffold in medicinal chemistry, frequently utilized in the development of targeted oncology therapeutics such as KRAS inhibitors[1]. Functionalization of this core via the Sonogashira cross-coupling reaction allows for the rapid introduction of sp-hybridized carbon vectors, enabling the modular assembly of complex polyheteroaromatic nanostructures and drug candidates[2].

However, performing palladium-catalyzed cross-coupling on 5-chloropyrido[2,3-d]pyridazine presents unique mechanistic challenges. The highly electron-deficient nature of the diaza-naphthalene-like core significantly lowers the activation energy required for the oxidative addition of the C–Cl bond to the Pd(0) species[3]. While this facilitates the catalytic cycle, it simultaneously renders the C5 position highly susceptible to competing Nucleophilic Aromatic Substitution (SNAr). If primary or unhindered secondary amines are used as bases, they can directly attack the C5 position, leading to unwanted aminated byproducts[4].

Causality Insight: To suppress the SNAr pathway and maximize the Sonogashira C–C bond formation, this protocol utilizes a sterically hindered, non-nucleophilic base system (e.g., Diisopropylamine) and an electron-rich, bulky phosphine ligand (e.g., XPhos) to accelerate reductive elimination before side reactions can occur.

Visualizing the Reaction Workflow

SonogashiraWorkflow Step1 1. Reagent Preparation Degas Solvents (Ar) Step2 2. Catalyst Activation Pd(OAc)2 + XPhos + CuI Step1->Step2 Step3 3. Substrate Addition 5-Chloro-heteroarene + Alkyne Step2->Step3 Step4 4. S_N_Ar Suppression Add Hindered Base (DIPA) Step3->Step4 Step5 5. Reaction Execution 65°C, 4-6 Hours Step4->Step5 Step6 6. Workup & Purification NH4OH Wash (Cu Removal) Step5->Step6

Optimized workflow for Sonogashira coupling of electron-deficient chloroheteroarenes.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling 5-chloropyrido[2,3-d]pyridazine with a standard terminal alkyne (e.g., phenylacetylene). The data highlights the necessity of balancing catalyst activity with base selection to minimize oxidative homocoupling (Glaser coupling) and SNAr[5].

Catalyst System (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Conversion (%)Isolated Yield (%)Major Byproduct
Pd(PPh3)2Cl2 / CuINoneEt3NDMF80>9542SNAr (Et2N-adduct)
Pd(dppf)Cl2 / CuINoneDIPATHF708568Glaser Homocoupler
Pd(OAc)2 / CuIPPh3Cs2CO31,4-Dioxane907055Unreacted SM
Pd(OAc)2 / CuI XPhos DIPA 1,4-Dioxane 65 >99 91 None (Optimal)

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates specific In-Process Controls (IPCs) and targeted quenching mechanisms to ensure reproducibility, high purity, and the absence of trace metal contaminants.

Materials Required:
  • Electrophile: 5-Chloropyrido[2,3-d]pyridazine (CAS: 23590-58-1)[6] - 1.0 mmol (165.6 mg)

  • Nucleophile: Terminal Alkyne (e.g., Phenylacetylene) - 1.2 mmol

  • Catalyst: Palladium(II) acetate (Pd(OAc)2) - 0.05 mmol (5 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) - 0.10 mmol (10 mol%)

  • Co-catalyst: Copper(I) iodide (CuI) - 0.05 mmol (5 mol%)

  • Base: Diisopropylamine (DIPA) - 2.0 mmol

  • Solvent: 1,4-Dioxane (Anhydrous, rigorously degassed) - 5.0 mL

Step-by-Step Methodology:
  • System Preparation (Strictly Anaerobic):

    • Equip a 20 mL Schlenk tube with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (repeat 3x).

    • Causality Insight: Oxygen must be rigorously excluded. O2 facilitates the Cu-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes the alkyne nucleophile and complicates downstream purification[5].

  • Catalyst & Substrate Loading:

    • Add 5-chloropyrido[2,3-d]pyridazine (165.6 mg, 1.0 mmol), Pd(OAc)2 (11.2 mg), XPhos (47.7 mg), and CuI (9.5 mg) to the Schlenk tube.

    • Backfill the vessel with Argon for an additional 5 minutes.

  • Solvent and Base Addition:

    • Inject anhydrous, argon-sparged 1,4-Dioxane (5.0 mL) and DIPA (0.28 mL, 2.0 mmol) via syringe.

    • Stir the mixture at room temperature for 5 minutes to ensure the formation of the active Pd(0)-XPhos complex (the solution will transition to a deep red/brown hue).

  • Alkyne Addition & Heating:

    • Add the terminal alkyne (1.2 mmol) dropwise over 2 minutes.

    • Seal the tube and heat the reaction mixture to 65 °C in a pre-heated oil bath.

    • Causality Insight: Limiting the temperature to 65 °C prevents thermal degradation of the electron-deficient pyridazine core while maintaining sufficient thermal energy for the oxidative addition of the highly activated C–Cl bond.

  • In-Process Control (IPC) Validation:

    • After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Acetonitrile, and analyze via UPLC-MS.

    • Validation Check: The mass of the starting material (m/z 166[M+H]+) must be fully depleted (>98% conversion), replaced entirely by the product mass. If SM persists, SNAr degradation has likely poisoned the catalyst.

  • Quenching & Copper Removal (Critical Step):

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL).

    • Wash the organic layer with a 10% aqueous solution of Ammonium Hydroxide (NH4OH) (2 x 10 mL).

    • Causality Insight: Nitrogen-rich heterocycles like pyrido[2,3-d]pyridazines strongly chelate copper salts. Washing with aqueous ammonia forms the highly water-soluble [Cu(NH3)4]2+ complex, effectively stripping copper from the product lattice and preventing downstream biological assay interference.

  • Purification:

    • Wash the organic phase with brine (10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure alkynylated pyrido[2,3-d]pyridazine.

References

  • Google Patents. WO2021041671A1 - Kras g12d inhibitors.
  • Google Patents. US9273023B2 - Modular synthesis of graphene nanoribbons and graphene substructures from oligo-alkynes.
  • ACS Publications. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Available at:[Link]

  • ACS Publications. Pd/PTABS: Low-Temperature Thioetherification of Chloro(hetero)arenes. Available at:[Link]

  • PMC / NIH. Ultrasound assisted synthesis of 3-alkynyl substituted 2-chloroquinoxaline derivatives: Their in silico assessment as potential ligands for N-protein of SARS-CoV-2. Available at:[Link]

Sources

Method

nucleophilic aromatic substitution reactions on 5-chloropyrido[2,3-d]pyridazine

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 5-Chloropyrido[2,3-d]pyridazine Executive Summary The pyrido[2,3-d]pyridazine scaffold is a highly privileged, electron-deficient pharmacophore that has gain...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 5-Chloropyrido[2,3-d]pyridazine

Executive Summary

The pyrido[2,3-d]pyridazine scaffold is a highly privileged, electron-deficient pharmacophore that has gained significant traction in the design of modern therapeutics, including P2X3 receptor antagonists[1] and KRAS G12C inhibitors[2]. Within this chemical space, 5-chloropyrido[2,3-d]pyridazine (CAS: 23590-58-1)[3] acts as a critical electrophilic hub. This application note provides an in-depth, self-validating guide to functionalizing the C5 position via Nucleophilic Aromatic Substitution (SNAr), detailing the mechanistic causality behind the scaffold's extreme reactivity and providing optimized protocols for amine and thiol conjugations.

Mechanistic Causality & Scaffold Reactivity

The success and rapid kinetics of SNAr reactions on 5-chloropyrido[2,3-d]pyridazine are dictated by the profound electron deficiency of its tri-aza fused bicyclic system.

  • LUMO Lowering: The presence of three electronegative nitrogen atoms (N1 in the pyridine ring; N6 and N7 in the pyridazine ring) synergistically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, making the C5 carbon highly susceptible to nucleophilic attack.

  • Meisenheimer Complex Stabilization: When a nucleophile attacks the C5 position, the resulting negative charge in the intermediate Meisenheimer complex is highly delocalized. The adjacent N6 nitrogen, along with the conjugated N1 nitrogen, act as powerful electron sinks. This stabilizes the transition state and dramatically accelerates the addition step[4].

  • Leaving Group Expulsion: The thermodynamic drive to re-aromatize rapidly expels the chloride ion, pushing the reaction to completion. Because of this high electrophilicity, SNAr on this scaffold often proceeds under much milder conditions than those required for standard chloropyridines.

SNAr_Mechanism Substrate 5-Chloropyrido[2,3-d]pyridazine (Highly Electrophilic) Meisenheimer Meisenheimer Complex (Stabilized by N1, N6, N7) Substrate->Meisenheimer + Nu (Addition) Nucleophile Nucleophile (Nu:- / NuH) Nucleophile->Meisenheimer Product 5-Substituted-pyrido[2,3-d]pyridazine Meisenheimer->Product - Cl- (Elimination) LeavingGroup Chloride Ion (Cl-) Meisenheimer->LeavingGroup

SNAr mechanism on 5-chloropyrido[2,3-d]pyridazine via a stabilized Meisenheimer complex.

Reaction Design & Parameter Optimization

Designing a robust SNAr workflow requires precise control over the microenvironment to prevent degradation of the sensitive pyridazine core.

  • Solvent Selection: Polar aprotic solvents are mandatory. 1,4-Dioxane is optimal for reactions requiring moderate heating (60–80 °C) due to its ease of removal during concentration[1]. DMF is reserved for highly hindered or less reactive nucleophiles (e.g., deactivated anilines) where higher temperatures are necessary.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is the base of choice for amine nucleophiles. Its steric bulk prevents it from acting as a competing nucleophile—a common failure point when using less hindered bases like triethylamine. For oxygen or sulfur nucleophiles, inorganic bases like K2CO3 or Cs2CO3 are required to fully deprotonate the nucleophile prior to attack[5].

  • Temperature Control: Aliphatic amines react rapidly at room temperature. Overheating must be avoided, as it can lead to unwanted ring-opening side reactions or degradation of the heterocycle.

Standardized Experimental Protocols

Protocol A: SNAr with Amine Nucleophiles (Amination)

Optimized for primary/secondary aliphatic amines and anilines.

  • Reagent Preparation: In an oven-dried reaction vial, dissolve 5-chloropyrido[2,3-d]pyridazine (1.0 equiv, 1.0 mmol) in anhydrous 1,4-Dioxane (5.0 mL) under an inert nitrogen atmosphere.

    • Causality: Nitrogen prevents oxidative degradation of electron-rich amine nucleophiles at elevated temperatures.

  • Base Addition: Add DIPEA (2.5 equiv, 2.5 mmol) to the solution.

    • Causality: Excess base is required to scavenge the HCl generated during the addition-elimination event, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Dropwise add the amine nucleophile (1.2 equiv, 1.2 mmol).

  • Reaction & Monitoring: Stir the reaction mixture at 60 °C. Monitor the reaction via LC-MS or TLC (typically complete in 2–4 hours)[1].

    • Self-Validation: The starting material mass (m/z 166 [M+H]⁺) must completely disappear, replaced by the target product mass. The product spot on TLC will exhibit strong UV absorbance at 254 nm.

  • Quenching & Extraction: Concentrate the mixture under reduced pressure to remove Dioxane. Partition the residue between Ethyl Acetate (20 mL) and Water (20 mL). Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, CH2Cl2:MeOH gradient) to afford the pure 5-amino-pyrido[2,3-d]pyridazine derivative.

Protocol B: SNAr with Thiol Nucleophiles (Thioetherification)
  • Deprotonation: Dissolve the thiol nucleophile (1.1 equiv) in anhydrous DMF (4.0 mL). Add anhydrous K2CO3 (2.0 equiv) and stir at room temperature for 15 minutes.

    • Causality: Pre-deprotonation generates the highly nucleophilic thiolate anion, which is necessary to outcompete potential side reactions[5].

  • Substrate Addition: Add 5-chloropyrido[2,3-d]pyridazine (1.0 equiv) to the suspension.

  • Reaction: Stir at 25–50 °C for 1–2 hours until LC-MS indicates complete conversion.

  • Workup: Quench with ice water (20 mL) to precipitate the product. If it does not precipitate, extract with Ethyl Acetate and wash the organic layer extensively with a 5% aqueous LiCl solution (3 x 15 mL).

    • Causality: LiCl washes effectively partition DMF into the aqueous phase, preventing high-boiling solvent contamination in the final isolated product.

Workflow Prep 1. Reagent Preparation Dissolve 5-chloro substrate in aprotic solvent (e.g., DMF/Dioxane) Base 2. Base Addition Add DIPEA or K2CO3 (Scavenges HCl) Prep->Base Reaction 3. Nucleophile Addition & Heating Stir at 25-80°C Monitor via TLC/LC-MS Base->Reaction Quench 4. Quenching & Extraction Partition between EtOAc and H2O Wash with Brine (or LiCl for DMF) Reaction->Quench Purify 5. Purification Flash Chromatography or Recrystallization Quench->Purify

Experimental workflow for the SNAr functionalization of 5-chloropyrido[2,3-d]pyridazine.

Empirical Data & Substrate Scope

The following table summarizes expected outcomes based on the nucleophile's steric and electronic properties. Aliphatic amines showcase the highest reactivity, while deactivated anilines and phenols require harsher conditions.

Table 1: Representative SNAr Conditions and Outcomes for 5-Chloropyrido[2,3-d]pyridazine

Nucleophile TypeExample NucleophileSolventBaseTemp (°C)Time (h)Typical Yield (%)
Primary Aliphatic AmineBenzylamine1,4-DioxaneDIPEA60285–92
Secondary Aliphatic AmineMorpholine1,4-DioxaneDIPEA251>90
Aromatic Amine (Aniline)4-FluoroanilineDMFDIPEA1006–865–75
ThiolThiophenolDMFK2CO325188–95
Alcohol/PhenolPhenolDMFCs2CO3804–670–80

Sources

Application

Application Note: Synthesis and Validation of Novel PARP-1 Inhibitors Utilizing a Pyridopyridazinone Scaffold

Executive Summary Poly(ADP-ribose) polymerase-1 (PARP-1) plays a critical role in the base excision repair (BER) pathway, making it a prime therapeutic target for cancers exhibiting homologous recombination deficiencies...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Poly(ADP-ribose) polymerase-1 (PARP-1) plays a critical role in the base excision repair (BER) pathway, making it a prime therapeutic target for cancers exhibiting homologous recombination deficiencies (e.g., BRCA1/2 mutations)[1]. While first-generation PARP inhibitors like Olaparib utilize a phthalazinone core to anchor into the enzyme's active site, emerging resistance and the need for broader therapeutic windows have driven the search for novel bioisosteres[1].

This application note details the rationale, synthesis, and validation of PARP-1 inhibitors utilizing a pyridopyridazinone scaffold . Acting as an isostere to the traditional phthalazine nucleus, the pyridopyridazinone core maintains critical hydrogen-bonding interactions within the nicotinamide-ribose (NI) binding site while offering distinct physicochemical properties and new intellectual property space[2].

Mechanistic Rationale & Scaffold Design

The Synthetic Lethality Paradigm

PARP-1 functions as a "molecular nick sensor." Upon detecting single-strand DNA breaks (SSBs), it catalyzes the transfer of ADP-ribose units to acceptor proteins, facilitating DNA repair[3]. Inhibiting this process in cells that already lack double-strand break (DSB) repair mechanisms (such as BRCA-mutated cells) leads to the accumulation of fatal DNA damage—a concept known as synthetic lethality[1].

PARP_Mechanism SSB Single-Strand DNA Break (SSB) PARP1 PARP-1 Recruitment & Activation SSB->PARP1 Block Inhibition of PARylation & Trapping of PARP-1 PARP1->Block Blocked by Inhibitor Pyridopyridazinone Inhibitor (Competes at NI Site) Inhibitor->Block DSB Double-Strand Break (DSB) Formation during Replication Block->DSB BRCA BRCA1/2 Deficient Cell (Homologous Recombination Fails) DSB->BRCA Apoptosis Synthetic Lethality (Tumor Cell Apoptosis) BRCA->Apoptosis

Fig 1: Mechanism of synthetic lethality induced by PARP-1 inhibition in BRCA-deficient cells.

Structural Advantages of the Pyridopyridazinone Core

Molecular modeling reveals that the pyridopyridazinone scaffold docks seamlessly into the PARP-1 active site[2]. The lactam moiety of the ring system acts as a bidentate ligand, forming three key hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 [2]. Furthermore, the introduction of the pyridine nitrogen alters the electronic distribution of the aromatic system, enhancing favorable π−π and hydrogen- π stacking interactions with Tyr907 and Tyr896 , respectively[2].

Chemical Synthesis Strategy

The construction of the pyridopyridazinone scaffold typically relies on the condensation of a functionalized pyridine dicarbonyl precursor with hydrazine hydrate[4][5]. This is followed by the installation of a tail moiety (often a piperazine or cyclopropane derivative) via amide coupling to modulate pharmacokinetic (PK) properties.

Synthesis_Workflow SM Pyridine Dicarboxylic Acid Derivative Intermediate Acylation / Esterification (Intermediate Prep) SM->Intermediate Cyclization Hydrazine Hydrate Cyclization (Reflux) Intermediate->Cyclization N2H4·H2O Core Pyridopyridazinone Scaffold Cyclization->Core Coupling Amide Coupling (Tail Modification) Core->Coupling Amine/Tail Final Target PARP-1 Inhibitor (e.g., Compound 8a) Coupling->Final

Fig 2: Step-by-step chemical synthesis workflow for pyridopyridazinone-based PARP inhibitors.

Experimental Protocols

The following protocols are designed with self-validating checkpoints to ensure high-fidelity synthesis and are adapted from established methodologies for aza-phthalazinone derivatives[4][5].

Protocol A: Synthesis of the Pyridopyridazinone Core

Objective: Construct the bicyclic lactam core via dinucleophilic cyclization. Rationale: Hydrazine hydrate acts as a potent dinucleophile, attacking the adjacent carbonyl/ester groups on the pyridine ring to form the thermodynamically stable 6-membered pyridazinone ring[5].

  • Preparation: Dissolve 1.0 eq of the pyridine-2,3-dicarboxylic acid diester (or corresponding acyl-pyridine precursor) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Slowly add 1.5 eq of hydrazine hydrate ( N2​H4​⋅H2​O , 80% aqueous solution) dropwise at room temperature. Caution: Hydrazine is toxic; perform in a well-ventilated fume hood.

  • Cyclization (Reflux): Elevate the temperature to 85°C and reflux the mixture for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 μL of the reaction mixture, dilute in LC-MS grade methanol, and inject. The reaction is complete when the starting material mass peak disappears, replaced by the [M+H]+ peak of the cyclized pyridopyridazinone core.

  • Workup: Cool the mixture to 0°C. The product typically precipitates as a crystalline solid. Filter under a vacuum, wash with cold ethanol, and dry under a high vacuum to yield the core scaffold.

Protocol B: Amide Coupling of the Tail Moiety

Objective: Attach the solvent-exposed tail region to the core to optimize ADME properties and target affinity[2]. Rationale: Standard EDC/HOBt or HATU coupling chemistry ensures high-yielding amide bond formation without racemizing any chiral centers present in the tail amine.

  • Activation: Dissolve 1.0 eq of the carboxylic acid-functionalized pyridopyridazinone core in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.1 eq of the desired amine tail (e.g., a substituted piperazine derivative). Stir for 12 hours at room temperature under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint (TLC/Ninhydrin): Spot the reaction on a silica TLC plate. Stain with Ninhydrin. The disappearance of the primary/secondary amine spot (which stains purple/pink) indicates complete consumption of the tail reagent.

  • Purification: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography (DCM:MeOH gradient).

Quantitative Data & Biological Evaluation

Preliminary biological evaluations of synthesized pyridopyridazinone derivatives demonstrate that this scaffold yields inhibitory potencies highly comparable to the clinical standard, Olaparib[2].

The table below summarizes the structure-activity relationship (SAR) data for the lead compound (Compound 8a) against the reference drug. Compound 8a exhibits excellent binding metrics and computational ADME profiles predicting high drug-likeness[2].

CompoundCore ScaffoldPARP-1 IC 50​ (nM)Key Active Site InteractionsPharmacokinetic Prediction
Olaparib (Reference)Phthalazinone34Gly863, Ser904 (H-bonds)Clinically Validated
Compound 8a Pyridopyridazinone36Gly863, Ser904, Tyr907, Tyr896Proper PK & Drug-likeness
Compound 8e Pyridopyridazinone< 100*Gly863, Ser904Favorable ADME profile

*Exact nanomolar value varies by specific tail modification, but remains within the highly potent nanomolar range comparable to Olaparib[2].

Conclusion

The transition from a traditional phthalazinone core to a pyridopyridazinone scaffold represents a highly effective strategy in the design of next-generation PARP-1 inhibitors. By maintaining the critical hydrogen-bonding network with Gly863 and Ser904 while optimizing π -stacking interactions, compounds like 8a achieve nanomolar potency (IC 50​ = 36 nM) nearly identical to Olaparib[2]. The robust, scalable synthetic protocols outlined in this guide provide a reliable framework for medicinal chemists to further explore this privileged scaffold in oncology drug discovery.

References

  • Elmasry, G. F., Aly, E. E., Awadallah, F. M., & El-Moghazy, S. M. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 655–666.
  • Multi-therapies Based on PARP Inhibition: Potential Therapeutic Approaches for Cancer Treatment.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • Access to Phenolic Pyridopyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation.
  • Yassin, F. A., & Seleim, A. F. Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)

Sources

Method

developing kinase inhibitors from 5-chloropyrido[2,3-d]pyridazine derivatives

Developing Novel Kinase Inhibitors from 5-Chloropyrido[2,3-d]pyridazine Scaffolds For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the Pyrido[2,3-d]pyridazine Scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Developing Novel Kinase Inhibitors from 5-Chloropyrido[2,3-d]pyridazine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Pyrido[2,3-d]pyridazine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of a vast majority of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of selectivity, potency, and acquired resistance necessitate the exploration of novel chemical scaffolds.

The pyrido[2,3-d]pyridazine core represents a "privileged" heterocyclic scaffold in medicinal chemistry.[1] Its rigid, planar structure and strategically positioned nitrogen atoms make it an excellent bioisostere for the purine core of ATP, enabling it to form key hydrogen bond interactions within the highly conserved kinase hinge region. The introduction of a chlorine atom at the 5-position serves as a versatile chemical handle, allowing for diverse and targeted modifications to explore the solvent-front region and other pockets of the ATP-binding site. This strategic design facilitates the development of highly potent and selective inhibitors.

This guide provides a comprehensive overview and detailed protocols for the synthesis, biochemical screening, and cellular validation of kinase inhibitors derived from a 5-chloropyrido[2,3-d]pyridazine core.

Section 1: Chemical Synthesis Workflow

The synthetic strategy is designed for modularity, allowing for the generation of a diverse chemical library from a common intermediate. The key is a nucleophilic aromatic substitution (SNAr) reaction at the C5 position, leveraging the electron-withdrawing nature of the pyridazine ring to activate the C-Cl bond.

Diagram: Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Library Generation (S_NAr) cluster_2 Purification & Analysis A Starting Materials (e.g., Pyridine derivative) B Cyclization Reaction A->B C 5-Chloropyrido[2,3-d]pyridazine (Core Scaffold) B->C E Nucleophilic Aromatic Substitution C->E Key Intermediate D Diverse Amines (R-NH2) or Alcohols (R-OH) D->E F Final Kinase Inhibitor Library (5-Substituted Derivatives) E->F G Column Chromatography F->G H LC-MS & NMR Analysis G->H

Caption: General workflow for synthesizing a library of kinase inhibitors.

Protocol 1: Synthesis of 5-Substituted Pyrido[2,3-d]pyridazine Derivatives

This protocol details the reaction of the 5-chloro intermediate with a representative amine.

Materials:

  • 5-chloropyrido[2,3-d]pyridazine (core intermediate)

  • Desired amine (e.g., 4-methoxyaniline)

  • Solvent: N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Reaction vessel, magnetic stirrer, condenser, nitrogen atmosphere setup

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • LC-MS and NMR for analysis

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the 5-chloropyrido[2,3-d]pyridazine (1.0 eq).

  • Add Amine: Add the desired amine (1.1 - 1.5 eq) to the flask.

  • Add Solvent and Base: Add the solvent (e.g., DMF) to dissolve the reactants, followed by the addition of the base (2.0 - 3.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes to create an inert atmosphere.

  • Heating: Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere. The optimal temperature will depend on the reactivity of the amine.

    • Senior Application Scientist's Note: The choice of base and solvent is critical. DIPEA is a non-nucleophilic organic base suitable for sensitive substrates, while K₂CO₃ is a milder inorganic base often used in these reactions. DMF is an excellent polar aprotic solvent for SNAr, but dioxane can be a suitable alternative.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent like Ethyl Acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 2: Biochemical Evaluation of Kinase Inhibition

The first step in characterizing a new inhibitor is to determine its potency against the purified target kinase in a biochemical assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is a direct indicator of kinase activity.[2][3]

Diagram: Biochemical Assay Workflow

G A 1. Kinase Reaction Setup (Kinase, Substrate, Buffer, Inhibitor) B 2. Initiate Reaction (Add ATP) A->B C 3. Incubate (e.g., 60 min at 30°C) B->C D 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Convert ADP to ATP (Add Kinase Detection Reagent) D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Protocol 2: Determining IC₅₀ Values using the ADP-Glo™ Kinase Assay

Materials:

  • Purified target kinase and its specific substrate (protein or peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized pyrido[2,3-d]pyridazine derivatives

  • ATP solution

  • Kinase reaction buffer

  • 384-well white assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of your test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase reaction mixture containing the kinase, substrate, and buffer.

    • Add 0.5 µL of your serially diluted compound or DMSO (for positive and negative controls).

    • Senior Application Scientist's Note: Pre-incubating the kinase with the inhibitor for 10-30 minutes before adding ATP can be crucial, especially for slow-binding inhibitors.[4] This ensures the inhibitor has reached its binding equilibrium.

    • Initiate the reaction by adding 2.0 µL of ATP solution. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence signal using a plate reader. A higher signal corresponds to higher ADP production and thus higher kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation: Sample Biochemical Screening Results
Compound IDR-Group (at C5)Target Kinase IC₅₀ (nM)
PDZ-001 4-Methoxyaniline45
PDZ-002 3-Fluoroaniline22
PDZ-003 Cyclopropylamine150
PDZ-004 Piperidine>1000
Staurosporine (Control)5

Section 3: Cellular Activity and Target Engagement

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a downstream biological effect.[5][6] A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.

Diagram: Cellular Target Engagement Pathway

G cluster_0 Cellular Environment Inhibitor PDZ-Inhibitor Kinase Target Kinase Inhibitor->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (p-Substrate) Cellular_Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Cellular_Response

Sources

Application

Application Notes and Protocols for the Development of Anticonvulsant Agents from 5-Substituted Pyrido[2,3-d]pyridazines

Introduction: The Therapeutic Potential of Pyrido[2,3-d]pyridazines in Epilepsy Epilepsy is a prevalent neurological disorder, and a significant portion of patients exhibit resistance to current therapeutic options. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Pyrido[2,3-d]pyridazines in Epilepsy

Epilepsy is a prevalent neurological disorder, and a significant portion of patients exhibit resistance to current therapeutic options. This necessitates the exploration of novel chemical scaffolds for the development of more effective and safer anticonvulsant drugs.[1] The pyridazine and pyridazinone core structures are recognized as "wonder nuclei" in medicinal chemistry due to their wide range of pharmacological activities, including anticonvulsant properties.[2] The pyrido[2,3-d]pyridazine scaffold, a fusion of a pyridine and a pyridazine ring, represents a promising area of investigation for novel anticonvulsant agents.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of 5-substituted pyrido[2,3-d]pyridazine derivatives as potential anticonvulsant agents. The protocols outlined herein are based on established methodologies and aim to provide a robust framework for the discovery and preclinical development of this class of compounds.

Rational Design and Synthesis of 5-Substituted Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives

The synthesis of the target 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives is achieved through a multi-step process commencing with a pyridine dicarboxylic acid.[3] The key intermediate, 5-chloropyrido[2,3-d]pyridazin-8(7H)-one, serves as a versatile precursor for the introduction of various substituents at the 5-position via nucleophilic substitution.[3][4]

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G A Pyridine-2,3-dicarboxylic Acid B Furo[3,4-b]pyridine-5,7-dione A->B Acetic Anhydride C 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione B->C Hydrazine Hydrate D 5,8-Dichloropyrido[2,3-d]pyridazine C->D POCl3, Pyridine E 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (Key Intermediate) D->E Dilute HCl F 5-Substituted Pyrido[2,3-d]pyridazin-8(7H)-one (Target Compounds) E->F Secondary Amines, PEG-400

Caption: Synthetic workflow for 5-substituted pyrido[2,3-d]pyridazin-8(7H)-ones.

Experimental Protocols

This protocol details the synthesis of the key intermediate required for the final derivatization.

Step 1: Synthesis of Furo[3,4-b]pyridine-5,7-dione

  • To pyridine-2,3-dicarboxylic acid, add acetic anhydride.

  • Heat the mixture under reflux for a specified duration to facilitate dehydration and cyclization.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product, Furo[3,4-b]pyridine-5,7-dione, typically by filtration.

Step 2: Synthesis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

  • Dissolve Furo[3,4-b]pyridine-5,7-dione in a suitable solvent.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture to promote the formation of the pyridazinedione ring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and collect the precipitated product by filtration.

Step 3: Synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine

  • Suspend 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione in phosphorus oxychloride (POCl₃).

  • Add pyridine to the mixture.

  • Heat the reaction mixture to facilitate chlorination.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction and isolate the 5,8-dichloropyrido[2,3-d]pyridazine product.

Step 4: Synthesis of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one

  • Heat the 5,8-dichloropyrido[2,3-d]pyridazine with dilute hydrochloric acid (e.g., 1% HCl).[3]

  • This selective hydrolysis yields the key intermediate, 5-chloropyrido[2,3-d]pyridazin-8(7H)-one.[4]

  • Isolate the product by filtration and purify if necessary.

This protocol describes the final derivatization step.

  • In a suitable reaction vessel, combine 5-chloropyrido[2,3-d]pyridazin-8(7H)-one (1 equivalent) and the desired secondary amine (1.1-1.5 equivalents).

  • Add polyethylene glycol-400 (PEG-400) as the solvent and reaction medium.[3]

  • Heat the mixture in an oil bath at 120-140°C.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivative.[4]

  • Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][5]

In Vivo Evaluation of Anticonvulsant Activity and Neurotoxicity

The preclinical evaluation of novel compounds for anticonvulsant activity is crucial for identifying promising drug candidates. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are widely accepted rodent models for screening potential anticonvulsant agents.[6] The rotarod test is employed to assess neurotoxicity.

Experimental Workflow for Preclinical Evaluation

G A Synthesized 5-Substituted Pyrido[2,3-d]pyridazine Derivatives B Dose Formulation and Administration (e.g., i.p. injection in mice) A->B C Maximal Electroshock (MES) Test (Model for generalized tonic-clonic seizures) B->C D Subcutaneous Pentylenetetrazole (scPTZ) Test (Model for myoclonic and absence seizures) B->D E Rotarod Test (Assessment of Neurotoxicity) B->E F Data Analysis C->F D->F E->F G Determination of ED50 (Anticonvulsant Efficacy) F->G H Determination of TD50 (Neurotoxicity) F->H I Calculation of Protective Index (PI) (PI = TD50 / ED50) G->I H->I G cluster_0 Pyrido[2,3-d]pyridazine Core cluster_1 Favorable Substituents at 5-Position cluster_2 Observed Activity Core Pyrido[2,3-d]pyridazine A Substituted Piperazines Core->A B Aromatic Amines Core->B C Fused Heterocycles (e.g., Triazoles, Tetrazoles) Core->C Activity Enhanced Anticonvulsant Potency and Improved Protective Index A->Activity B->Activity C->Activity

Caption: Key structure-activity relationships for anticonvulsant pyrido[2,3-d]pyridazines.

Proposed Mechanism of Action

The precise mechanism of action for 5-substituted pyrido[2,3-d]pyridazines as anticonvulsants is still under investigation. However, in silico studies suggest that these compounds may exert their effects through modulation of the γ-aminobutyric acid type A (GABA-A) receptor. [5]The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. [7]Many established anticonvulsant drugs act by enhancing GABA-A receptor function. [7] Molecular docking studies have indicated a high binding affinity of certain pyrido[2,3-d]pyridazine derivatives for the GABA-A receptor, suggesting a potential mechanism involving the enhancement of GABAergic inhibition, leading to hyperpolarization of neuronal membranes and a reduction in neuronal excitability. [5]

Hypothesized Signaling Pathway

G A 5-Substituted Pyrido[2,3-d]pyridazine B GABA-A Receptor A->B Positive Allosteric Modulation (Hypothesized) C Increased Cl- Influx B->C Enhanced GABA Binding D Hyperpolarization of Neuronal Membrane C->D E Decreased Neuronal Excitability D->E F Anticonvulsant Effect E->F

Sources

Method

Application Notes and Protocols for the Synthesis and Evaluation of Pyridopyridazine-Based COX-1/COX-2 Dual Inhibitors

Introduction: The Rationale for Balanced COX-1/COX-2 Inhibition The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which mediate pain, inflammation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Balanced COX-1/COX-2 Inhibition

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which mediate pain, inflammation, and fever.[1][2] Two primary isoforms, COX-1 and COX-2, are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal (GI) mucosa and mediate platelet aggregation.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4]

The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, offering potent efficacy with a reduced risk of the GI side effects associated with non-selective NSAIDs that inhibit COX-1.[3][5] However, long-term use of highly selective COX-2 inhibitors has been associated with an increased risk of adverse cardiovascular events, such as myocardial infarction and stroke.[3][6][7] This is thought to be due to the inhibition of COX-2-derived prostacyclin (a vasodilator and inhibitor of platelet aggregation) without the concurrent inhibition of COX-1-derived thromboxane A2 (a vasoconstrictor and platelet aggregator).[8]

This has led to a renewed interest in the development of dual COX-1/COX-2 inhibitors with a balanced inhibitory profile. The therapeutic goal is to achieve potent anti-inflammatory and analgesic effects by significantly inhibiting COX-2, while a moderate level of COX-1 inhibition may offer a degree of cardiovascular protection without inducing severe GI toxicity.[9][10] The pyridopyridazine scaffold has emerged as a promising chemotype for the development of such balanced inhibitors.

Design and Synthesis of the Pyridopyridazine Scaffold

The synthesis of pyridopyridazine derivatives, particularly pyrido[2,3-d]pyridazine-2,8-diones, offers a versatile platform for generating a library of potential dual COX-1/COX-2 inhibitors. A robust and efficient synthetic strategy is a one-pot, three-component reaction, which allows for the rapid assembly of the core heterocyclic system.[9][11]

Key Synthetic Workflow

The overall synthetic workflow involves the condensation of a β-enamino diketone with an active methylene compound to form a 2-pyridone intermediate, which is then cyclized with hydrazine to yield the desired pyridopyridazine core. This can be achieved in a stepwise or a more efficient one-pot procedure.[9][11]

G A β-Enamino Diketone C 2-Pyridone Intermediate A->C Reflux in EtOH B Active Methylene Compound (e.g., Malononitrile) B->C E Pyrido[2,3-d]pyridazine -2,8-dione Core C->E Reflux in EtOH/MeCN D Hydrazine Monohydrate D->E F β-Enamino Diketone + Active Methylene Compound H Pyrido[2,3-d]pyridazine -2,8-dione Core F->H Reflux in EtOH G Hydrazine Monohydrate (added sequentially) G->H

Caption: General synthetic workflow for pyridopyridazine-2,8-dione core synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of a representative pyridopyridazine derivative.

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Pyrido[2,3-d]pyridazine-2,8-diones[9][11]

This protocol describes a one-pot synthesis which has been shown to provide better yields compared to a stepwise approach.[9]

Materials:

  • β-Enamino diketone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Anhydrous Ethanol (20 mL)

  • Hydrazine monohydrate (2.0 mmol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add the β-enamino diketone (1.0 mmol), malononitrile (1.0 mmol), and anhydrous ethanol (20 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the formation of the 2-pyridone intermediate by Thin Layer Chromatography (TLC).

  • After the initial reaction is complete, cool the mixture slightly and add hydrazine monohydrate (2.0 mmol) dropwise.

  • Resume heating to reflux and continue for an additional 6-16 hours, or until TLC analysis indicates complete consumption of the intermediate and formation of the desired product.

  • Cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield the crude 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-dione.

Protocol 2: Purification and Characterization

Purification is critical to remove unreacted starting materials and side products. Recrystallization is often sufficient, but column chromatography may be necessary for more challenging separations.

A. Recrystallization:

  • Transfer the crude product to a suitable flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol, ethanol/DMF mixture) and heat until the solid dissolves completely.[10]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

B. Column Chromatography: [10][12]

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). The optimal eluent can be determined by TLC analysis.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

C. Characterization:

The identity and purity of the synthesized compounds must be confirmed using a suite of analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: As an indicator of purity.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a common method to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2.

Materials:

  • COX (ovine) Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

  • Synthesized pyridopyridazine compounds (test inhibitors)

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and control inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 150 µL of assay buffer, 10 µL of hemin, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add 10 µL of the diluted test compounds or control inhibitors to the inhibitor wells. For the 100% initial activity wells, add 10 µL of the solvent.

  • Incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid to all wells.

  • Incubate for an additional 2 minutes at 25°C.

  • Read the absorbance at 590 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compounds and controls.

  • Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus inhibitor concentration.

Structure-Activity Relationship (SAR) and Data Interpretation

The goal is to identify compounds with potent COX-2 inhibition and moderate COX-1 inhibition. The ratio of IC₅₀ values (COX-1/COX-2) gives the selectivity index (SI). A lower SI indicates a more balanced or dual inhibitor.

SAR cluster_R1 R1 Substituent cluster_R2 R2 Substituent cluster_Outcome Inhibitory Profile Scaffold Pyridopyridazine Core Central scaffold for inhibitor design R1_node Influences interaction with hydrophobic channel of COX enzymes Scaffold->R1_node Substitution at R1 R2_node Can be modified to interact with the secondary pocket of COX-2 Scaffold->R2_node Substitution at R2 Outcome_node Balanced COX-1/COX-2 Inhibition Potent anti-inflammatory activity with potentially improved cardiovascular and GI safety R1_node->Outcome_node R2_node->Outcome_node

Caption: Key structural features influencing COX-1/COX-2 dual inhibition.

Data Presentation:

The inhibitory activities of a series of synthesized pyridopyridazine derivatives should be summarized in a table for clear comparison.

CompoundR¹ GroupR² GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
7c PhenylMethylDataDataData
Control 1 --DataDataData
Control 2 --DataDataData

Data to be populated from experimental results.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low yield in one-pot synthesis Incomplete reaction of the first step; Side reactions (e.g., hydrolysis of nitrile group).[13]Ensure anhydrous conditions; Monitor each step by TLC to optimize reaction times; Consider a stepwise approach if one-pot fails.
Product does not crystallize Solution is too dilute; Presence of impurities inhibiting crystal lattice formation.Concentrate the solution; Try a different recrystallization solvent or solvent mixture; Scratch the inside of the flask; Add a seed crystal.[10]
Poor separation in column chromatography Incorrect eluent system; Column overloading.Perform thorough TLC analysis to find an optimal solvent system with good separation; Use a larger column or load less material.
High variability in COX assay Inaccurate pipetting; Degradation of enzymes or reagents.Use calibrated pipettes; Ensure proper storage and handling of kit components; Run replicates for all data points.

References

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link][9][11]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC. [Link]

  • Cardiovascular and gastrointestinal toxicity of selective cyclo-oxygenase-2 inhibitors in man. PubMed. [Link][3]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC. [Link]

  • Cardiovascular and gastrointestinal effects of COX-2 inhibitors and NSAIDs: achieving a balance. PubMed. [Link][5]

  • Cardiovascular and gastrointestinal effects of COX-2 inhibitors and NSAIDs: achieving a balance. PMC. [Link]

  • COX-2 inhibitors and cardiovascular risk. The British Journal of Cardiology. [Link][6]

  • Cardiovascular Effects of the Cyclooxygenase Inhibitors. Hypertension. [Link][7]

  • Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. ACS Publications. [Link]

  • An efficient protocol for the one-pot multicomponent synthesis of polysubstituted pyridines by using a biopolymer-based magnetic nanocomposite. ScienceDirect. [Link]

  • A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal. [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]

  • Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. PubMed. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge@UChicago. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link][1]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Structure-based molecular design, synthesis, and in vivo anti-inflammatory activity of pyridazinone derivatives as nonclassic COX-2 inhibitors. ResearchGate. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link][12]

  • Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. PubMed. [Link][2]

  • Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. SARomics. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PMC. [Link]

  • Prevention of thrombosis and vascular inflammation: benefits and limitations of selective or combined COX-1, COX-2 and 5-LOX inhibitors. PubMed. [Link]

  • The Cardiovascular Pharmacology of COX-2 Inhibition. ASH Publications. [Link][8]

  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. PMC. [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-chloropyrido[2,3-d]pyridazine

Welcome to the technical support center for the synthesis of 5-chloropyrido[2,3-d]pyridazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-chloropyrido[2,3-d]pyridazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this important heterocyclic scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose problems and develop robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-chloropyrido[2,3-d]pyridazine?

A1: A prevalent and logical synthetic strategy involves a two-step process. First, a substituted pyridine derivative undergoes cyclocondensation with a hydrazine source to form the pyridazinone ring, yielding the intermediate 5-hydroxypyrido[2,3-d]pyridazine (which exists in tautomeric equilibrium with pyrido[2,3-d]pyridazin-5(6H)-one). This intermediate is then subjected to a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to produce the final 5-chloropyrido[2,3-d]pyridazine.

Q2: Why is the chlorination step with POCl₃ often problematic?

A2: The chlorination of heterocyclic ketones with POCl₃ is an aggressive reaction. Low yields can stem from several factors: incomplete reaction, thermal decomposition of the starting material or product at the high temperatures often required, and the formation of dark, polymeric byproducts. Furthermore, the workup is critical; quenching unreacted POCl₃ with water is highly exothermic and can lead to hydrolysis of the desired chloro-product back to the starting material or cause other side reactions if not carefully controlled.

Q3: My final product is a dark, tarry material that is difficult to purify. What causes this?

A3: Dark, insoluble byproducts are a common issue in heterocyclic chlorination reactions. This often indicates decomposition or polymerization. Potential causes include excessive reaction temperature, prolonged reaction times, or the presence of impurities in the starting material that are unstable under the harsh, acidic conditions of the reaction. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is essential to minimize heating time.

Q4: Can I use alternative chlorinating agents?

A4: While POCl₃ is the most common reagent for this type of transformation, other reagents like phosphorus pentachloride (PCl₅) or a mixture of POCl₃ and PCl₅ can be used. In some cases, thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) might be an alternative, though its efficacy is highly substrate-dependent. Each agent has its own reactivity profile and optimal conditions, so re-optimization of the reaction would be necessary.

Troubleshooting Guide: Low Synthetic Yield

This section is structured as a series of questions addressing specific experimental observations. Each answer provides a causal explanation and a set of actionable steps to resolve the issue.

Problem Area 1: Incomplete Cyclocondensation to 5-hydroxypyrido[2,3-d]pyridazine

Q: My TLC analysis shows a significant amount of unreacted starting material after the cyclocondensation step. What should I do?

A: This points to suboptimal reaction conditions or issues with reagent reactivity. Let's break down the potential causes and solutions.

  • Causality: The formation of the pyridazinone ring is a condensation reaction that requires sufficient thermal energy and, often, an appropriate solvent to proceed to completion. The nucleophilicity of the hydrazine and the electrophilicity of the pyridine precursor are key.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh, unopened bottle of hydrazine hydrate or phenylhydrazine. Hydrazine is susceptible to oxidation.

    • Increase Reaction Temperature/Time: Gradually increase the reflux temperature by switching to a higher-boiling solvent (e.g., from ethanol to n-butanol or ethylene glycol). Monitor the reaction by TLC every few hours. Some reactions may require extended reflux (12-24 hours) to reach completion.[1]

    • Consider Acid/Base Catalysis: While many cyclocondensations proceed thermally, some systems benefit from catalysis. For related heterocyclic syntheses, the use of a protic acid like p-toluenesulfonic acid has been shown to be effective where other methods fail.[1] Conversely, a base might be required depending on the specific precursors.

    • Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or n-butanol are common. In some cases, a mixture of solvents can improve solubility and reaction rates.[1]

Problem Area 2: Low Yield and Impurities in the Chlorination Step

Q: The chlorination of my 5-hydroxypyrido[2,3-d]pyridazine with POCl₃ is giving a very low yield of the desired product, and the crude material contains multiple spots on TLC.

A: This is a classic challenge in heterocyclic synthesis. The issue likely lies in reaction control, workup, or purification.

Workflow for Chlorination Troubleshooting

Below is a workflow diagram to guide your troubleshooting process for the chlorination step.

G cluster_reaction Reaction Conditions cluster_post_reaction Post-Reaction Handling start Low Yield in Chlorination check_temp Is Reaction Temperature Optimized? (Typically 100-120°C) start->check_temp check_time Is Reaction Time Monitored by TLC? check_temp->check_time If Yes action_temp Action: Screen temperatures. Start lower (e.g., 90°C) and incrementally increase. check_temp->action_temp No check_reagent Is POCl3 Quality Adequate? (Fresh, colorless) check_time->check_reagent If Yes action_time Action: Run time course experiment. Stop reaction as soon as SM is consumed to prevent degradation. check_time->action_time No workup Is the Workup Procedure Controlled? check_reagent->workup If Yes action_reagent Action: Use freshly distilled or a new bottle of POCl3. check_reagent->action_reagent No purification Is the Purification Method Appropriate? workup->purification If Yes action_workup Action: Quench by pouring reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. workup->action_workup No action_purification Action: Consider flash chromatography over silica gel. If product is unstable, minimize contact time. purification->action_purification No

Caption: Troubleshooting workflow for the chlorination step.

Detailed Troubleshooting Steps:
  • Reaction Temperature and Time:

    • Causality: Over-heating is a primary cause of decomposition. The ideal temperature is just high enough to drive the reaction to completion in a reasonable timeframe.

    • Action: Monitor the reaction meticulously by TLC. As soon as the starting material (5-hydroxy-pyridopyridazine) is consumed, proceed to the workup. Do not heat for an arbitrary amount of time. If the reaction is sluggish, consider adding a catalytic amount of a tertiary amine like N,N-diethylaniline or pyridine, which can sometimes accelerate these reactions.[2]

  • Workup Procedure:

    • Causality: The most common yield-reducing event is the violent and exothermic quenching of excess POCl₃. This generates a large amount of heat and HCl, which can hydrolyze the 5-chloro product back to the 5-hydroxy starting material.

    • Action: The workup must be performed with extreme care. Cool the reaction vessel to room temperature first. In a separate, large beaker, prepare a slurry of crushed ice and water. Very slowly, and with vigorous mechanical stirring, pour the reaction mixture onto the ice. This dissipates heat effectively. Once the quench is complete, neutralize the acidic solution cautiously with a solid base like sodium bicarbonate or a cold, saturated aqueous solution of NaHCO₃ until the pH is ~7-8. The product often precipitates as a solid.

  • Purification Strategy:

    • Causality: The crude product may be contaminated with polar, dark-colored impurities. Standard recrystallization may not be sufficient or may lead to product loss.

    • Action: Flash column chromatography on silica gel is often the most effective method for purifying chlorinated heterocycles.[3] Use a non-polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to elute the product. If the product is unstable on silica, consider using a neutral or basic alumina plug first to remove the darkest impurities before a rapid silica gel column.

Problem Area 3: Product Identification and Purity

Q: I have isolated a product, but I am unsure of its purity and identity. How can I confirm I have synthesized 5-chloropyrido[2,3-d]pyridazine?

A: Proper analytical characterization is essential. A combination of techniques should be used to confirm the structure and assess purity.

Recommended Analytical Techniques
TechniqueExpected Outcome for 5-chloropyrido[2,3-d]pyridazinePurpose
TLC A single spot with a higher Rf value than the 5-hydroxy precursor.Monitor reaction progress and assess purity of fractions.
¹H NMR Disappearance of the broad N-H proton signal from the pyridazinone tautomer. A characteristic set of aromatic proton signals consistent with the pyridopyridazine core.Confirm structural identity.
¹³C NMR A downfield shift of the C5 carbon signal upon chlorination.Confirm structural identity.
Mass Spec (MS) A molecular ion peak (M+) corresponding to the mass of the product (C₇H₄ClN₃). Look for the characteristic isotopic pattern of a chlorine-containing compound (M+ and M+2 peaks in an ~3:1 ratio).Confirm molecular weight and elemental composition.
Melting Point A sharp, defined melting point. A broad melting range indicates impurities.Assess purity.
Detailed Experimental Protocol: Chlorination

This protocol is a representative procedure based on established methods for similar heterocyclic systems.[3]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dry 5-hydroxypyrido[2,3-d]pyridazine (1.0 eq).

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C) with stirring. Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane), checking every hour.

  • Workup - Quenching: Once the starting material is consumed, allow the mixture to cool to room temperature. In a separate 1 L beaker, prepare a large volume of crushed ice. With vigorous stirring, slowly pour the reaction mixture onto the ice.

  • Workup - Neutralization: Once all the POCl₃ is quenched, slowly add solid sodium bicarbonate in portions until gas evolution ceases and the pH of the aqueous solution is neutral to basic (pH 7-8).

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-50% ethyl acetate in hexanes) to yield the pure 5-chloropyrido[2,3-d]pyridazine.

References

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available at: [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1][4]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. Available at: [Link]

  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Scientia Pharmaceutica. Available at: [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. PMC. Available at: [Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. Available at: [Link]

  • (PDF) Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. ResearchGate. Available at: [Link]

  • Process for purification of 3,6-dichloropyridazine. Google Patents.
  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry. Available at: [Link]

  • Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1][5]oxazine derivatives from 5-acetyl-4-aminopyrimidines. ResearchGate. Available at: [Link]

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available at: [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Publishing. Available at: [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Re-evaluating pyridine's role in chlorination reaction. Chemistry World. Available at: [Link]

Sources

Optimization

purification challenges and solutions for chloropyridopyridazine compounds

Technical Support Center: Advanced Purification of Chloropyridopyridazine Compounds From the Desk of the Senior Application Scientist Chloropyridopyridazines are highly valuable, nitrogen-dense fused bicyclic heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Purification of Chloropyridopyridazine Compounds

From the Desk of the Senior Application Scientist Chloropyridopyridazines are highly valuable, nitrogen-dense fused bicyclic heterocycles frequently utilized as reactive intermediates in the development of kinase inhibitors and targeted protein degraders 1[1]. However, their purification is notoriously difficult. The extreme electron deficiency of the pyridopyridazine core highly activates the carbon-chlorine bond, while the multiple nitrogen lone pairs create severe solubility and secondary interaction challenges.

This guide abandons generic advice to focus on the exact causality of these failures, providing field-proven, self-validating methodologies to ensure high-recovery, high-purity isolation of these reactive species.

Workflow Visualization: Purification Decision Matrix

Decision tree for the chromatographic purification of reactive chloropyridopyridazine intermediates.

Troubleshooting & FAQs

Q1: Why does my chloropyridopyridazine degrade into a methoxy or hydroxy byproduct during purification? The Causality: The pyridopyridazine core contains up to four nitrogen atoms in a fused bicyclic system. These electronegative atoms drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This electron deficiency highly activates the carbon-chlorine bond toward Nucleophilic Aromatic Substitution (SNAr). When exposed to protic solvents like methanol (commonly used as an SFC modifier) or water (in RP-HPLC), the solvent acts as a nucleophile. It forms a stabilized Meisenheimer complex, rapidly displacing the chloride ion to yield methoxy- or hydroxy-pyridopyridazine byproducts 2[2],3[3]. The Solution: Eliminate all nucleophilic solvents. Transition from Methanol to anhydrous Acetonitrile as your organic modifier. If water is strictly required for RP-HPLC, you must maintain a neutral pH (e.g., 10 mM Ammonium Acetate) and immediately extract or lyophilize the fractions to minimize aqueous residence time.

Q2: My compound crashes out on the column or tails severely during Normal Phase (Silica) chromatography. How do I fix this? The Causality: Pyridopyridazines possess a high dipole moment and multiple hydrogen-bond acceptors (the nitrogen lone pairs). Bare silica is highly populated with acidic silanol groups. The basic nitrogens of your compound engage in strong, irreversible hydrogen bonding with these silanols, causing severe peak tailing. Furthermore, the high polarity of the heterocycle results in extremely poor solubility in non-polar mobile phases (like hexanes/heptane), causing the sample to precipitate at the column head. The Solution: Abandon traditional normal-phase silica. Transition to Preparative Supercritical Fluid Chromatography (SFC)4[4]. SFC utilizes supercritical CO₂, which has excellent diffusivity and solvating power when combined with a polar modifier. Use a 2-Ethylpyridine (2-EP) bonded stationary phase; the basic pyridine ring on the silica surface masks residual silanols and repels the basic nitrogens of your analyte, ensuring sharp peaks5[5].

Q3: I have a mixture of regioisomers (e.g., 3-chloro vs. 6-chloro) from the cyclization step. What is the most efficient way to separate them? The Causality: Regioisomers of fused heterocycles have nearly identical polarities and molecular weights, making them co-elute on standard C18 reverse-phase columns6[6]. The Solution: Utilize SFC with chiral stationary phases (e.g., Chiralcel OD-H). Even for achiral molecules, the unique steric environments of the amylose/cellulose backbones in chiral columns excel at discriminating the subtle 3D shape differences between regioisomers7[7].

Quantitative Data Presentation

Chromatographic ModalityTypical Mobile PhaseAverage Recovery (%)Average Purity (%)Degradation RiskPrimary Limitation
Reverse-Phase HPLC Water / MeCN (Neutral)60 - 75%> 95%Moderate (Hydrolysis)High aqueous volume requires lyophilization, risking hydrolysis.
Normal-Phase (Silica) Hexane / EtOAc / MeOH< 40%< 80%High (Methanolysis)Severe peak tailing; irreversible adsorption to acidic silanols.
Preparative SFC (2-EP) scCO₂ / MeCN> 90% > 98% Low Requires specialized high-pressure instrumentation.

Self-Validating Experimental Protocol: Preparative SFC of Reactive Chloroheterocycles

To prevent the destruction of your intermediate, follow this exact methodology. This protocol incorporates a self-validation step to ensure chemical integrity prior to committing the bulk sample to the column8[8].

Step 1: Aprotic Sample Preparation Dissolve the crude chloropyridopyridazine mixture in anhydrous DMSO or a DMSO/Acetonitrile blend. Crucial: Do not use Methanol or Ethanol to aid solubility.

Step 2: The Self-Validation Check (Mandatory) Mechanism of Validation: Before purification, we must prove the solvent system is inert. Action: Inject a 1 µL aliquot of the dissolved sample into an analytical LC-MS after allowing it to sit for 2 hours at room temperature. Pass Criteria: If the MS trace shows a +14 Da mass shift (indicating M-Cl + OMe) or a -18 Da shift (indicating hydrolysis), your solvent is insufficiently aprotic or contaminated with water. Proceed to Step 3 only if the parent mass remains >99% intact.

Step 3: Column & Mobile Phase Configuration

  • Column: Install a 2-Ethylpyridine (2-EP) column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifier): Anhydrous Acetonitrile.

  • Warning: Do NOT add basic amine additives (e.g., Diethylamine, TEA) to the modifier. While common in SFC to improve peak shape, primary and secondary amines will act as nucleophiles and instantly displace the chloro group via SNAr. The 2-EP stationary phase provides enough basicity to prevent tailing without mobile phase additives.

Step 4: Chromatographic Execution

  • Flow Rate: 60 - 70 mL/min.

  • System Parameters: Maintain the column temperature at 35 °C and the Automated Back Pressure Regulator (ABPR) at 100 - 120 bar.

  • Gradient: Run a shallow gradient of 10% to 40% MeCN over 10 minutes to resolve regioisomers and impurities.

Step 5: Fraction Collection & Recovery Trigger collection via UV (typically 254 nm). Collect fractions directly into dry vessels. Because CO₂ rapidly expands and cools upon exiting the ABPR, rapid evaporation of the Acetonitrile modifier under a gentle stream of nitrogen at <30 °C is sufficient to yield the pure, unreacted solid.

References

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.[Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review.[Link]

  • Packed-Column Supercritical Fluid Chromatography–Mass Spectrometry for Drug Discovery Applications. Mettler Toledo.[Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today.[Link]

  • Access to Phenolic Pyridopyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation. ACS Publications.[Link]

  • Efficient Synthesis of Dichlorodenafil, an Unapproved Sildenafil Analogue Appearing in Non-prescription Supplements. J-Stage.[Link]

  • Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International.[Link]

  • Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. ACS Publications.[Link]

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Troubleshooting

Technical Support Center: A Guide to Identifying and Minimizing Byproducts in Pyridopyridazine Synthesis

Welcome to the Technical Support Center for Pyridopyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of pyridopyridazine synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridopyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of pyridopyridazine synthesis, with a specialized focus on the identification and minimization of common byproducts. The inherent electronic properties and reactivity of the precursors can often lead to a variety of undesired side reactions, impacting yield, purity, and downstream applications. This resource provides in-depth troubleshooting advice, detailed analytical protocols, and a mechanistic understanding of byproduct formation to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My pyridopyridazine synthesis is resulting in a low yield and a complex mixture of products. What are the most common types of byproducts I should be looking for?

A1: Low yields and product mixtures in pyridopyridazine synthesis are frequently due to a handful of common side reactions. The nature of these byproducts is intrinsically linked to your chosen synthetic strategy. Key classes of byproducts to anticipate include:

  • Regioisomers: In syntheses involving unsymmetrical precursors, the formation of regioisomers is a primary concern. For instance, in Diels-Alder reactions with unsymmetrical 1,2,4,5-tetrazines, the cycloaddition can occur in two different orientations, leading to a mixture of pyridazine products.[1][2] The electronic and steric properties of the substituents on both the diene and dienophile play a critical role in determining the regioselectivity.[1]

  • Products of Incomplete Cyclization: The final ring-closing step to form the bicyclic pyridopyridazine system may not proceed to completion. This can leave you with stable, open-chain intermediates. For example, in syntheses starting from substituted pyridines, the failure of the second ring to close can result in functionalized pyridine derivatives as significant impurities.[3]

  • Homo-coupling Products: In cross-coupling reactions, such as Suzuki or Stille couplings used to functionalize a pre-formed pyridazine or pyridine ring, homo-coupling of the organometallic reagent or the halide starting material can be a significant side reaction. This leads to the formation of symmetrical dimers (e.g., bipyridazines) that can be challenging to separate from the desired product.

  • Over-oxidation or Degradation Products: The pyridopyridazine ring system can be susceptible to oxidation, especially under harsh reaction conditions (e.g., high temperatures, strong oxidizing agents). This can lead to the formation of N-oxides or other degradation products.[4] Conversely, starting materials or intermediates can also degrade under prolonged heating.

  • Byproducts from Starting Material Decomposition: Impurities or instability of starting materials can generate their own set of byproducts. For instance, in syntheses utilizing 1,2,4,5-tetrazines, side reactions affecting functional groups on the tetrazine ring have been observed, particularly with amino groups during oxidation steps.[5]

Q2: I suspect I have a mixture of regioisomers. How can I definitively identify them and improve the selectivity of my reaction?

A2: The presence of regioisomers is a common challenge. A combination of analytical techniques and strategic reaction optimization is key to addressing this issue.

Identification of Regioisomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D (¹H, ¹³C) and 2D NMR techniques are invaluable. Specifically, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can establish through-space proximity between protons on different parts of the molecule, helping to elucidate the relative positions of substituents. Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range (2-3 bond) correlations between protons and carbons, providing crucial connectivity information to differentiate isomers.[3][6]

  • Mass Spectrometry (MS): While mass spectrometry will show that isomers have the same molecular weight, tandem MS (MS/MS) can sometimes provide clues to their structure. The fragmentation patterns of regioisomers can differ based on the stability of the resulting fragment ions.[7][8]

  • X-ray Crystallography: If you can obtain single crystals of your products, X-ray crystallography provides unambiguous structural determination and is the gold standard for differentiating regioisomers.

Improving Regioselectivity:

  • Choice of Synthetic Route: An inverse electron-demand Diels-Alder reaction using an electron-deficient tetrazine is often highly regioselective.[1]

  • Reaction Conditions: Temperature can play a significant role. Lowering the reaction temperature may favor the thermodynamically more stable product.

  • Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligands can influence regioselectivity by sterically directing the reactants.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies of the different reaction pathways, thereby affecting the isomeric ratio. The use of fluoroalcohols like hexafluoroisopropanol (HFIP) has been shown to alter reaction pathways in tetrazine chemistry, for example.[2][9]

Q3: My reaction has stalled, and I'm left with a significant amount of starting material and some unidentifiable polar spots on my TLC plate. What could be the issue?

A3: Stalled reactions with the formation of polar byproducts often point towards issues with reagent purity, reaction conditions, or catalyst deactivation.

  • Reagent Purity: Ensure your starting materials and reagents are pure and dry. Moisture and other impurities can quench reactive intermediates or poison catalysts.[10]

  • Incomplete Cyclization: The polar spots on your TLC plate could be intermediates from incomplete cyclization. These intermediates often possess unreacted functional groups (e.g., amines, hydrazones) that increase their polarity. You can attempt to isolate and characterize these spots using LC-MS and NMR to understand where the reaction is failing.

  • Catalyst Deactivation: In metal-catalyzed reactions, the nitrogen atoms in the pyridine or pyridazine rings can coordinate to the metal center, leading to catalyst inhibition.[11] Consider using ligands that can modulate the electronic properties of the metal and prevent strong coordination with the product.

  • Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy for the final cyclization step. Conversely, excessively high temperatures can lead to degradation. A systematic temperature optimization study is recommended.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes drive sluggish reactions to completion by providing rapid and uniform heating, often reducing reaction times and improving yields.[12][13][14] However, it's important to monitor for potential degradation under these conditions.

Troubleshooting Guides

Issue 1: Formation of Dimeric Byproducts in a Suzuki Coupling to Functionalize a Chloropyridopyridazine
Potential Cause Troubleshooting/Minimization Strategy Rationale
Homo-coupling of the boronic acid/ester. 1. Optimize the base: Use a weaker base (e.g., K₃PO₄ instead of K₂CO₃).2. Slow addition of the boronic acid/ester: Add the boronic acid derivative slowly to the reaction mixture.Homo-coupling is often base-mediated. A weaker base can disfavor this side reaction. Slow addition maintains a low concentration of the boronic acid, reducing the likelihood of self-coupling.
Catalyst-mediated decomposition and coupling. 1. Use a more electron-rich and bulky phosphine ligand: (e.g., SPhos, XPhos).2. Lower the catalyst loading: Typically 1-3 mol% is sufficient.Bulky ligands can sterically hinder the formation of the dimeric species. High catalyst concentrations can sometimes promote side reactions.
Presence of oxygen. 1. Thoroughly degas all solvents and reagents: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).Oxygen can promote the oxidative homo-coupling of boronic acids.
Issue 2: Low Yield and Presence of an Intermediate in a Condensation Reaction to Form a Pyridazinone Ring
Potential Cause Troubleshooting/Minimization Strategy Rationale
Incomplete cyclization/dehydration. 1. Increase reaction temperature or time. 2. Use a Dean-Stark trap: To remove water formed during the reaction.3. Add a catalytic amount of acid: (e.g., p-toluenesulfonic acid) if the reaction is acid-catalyzed.The final ring-closing dehydration step can be slow and reversible. Removing water drives the equilibrium towards the cyclized product. An acid catalyst can protonate the leaving group, making it a better leaving group.
Reversibility of an initial step. 1. Monitor the reaction at early time points: Use TLC or LC-MS to identify if an initial adduct forms and then reverts to starting materials.Understanding the reaction profile can help in adjusting conditions to favor the forward reaction.
Side reaction of the intermediate. 1. Lower the reaction temperature and monitor for byproduct formation. 2. Change the solvent: A less polar solvent might disfavor certain side reactions.The intermediate may be susceptible to decomposition or alternative reaction pathways at elevated temperatures.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Separation of Pyridopyridazine Regioisomers

This protocol provides a general starting point for developing an HPLC method to separate regioisomers. Optimization will be required based on the specific properties of the synthesized compounds.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size). Chiral columns may be necessary for enantiomers.[15]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor at a wavelength where the compounds have maximum absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Identification of Byproducts by LC-MS/MS

This protocol outlines a general approach for identifying unknown byproducts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument).

  • Chromatography: Use the HPLC method developed in Protocol 1 or a similar method to separate the components of the reaction mixture.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocycles.

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weights of the eluting peaks.

    • Tandem MS (MS/MS): For each peak of interest, perform a product ion scan. This involves isolating the parent ion in the first mass analyzer, fragmenting it in a collision cell, and analyzing the resulting fragment ions in the second mass analyzer.

  • Data Analysis:

    • Determine the elemental composition of the parent ion from its accurate mass (if using a high-resolution mass spectrometer).

    • Propose potential structures for the byproducts based on their molecular formulas and known reactivity of the starting materials.

    • Analyze the fragmentation patterns in the MS/MS spectra. The fragmentation of the pyridopyridazine ring system and its substituents can provide structural information to confirm the identity of the byproducts.[7][8]

Visualizing Reaction Pathways and Byproduct Formation

Diagram 1: General Scheme for Regioisomer Formation in Diels-Alder Synthesis of Pyridazines

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical Tetrazine Unsymmetrical Tetrazine Pathway A Pathway A Unsymmetrical Tetrazine->Pathway A Pathway B Pathway B Unsymmetrical Tetrazine->Pathway B Unsymmetrical Dienophile Unsymmetrical Dienophile Unsymmetrical Dienophile->Pathway A Unsymmetrical Dienophile->Pathway B Regioisomer 1 Regioisomer 1 Pathway A->Regioisomer 1 [4+2] Cycloaddition -N2 Regioisomer 2 Regioisomer 2 Pathway B->Regioisomer 2 [4+2] Cycloaddition -N2

Caption: Regioselectivity in Diels-Alder synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield in Pyridopyridazine Synthesis

G start Low Yield or Complex Mixture check_purity Verify Purity of Starting Materials start->check_purity check_purity->start Impure analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) check_purity->analyze_crude Pure identify_byproducts Identify Byproducts and Unreacted Starting Materials analyze_crude->identify_byproducts optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) identify_byproducts->optimize_conditions purify Re-evaluate Purification Strategy optimize_conditions->purify fail Persistent Issues optimize_conditions->fail No Improvement purify->optimize_conditions Ineffective success Improved Yield and Purity purify->success Effective reconsider Reconsider Synthetic Route fail->reconsider

Caption: Systematic approach to troubleshooting low yields.

References

  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • Couture, K., & Lebrun, S. (2022).
  • Kovács, E., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • Abdellatif M. Salaheldin, Lígia M. Rodrigues and Ana M. F. Oliveira-Campos. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Sciforum.
  • Pihlaja, K., et al. (n.d.). Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H).
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University.
  • Chylewska, A., et al. (2025).
  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 10).
  • Garella, D., et al. (2021). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry (RSC Publishing).
  • Bekhit, A. A., et al. (2013). Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety. PubMed.
  • Xu, Y., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.
  • Woltornist, R., et al. (2024). Computational Studies of Reactions of 1,2,4,5-Tetrazines with Enamines in MeOH and HFIP. NSF PAR.
  • Zare, A., et al. (n.d.). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions.
  • “Clip-cycle” synthesis of 2-pyridazinones bearing enaminonitrile moiety from thioesters and dicyanohydrazones | Request PDF. (n.d.).
  • González, M. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed.
  • Woltornist, R., et al. (2025). Computational Studies of Reactions of 1,2,4,5-Tetrazines with Enamines in MeOH and HFIP. NSF PAR.
  • Concise synthesis of pyridopyridazines. (n.d.).
  • Levin, M. D., et al. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Product Class 8: Pyridazines. (n.d.).
  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Neg
  • Carratù, M. R., et al. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC.
  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. SCIRP.
  • WO2014065860A1 - Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions. (n.d.).
  • Zakhary, V. F., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties.
  • Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. (2003, May 15). PubMed.
  • 734-772 Review Article The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). JOCPR.
  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. (2023, June 27). Semantic Scholar.
  • Yousif, M. N. M., et al. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science.
  • Tantawy, E. S., et al. (n.d.). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
  • Al-Abdullah, E. S., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI.
  • [Synthesis of pyrido (3,4-d)
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025, August 13). PubMed.
  • ZHU Na, et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报.
  • Publications | Genesis Drug Discovery & Development. (n.d.).

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Optimization

Technical Support Center: Yield Optimization for 5-Chloropyrido[2,3-d]pyridazine Synthesis

Welcome to the Heterocyclic Synthesis Support Center. The conversion of pyrido[2,3-d]pyridazin-5(6H)-one to 5-chloropyrido[2,3-d]pyridazine is a critical transformation in the development of GABAA receptor ligands and ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Synthesis Support Center. The conversion of pyrido[2,3-d]pyridazin-5(6H)-one to 5-chloropyrido[2,3-d]pyridazine is a critical transformation in the development of GABAA receptor ligands and kinase inhibitors. However, this nucleophilic aromatic substitution is notoriously prone to low yields, thermal degradation (tarring), and reverse hydrolysis.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the mechanistic causality behind each experimental choice, providing you with a self-validating workflow to maximize your isolated yield.

Part 1: Mechanistic Workflow & Causality

The reaction relies on the oxophilicity of phosphorus oxychloride ( POCl3​ ) to convert the highly stable pyridazinone carbonyl into a reactive dichlorophosphate or chloroiminium leaving group.

Chlorination SM Pyrido[2,3-d]pyridazin-5(6H)-one Intermediate Chloroiminium Intermediate SM->Intermediate Activation Reagents POCl3 + PhNMe2 Reagents->Intermediate Cl- Donor Product 5-Chloropyrido[2,3-d]pyridazine Intermediate->Product Substitution Byproduct Hydrolyzed Tar Intermediate->Byproduct Poor Quench

Mechanistic pathway for the chlorination of pyrido[2,3-d]pyridazin-5(6H)-one.

The Causality of Failure: Most yield losses occur because the electron-deficient pyrido-pyridazine core is highly sensitive to acidic, high-temperature environments. Using neat POCl3​ at reflux (>105°C) often leads to polymerization. Furthermore, the newly formed C-Cl bond is highly susceptible to nucleophilic attack by water during the workup phase. If the quench is exothermic and acidic, the product rapidly hydrolyzes back to the starting material[1].

Part 2: Optimized Standard Operating Procedure (SOP)

This self-validating protocol utilizes a co-solvent and an organic base to lower the activation energy and protect the heterocyclic core.

Phase 1: Reagent Preparation & Activation

  • System Purge: Flame-dry a 2-neck round-bottom flask under a continuous flow of ultra-high purity Argon.

  • Solvent Loading: Charge the flask with anhydrous Toluene (10 volumes relative to the starting material).

  • Reagent Addition: Add POCl3​ (3.0 eq) followed by N,N -dimethylaniline (1.5 eq).

    • Causality: N,N -dimethylaniline acts as a non-nucleophilic acid scavenger, preventing HCl-catalyzed degradation of the heteroaromatic core while accelerating the formation of the active chlorinating species.

Phase 2: Substitution Reaction 4. Substrate Addition: Add pyrido[2,3-d]pyridazin-5(6H)-one (1.0 eq) portion-wise at room temperature. 5. Thermal Control: Gradually heat the reaction mixture to 90°C.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS (ESI+) every 60 minutes. Do not rely on TLC, as both the precursor and product streak heavily on silica. Confirm the disappearance of the precursor ( [M+H]+=148 ) and the appearance of the product ( [M+H]+=166/168 , exhibiting a characteristic 3:1 isotopic ratio for 35Cl:37Cl ).

Phase 3: Critical Quench & Isolation 6. Reverse Quenching (Yield-Defining Step): Cool the mixture to 10°C. Transfer the reaction mixture dropwise into a vigorously stirred beaker containing crushed ice and saturated aqueous NaHCO3​ [2].

  • Causality: Direct addition of water to the reaction flask causes a violent exotherm that locally superheats the mixture, driving the reverse hydrolysis of the C-Cl bond.

  • pH Validation: Ensure the aqueous phase maintains a pH of 7.5–8.0 during the quench.

    • Self-Validation Checkpoint: Use pH test strips continuously. If the pH drops below 6, pause the quench and add more solid NaHCO3​ .

  • Extraction: Extract with cold Ethyl Acetate ( 3×15 volumes). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath < 30°C).

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating why the optimized SOP outperforms traditional methods.

Solvent SystemReagent EquivalentsAdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Neat POCl3​ 15.0 eqNone1054>9532 (Severe Tar)
Neat POCl3​ 10.0 eqDMF (0.1 eq)903>9545
Toluene3.0 eqDMF (0.1 eq)11067055
Toluene 3.0 eq N,N -Dimethylaniline (1.5 eq) 90 4 >99 82 (Optimized)
Part 4: Troubleshooting & FAQs

Q1: My yield is consistently below 30%, and my flask is coated in a black, tarry residue. What is happening? A: You are experiencing thermal degradation. The pyrido[2,3-d]pyridazine core is highly electron-deficient. Boiling it in neat POCl3​ (>105°C) without an acid scavenger causes the generation of excess HCl, which catalyzes the polymerization of the heterocyclic rings. Solution: Switch to the Toluene/ N,N -dimethylaniline system described in the SOP to lower the reaction temperature to 90°C and neutralize the HCl byproduct.

Q2: LC-MS shows a mass of [M+H]+=148 after workup, indicating unreacted starting material, even though in-process monitoring showed 100% conversion. What went wrong? A: Your product was synthesized successfully but was destroyed during the quench. The intermediate chloroiminium species or the final 5-chloropyrido[2,3-d]pyridazine was hydrolyzed back to the starting pyridazinone. Solution: You must perform a reverse quench into a buffered ice-water mixture ( NaHCO3​ ). If the internal temperature during the quench exceeds 15°C or the pH drops into the acidic range, hydrolysis is nearly instantaneous[1][2].

Q3: Can I use thionyl chloride ( SOCl2​ ) or oxalyl chloride instead of POCl3​ to avoid the harsh quench? A: No. SOCl2​ is generally not electrophilic enough to activate the highly stable, electron-deficient pyridazinone carbonyl. While oxalyl chloride with catalytic DMF can theoretically form the Vilsmeier reagent, it often leads to incomplete conversion due to the poor solubility of the starting material in DCM or chloroform at lower temperatures. POCl3​ remains the optimal reagent due to its superior oxophilicity.

Part 5: References

1.1, Journal of Medicinal Chemistry - ACS Publications. 2. , ElectronicsAndBooks. 3.2, Google Patents.

Sources

Troubleshooting

reaction condition optimization for nucleophilic substitution on 5-chloropyrido[2,3-d]pyridazine

Introduction & Mechanistic Insight Welcome to the Application Support Center. This guide is tailored for researchers, scientists, and medicinal chemists working with the pyrido[2,3-d]pyridazine scaffold—a privileged bicy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insight

Welcome to the Application Support Center. This guide is tailored for researchers, scientists, and medicinal chemists working with the pyrido[2,3-d]pyridazine scaffold—a privileged bicyclic heteroaromatic system frequently utilized in the development of 1[1] and 2[2].

The "Why" Behind the Reactivity: The 5-chloropyrido[2,3-d]pyridazine core is extraordinarily electrophilic. The presence of three nitrogen atoms within the fused naphthalene-like skeleton drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. While this makes the 5-chloro position highly activated for Nucleophilic Aromatic Substitution (SNAr), it also renders the molecule highly susceptible to atmospheric moisture and side reactions. As documented in classical studies of polychloro pyridopyridazines, these substrates can rapidly3[3]. Success requires balancing nucleophilic attack with strict environmental control.

SNAr_Pathway A 5-chloropyrido [2,3-d]pyridazine B Meisenheimer Complex A->B + Nu⁻ (Anhydrous) D Hydrolysis (Pyridazinone) A->D + H₂O (Moisture) C Desired SNAr Product B->C - Cl⁻

Fig 1: SNAr mechanistic pathway vs. competing hydrolysis in 5-chloropyrido[2,3-d]pyridazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields a complex mixture with a major, highly polar baseline spot on TLC. What is happening? A: You are likely observing hydrolysis. Because the 5-chloro position is hyper-reactive, trace water in your solvent or atmospheric moisture acts as a competing nucleophile, converting your starting material into pyrido[2,3-d]pyridazin-5(6H)-one[3]. Causality & Fix: Water is a hard nucleophile that readily attacks the highly electron-deficient C5 position. To prevent this, you must use rigorously dried solvents (e.g., over activated molecular sieves), flame-dried glassware, and an inert atmosphere (N₂ or Argon).

Q2: I am using an aniline derivative (weak nucleophile), but I see less than 10% conversion at room temperature after 24 hours. Should I increase the temperature? A: Yes, but with caution. While the core is reactive, weak nucleophiles like anilines or sterically hindered amines require a higher activation energy to form the Meisenheimer complex. Causality & Fix: Instead of just heating (which can promote degradation), first optimize the base. Switch from a weak organic base like DIPEA to a stronger inorganic base like Cs₂CO₃ in a polar aprotic solvent (DMF or NMP). If SNAr still fails, consider switching to a Palladium-catalyzed Buchwald-Hartwig amination.

Q3: When using alkoxides (e.g., NaOMe), I am seeing over-reaction and ring-opening products. How do I control this? A: Alkoxides are small, hard, and highly reactive nucleophiles. In the presence of excess alkoxide or at elevated temperatures, they can attack other positions (like C8) or initiate ring-opening of the pyridazine ring. Causality & Fix: Strict stoichiometric control is mandatory. Use exactly 1.0 to 1.05 equivalents of the alkoxide. Add the alkoxide dropwise at 0 °C to a solution of the electrophile, rather than the other way around, to prevent localized excesses of the nucleophile.

Troubleshooting_Tree Start Reaction Issue Detected Q1 Is starting material consumed? Start->Q1 LowConv No / Low Conversion Q1->LowConv TLC/LCMS shows SM Degrad Yes, but multiple spots/degradation Q1->Degrad Complex mixture CheckNu Check Nucleophile Strength LowConv->CheckNu CheckH2O Check Moisture & Solvent Purity Degrad->CheckH2O Action1 Use stronger base (Cs₂CO₃) or heat CheckNu->Action1 Action2 Use strict anhydrous conditions & inert atm CheckH2O->Action2

Fig 2: Decision tree for troubleshooting low yield or degradation in SNAr reactions.

Reaction Condition Optimization Data

To streamline your experimental design, consult the following optimization matrix based on field-proven results for the 5-chloropyrido[2,3-d]pyridazine system.

Nucleophile TypePreferred SolventOptimal BaseTemp RangeReaction TimeCommon Pitfalls
Primary Aliphatic Amines THF or DCMDIPEA (1.5 eq)0 °C to RT2 - 6 hExothermic; requires slow addition.
Secondary/Steric Amines DMF or NMPK₂CO₃ (2.0 eq)RT to 60 °C8 - 16 hIncomplete conversion; requires heat.
Aromatic Amines (Anilines) NMPCs₂CO₃ (2.0 eq)80 °C - 100 °C12 - 24 hCompeting degradation at high temps.
Alkoxides / Thiolates THF (Anhydrous)NaH (1.05 eq)-78 °C to 0 °C1 - 3 hOver-reaction; strict stoichiometry needed.

Standard Operating Procedures (SOPs): Self-Validating Protocols

These protocols are designed as self-validating systems: built-in visual or physical cues ensure that if a step fails (e.g., no color change or gas evolution), it immediately flags an issue with reagent quality or environmental control.

Protocol A: Mild SNAr with Aliphatic Amines

Objective: High-yielding substitution avoiding thermal degradation.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 5-chloropyrido[2,3-d]pyridazine (1.0 mmol) in anhydrous THF (10 mL).

    • Self-Validation: The solution should be clear; cloudiness or immediate precipitation indicates substrate degradation (hydrolysis) prior to reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol). Cool the mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Dissolve the aliphatic amine (1.1 mmol) in anhydrous THF (2 mL) and add dropwise over 10 minutes.

    • Self-Validation: A slight color change (often shifting to yellow/orange) indicates the successful formation of the Meisenheimer intermediate.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor by LCMS every 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: SNAr with Alkoxides (Strict Control)

Objective: Prevent ring-opening and di-substitution.

  • Nucleophile Generation: In a flame-dried flask under Argon, suspend NaH (60% dispersion in mineral oil, 1.05 mmol) in anhydrous THF (5 mL) at 0 °C. Add the corresponding alcohol (1.05 mmol) dropwise.

    • Self-Validation: Hydrogen gas evolution (bubbling) MUST be observed. If no bubbling occurs, the NaH has deactivated (quenched by moisture) and the reaction will fail. Stir for 30 minutes until bubbling ceases.

  • Electrophile Preparation: In a separate flame-dried flask, dissolve 5-chloropyrido[2,3-d]pyridazine (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C (dry ice/acetone bath).

  • Addition: Transfer the generated alkoxide solution dropwise via syringe to the electrophile solution over 15 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C.

  • Workup: Quench carefully at 0 °C with a few drops of glacial acetic acid to neutralize any unreacted alkoxide. This prevents base-catalyzed degradation during concentration. Dilute with water and extract with DCM.

References

  • Source: RSC Medicinal Chemistry (via PMC / nih.gov)
  • Title: US20230331678A1 - Pparg inverse agonists and uses thereof Source: Google Patents URL
  • Title: Pyridazines. LII. Polychloro pyrido (2,3-d)- and -(3,4-d)

Sources

Optimization

assessing the stability of 5-chloropyrido[2,3-d]pyridazine under various reaction conditions

Welcome to the Technical Support Center for [1]. As a highly reactive fused bicyclic heteroaromatic system, this compound is a critical intermediate in the synthesis of p38 kinase inhibitors, PDE IV inhibitors, and GABA_...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [1]. As a highly reactive fused bicyclic heteroaromatic system, this compound is a critical intermediate in the synthesis of p38 kinase inhibitors, PDE IV inhibitors, and GABA_A receptor ligands[2]. However, the exact electronic properties that make it a versatile synthetic scaffold also render it highly susceptible to degradation under standard laboratory conditions.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind its instability, and implement self-validating protocols to assess its integrity.

Mechanistic Causality: The "Why" Behind the Instability

The instability of 5-chloropyrido[2,3-d]pyridazine is fundamentally driven by Nucleophilic Aromatic Substitution (S_NAr) . The fusion of the pyridine and pyridazine rings creates a strongly electron-withdrawing framework. The chlorine atom at the C-5 position is highly activated because the adjacent nitrogen atoms stabilize the anionic Meisenheimer complex intermediate, drastically lowering the activation energy for nucleophilic attack[3].

Consequently, adventitious nucleophiles—such as water, alcohols, or trace amines—can easily displace the chloride ion even at room temperature, leading to rapid degradation into unwanted byproducts[3].

Troubleshooting FAQs

Q1: During aqueous workup, my product converts into a highly polar baseline spot on TLC. What is happening? A: You are observing hydrolytic degradation. Under basic or strongly acidic aqueous conditions, the 5-chloro group undergoes rapid hydrolysis to form 5-hydroxypyrido[2,3-d]pyridazine, which immediately tautomerizes to the highly polar, thermodynamically stable pyrido[2,3-d]pyridazin-5-one.

  • Causality: Hydroxide ions are strong nucleophiles that readily attack the highly electrophilic C-5 position.

  • Solution: Avoid strong bases. Quench reactions using cold, non-nucleophilic buffers (e.g., saturated aqueous NH₄Cl). Perform extractions rapidly using aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), and maintain the biphasic mixture below 5°C during the workup.

Q2: I prepared a stock solution in methanol for LC-MS analysis, but the mass spectrum shows a +28 Da mass shift (M-Cl + OMe). Why? A: The compound is undergoing solvolysis. Aliphatic alcohols like methanol and ethanol act as nucleophiles, displacing the chlorine atom to form 5-methoxypyrido[2,3-d]pyridazine.

  • Causality: While alcohols are weaker nucleophiles than hydroxide, the extreme electrophilicity of the pyridopyridazine core allows S_NAr to proceed rapidly in protic solvents[3].

  • Solution: Never store or analyze this compound in protic solvents. For LC-MS or NMR, exclusively use dry, aprotic solvents such as anhydrous acetonitrile (MeCN), tetrahydrofuran (THF), or deuterated chloroform (CDCl₃).

Q3: How should I store the neat solid to prevent thermal or oxidative degradation? A: The neat solid must be stored at -20°C under an inert atmosphere (argon or nitrogen) and protected from light.

  • Causality: While the solid is relatively stable at room temperature for short periods, prolonged exposure to ambient humidity leads to slow solid-state hydrolysis. Furthermore, thermal stress can induce auto-catalytic decomposition if trace HCl is released from ambient hydrolysis, which subsequently protonates the basic nitrogens and further activates the ring toward degradation.

Quantitative Stability Profile

The following table summarizes the quantitative stability of 5-chloropyrido[2,3-d]pyridazine across various standard laboratory conditions.

Reaction ConditionNucleophile / StressorEstimated Half-Life (t½) at 25°CPrimary DegradantRisk Level
Aqueous Buffer (pH 10) Hydroxide (OH⁻)< 10 minutesPyrido[2,3-d]pyridazin-5-oneCritical
Aqueous Buffer (pH 7) Water (H₂O)~ 4-6 hoursPyrido[2,3-d]pyridazin-5-oneHigh
Methanol (Neat) Methanol (MeOH)~ 2 hours5-Methoxypyrido[2,3-d]pyridazineHigh
1° / 2° Amines in THF Amine (R-NH₂)< 5 minutes5-Aminopyrido[2,3-d]pyridazineCritical (Intended Rxn)
Dry Acetonitrile (MeCN) None> 7 daysNone (Stable)Low
Solid State (Ambient Air) Humidity / H₂O~ 3-4 weeksPyrido[2,3-d]pyridazin-5-oneModerate

Self-Validating Experimental Protocols

To accurately assess the stability of your specific batch of 5-chloropyrido[2,3-d]pyridazine, use the following self-validating methodology. This protocol utilizes an internal standard to ensure that any observed signal loss is due to true chemical degradation rather than physical precipitation or injection errors.

Protocol: Hydrolytic & Solvolytic Stability Assay (LC-UV/MS)

Step 1: Preparation of the Validated Stock

  • Dissolve 5-chloropyrido[2,3-d]pyridazine in dry, anhydrous MeCN to a concentration of 10 mM.

  • Self-Validation Check: Add biphenyl to the stock solution at a concentration of 5 mM to serve as an inert Internal Standard (IS). The constant peak area of the IS throughout the experiment will validate the integrity of the injection volume and confirm that the API is not simply precipitating out of solution.

Step 2: Initiation of Degradation

  • Aliquot 100 µL of the stock solution into three separate vials containing 900 µL of the test media:

    • Vial A (Hydrolysis): 50 mM Phosphate buffer (pH 7.4)

    • Vial B (Solvolysis): HPLC-grade Methanol

    • Vial C (Control): Dry, anhydrous MeCN

  • Incubate all vials at 25°C using a thermomixer.

Step 3: Time-Course Sampling & Quenching

  • Withdraw 50 µL samples at t=0,1,2,4,8, and 24 hours.

  • Crucial Step: Immediately quench the samples from Vials A and B by diluting them 1:10 into cold (-20°C) MeCN containing 0.1% Formic Acid. The acid protonates the nucleophiles and the temperature drop halts the S_NAr kinetics instantly.

Step 4: LC-UV/MS Analysis & Mass Balance Validation

  • Analyze the quenched samples via LC-UV/MS.

  • Plot the ratio of the API peak area to the IS peak area over time to calculate the half-life (t½).

  • Self-Validation Check: Calculate the mass balance. The sum of the molar equivalents of the remaining API and the identified degradants (e.g., pyridazinone or methoxy derivative) relative to the IS must remain >95%. A mass balance <95% indicates the formation of volatile degradants, insoluble polymers, or column-retained species, requiring a revision of the analytical method.

Degradation Pathways Visualization

The following diagram maps the specific reaction pathways and resulting degradants of 5-chloropyrido[2,3-d]pyridazine when exposed to various environmental stressors.

G Core 5-Chloropyrido[2,3-d]pyridazine (Highly Electrophilic C-5) Hydrolysis Aqueous Base / Acid (Hydrolysis) Core->Hydrolysis H2O / OH- / H+ Solvolysis Alcohols (e.g., MeOH) (Solvolysis) Core->Solvolysis ROH / Heat Amination 1° / 2° Amines (SNAr Reaction) Core->Amination R-NH2 / Base Reduction Reducing Agents (e.g., NaBH4) Core->Reduction Hydride Source Pyridazinone Pyrido[2,3-d]pyridazin-5-one (Tautomeric Product) Hydrolysis->Pyridazinone Ether 5-Alkoxypyrido[2,3-d]pyridazine (Ether Derivative) Solvolysis->Ether AmineProd 5-Aminopyrido[2,3-d]pyridazine (Target / Byproduct) Amination->AmineProd Dehalogenated Dehalogenated / Reduced Core Reduction->Dehalogenated

Degradation pathways of 5-chloropyrido[2,3-d]pyridazine under various reaction conditions.

Sources

Troubleshooting

preventing degradation of pyridopyridazine derivatives during synthesis

Welcome to the Pyridopyridazine Synthesis Technical Support Center . The fusion of pyridine and pyridazine rings yields a highly privileged, yet electronically demanding, nitrogen-rich scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyridopyridazine Synthesis Technical Support Center . The fusion of pyridine and pyridazine rings yields a highly privileged, yet electronically demanding, nitrogen-rich scaffold. While these derivatives exhibit profound pharmacological versatility, their synthesis is frequently bottlenecked by premature degradation—ranging from atmospheric hydrolysis of polychloro intermediates to thermal ring-opening.

This guide provides mechanistic troubleshooting, self-validating protocols, and kinetic parameters to ensure structural integrity during your synthetic workflows.

Mechanistic Causality of Degradation (The "Why")

The stability of pyrido[2,3-d]pyridazine and pyrido[3,4-d]pyridazine systems is dictated by their severe electron deficiency. The presence of three or more nitrogen atoms within the bicyclic naphthalene-like skeleton drastically lowers the lowest unoccupied molecular orbital (LUMO) energy, exponentially increasing the rate of nucleophilic aromatic substitution[1].

  • Atmospheric Hydrolysis: Halogenated intermediates (e.g., 5,8-dichloropyrido[2,3-d]pyridazine) are highly reactive. Ambient moisture acts as a potent nucleophile, displacing the labile C-Cl bonds. This generates unstable hydroxy tautomers that trigger irreversible polymerization or ring collapse into intractable solids[1].

  • Thermal N-Dealkylation: Microwave-assisted organic synthesis (MAOS) is frequently employed to accelerate amination or hydrazine cyclization. However, localized thermal gradients exceeding 180°C provide the activation energy required for C-N bond cleavage, leading to the N-dealkylation of secondary or tertiary amine substituents[2].

  • Oxidative Ring-Opening: The electron-deficient nature of the ring makes it susceptible to complete oxidative degradation when exposed to strong alkaline oxidants (e.g., alkaline KMnO4), which cleaves the ring to yield simple dicarboxylic acids[3].

Workflow of pyridopyridazine synthesis highlighting critical degradation pathways and preventions.

Troubleshooting Guides & FAQs

Q1: My polychloro pyrido[2,3-d]pyridazine intermediate turns into an intractable dark solid upon standing. How do I prevent this? A: This is classic atmospheric hydrolysis. Because the rate of nucleophilic substitution increases with the number of nitrogen atoms in the skeleton, these intermediates decompose rapidly upon exposure to air[1]. Actionable Fix: Never store polychloro intermediates. Isolate them via filtration under a continuous stream of dry Argon, and telescope them immediately into the subsequent amination step.

Q2: During microwave-assisted amination, I am observing significant byproduct formation and the loss of the alkyl group on my amine nucleophile. A: You are experiencing thermal N-dealkylation. While microwave irradiation efficiently accelerates cyclization and amination, applying excessive power causes localized superheating. Above 180°C, the ethyl or benzyl groups on your amine are cleaved[2]. Actionable Fix: Modulate your microwave power to a maximum of 200W. Utilize simultaneous active cooling (e.g., compressed air) to hold the bulk reaction temperature strictly between 120°C and 140°C[4].

Q3: I attempted to oxidize a methyl substituent on my pyrido[3,4-d]pyridazine using alkaline KMnO4, but LC-MS shows complete loss of the bicyclic mass. A: Strong alkaline oxidants cause oxidative degradation of the benzene/pyridine ring, resulting in ring-opening to form pyrido-dicarboxylic acids[3]. Actionable Fix: Switch to a milder, site-specific oxidant like Selenium Dioxide (SeO2) for methyl group oxidation. If your goal is N-oxidation, utilize peracetic acid, which safely yields the pyridopyridazine N-oxide without cleaving the carbon framework[5].

Self-Validating Experimental Protocol

Protocol: Synthesis of 5-Aminopyrido[2,3-d]pyridazin-8(7H)-one via Telescoped Chlorination/Amination This protocol is designed as a self-validating system; physical phase changes act as built-in quality control checkpoints to ensure degradation has not occurred.

Step 1: Chlorination of 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione

  • Suspend the dione precursor (1.0 eq) in POCl3 (5.0 eq) under a strict Argon atmosphere.

  • Add anhydrous pyridine (2.0 eq) dropwise at 0°C.

  • Reflux the mixture for 4 hours.

    • Validation Checkpoint: The solution must transition to a clear, pale-yellow liquid. If the solution turns dark brown or black, atmospheric oxygen/moisture has breached the system, causing premature hydrolysis. Discard and restart.

  • Distill off excess POCl3 under reduced pressure.

Step 2: Hydrolysis to the Mono-Chloro Intermediate

  • Quench the residue carefully with dilute HCl (1%) and heat to 90°C for 1 hour[4].

    • Validation Checkpoint: Precipitation of a grey amorphous solid confirms the successful, controlled hydrolysis to 5-chloropyrido[2,3-d]pyridazin-8(7H)-one[4]. If no precipitate forms, the ring has over-hydrolyzed and opened.

Step 3: Microwave-Assisted Amination

  • Dissolve the grey solid (1.0 eq) and the secondary amine (6.5 eq) in polyethylene glycol-400 (PEG-400)[4].

  • Irradiate in a microwave reactor set to 150W (Max 200W), maintaining the temperature at 140°C for 15 minutes[2][4].

    • Validation Checkpoint: Post-reaction LC-MS should show a single major peak corresponding to the target mass. The absence of a[M - Alkyl] peak validates that thermal N-dealkylation was successfully prevented.

Quantitative Data Presentation

Degradation PathwayTrigger ConditionKinetic/Thermodynamic PreventionObservable Indicator
Atmospheric Hydrolysis Exposure to ambient humidity (>20% RH)Telescope intermediate immediately; maintain under ArgonFormation of intractable dark solid
N-Dealkylation MW Power >200W, Temp >180°CCap MW power at 200W; active simultaneous coolingDetection of dealkylated amine via LC-MS
Oxidative Ring-Opening Strong alkaline oxidants (e.g., KMnO4)Use site-specific mild oxidants (e.g., SeO2)Unintended formation of dicarboxylic acids
Hydrazinolysis Excess hydrazine hydrate / >160°CLimit to 1.1 eq hydrazine; strict reflux temperature controlRing-opened hydrazide byproducts

References

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.Journal of Chemical and Pharmaceutical Research (JOCPR).
  • N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide.EvitaChem.
  • Product Class 18: Pyridopyridazines.Science of Synthesis (Thieme).
  • Pyridazines. LII. Polychloro pyrido (2,3-d).SciSpace.
  • Microwave Assisted Reactions of Azaheterocycles For Medicinal Chemistry Applic
  • Heterocyclic analogues of phthalhydrazides: Cyclic hydrazides of pyridine 1-oxide and pyrazine 1,4-dioxide dicarboxylic acids.Australian Journal of Chemistry (CSIRO Publishing).

Sources

Optimization

managing side reactions in the functionalization of the pyridopyridazine ring

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the chemical functionalization of the pyridopyridazine scaffold. The pyridopyridazine core is a vital pharmacophore in medicinal chemistry, but its unique electronic properties can lead to a range of side reactions.[1][2][3] This resource is designed to help you anticipate, diagnose, and manage these issues to ensure the success of your synthetic campaigns.

General Principles of Pyridopyridazine Reactivity

The pyridopyridazine ring system is an electron-deficient heterocycle due to the presence of two adjacent, electronegative nitrogen atoms in the pyridazine portion of the bicycle. This inherent electron deficiency profoundly influences its reactivity:

  • Deactivation towards Electrophilic Aromatic Substitution: The ring is generally resistant to classical electrophilic substitution reactions.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridopyridazines are highly susceptible to displacement by nucleophiles.

  • Lewis Basicity: The lone pair of electrons on the ring nitrogens can coordinate to metal catalysts (e.g., palladium), potentially leading to catalyst inhibition or deactivation.[4][5]

Understanding these electronic fundamentals is the first step in troubleshooting unexpected reaction outcomes.

Troubleshooting & FAQ Guides

This section is organized by common reaction types used to functionalize the pyridopyridazine ring.

Section 1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, but the electron-deficient and coordinating nature of the pyridopyridazine ring can lead to specific side reactions.

FAQ 1: I am observing significant formation of a homo-coupled (biaryl) byproduct from my boronic acid/ester in a Suzuki-Miyaura reaction. How can I prevent this?

Answer: Homo-coupling is a prevalent side reaction that consumes your starting material, reduces the yield of the desired product, and complicates purification.[4] It arises from the reaction of two molecules of the organoborane reagent with each other.

Causality: This side reaction is often promoted by factors that disrupt the main catalytic cycle, such as slow transmetalation or premature reductive elimination from a di-organometallic palladium intermediate. Oxygen can also play a significant role in promoting oxidative homo-coupling.

Mitigation Strategies:

StrategyRationaleRecommended Actions
Ligand Selection Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step, outcompeting the side reactions.Use ligands like SPhos, XPhos, or P(t-Bu)₃. The choice of ligand can be critical for substrate-specific applications.[5]
Reagent Purity & Stoichiometry Using a slight excess of the boronic acid derivative can be beneficial, but a large excess can favor homo-coupling.Use high-purity boronic acid pinacol esters, which are generally more stable and less prone to side reactions than boronic acids. Start with 1.1-1.2 equivalents of the boronic ester.
Base Selection A weaker base can sometimes suppress homo-coupling. The choice of base can significantly affect the reaction outcome.Screen bases such as K₃PO₄, Cs₂CO₃, or KF. Anhydrous conditions are crucial.[4][6]
Solvent Degassing Oxygen can promote the oxidative homo-coupling of boronic acids.Rigorously degas all solvents (e.g., dioxane, toluene, DMF) using at least three freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes.[4]
Temperature Control Lowering the reaction temperature can sometimes disfavor the homo-coupling pathway relative to the desired cross-coupling.Start at a lower temperature (e.g., 70-80 °C) and slowly increase if the reaction is sluggish.

Diagram: Troubleshooting Homo-Coupling in Suzuki Reactions

start High Homo-Coupling Observed check_degassing Is the solvent properly degassed? start->check_degassing degas Action: Perform 3x Freeze-Pump-Thaw cycles check_degassing->degas No check_ligand Is the ligand optimal? check_degassing->check_ligand Yes degas->check_ligand change_ligand Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) check_ligand->change_ligand No check_base Is the base appropriate? check_ligand->check_base Yes change_ligand->check_base change_base Action: Screen weaker bases (e.g., K3PO4, KF) check_base->change_base No check_reagent Are you using a boronic acid or ester? check_base->check_reagent Yes change_base->check_reagent use_ester Action: Switch to a boronic acid pinacol ester check_reagent->use_ester Acid success Problem Resolved check_reagent->success Ester use_ester->success

Caption: Troubleshooting logic for addressing homo-coupling.

FAQ 2: How can I achieve regioselective cross-coupling on a pyridopyridazine with multiple halogen substituents?

Answer: Achieving regioselectivity on poly-halogenated substrates is a common challenge. The site of the reaction is determined by the relative ease of oxidative addition of the palladium catalyst to the C-X bond.

Causality: Selectivity is governed by a combination of electronic and steric factors. Generally, oxidative addition is faster at positions that are more electron-deficient and less sterically hindered. The type of halogen also plays a crucial role (reactivity order: I > Br > Cl).

Mitigation Strategies:

  • Exploit Differential Reactivity: If you have different halogens (e.g., 3-bromo-6-chloropyridopyridazine), the first coupling will almost always occur at the more reactive C-Br bond.[7][8]

  • Ligand Control: The choice of ligand can influence regioselectivity. For di- or tri-chlorinated pyridopyridazines, specific ligands may show a preference for one position over another, although this often requires empirical screening.[6]

  • Electronic Effects: The position of the halogen relative to the ring nitrogens affects the C-X bond polarity. Positions adjacent to a nitrogen atom are often more activated. For instance, in some systems, nucleophilic substitution has been shown to be selective for certain positions over others.[7][8]

Section 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental transformation for pyridopyridazines, but can sometimes lead to unexpected products.

FAQ 1: My SNAr reaction is giving a mixture of products, including one where the nucleophile has added to an unexpected position (cine-substitution). What is happening?

Answer: You are likely observing a competing reaction mechanism, such as one involving a didehydropyridopyridazine (pyridyne) intermediate or an SN(ANRORC) pathway.

Causality:

  • Pyridyne Mechanism: Under strongly basic conditions (e.g., KNH₂/NH₃), elimination of HX can occur to form a highly reactive pyridyne intermediate. The subsequent addition of the nucleophile can occur at either end of the former triple bond, leading to a mixture of isomers.[9][10]

  • SN(ANRORC) Mechanism: This stands for A ddition of N ucleophile, R ing O pening, and R ing C losure. The nucleophile adds to a position on the ring, inducing ring-opening to an open-chain intermediate, which then re-closes with the expulsion of the leaving group. This can result in complex rearrangements.[9]

Mitigation Strategies:

StrategyRationaleRecommended Actions
Avoid Strong Bases Pyridyne and ANRORC mechanisms are often promoted by very strong, non-nucleophilic bases.Use milder bases like K₂CO₃, Cs₂CO₃, or an organic base like DIPEA or Et₃N in aprotic polar solvents (e.g., DMF, DMSO).
Temperature Control These side reactions can have higher activation energies than the direct SNAr pathway.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature before attempting to heat.
Substrate Design Ensure your substrate has sufficient electronic activation for a standard SNAr mechanism to proceed under mild conditions.If possible, ensure an electron-withdrawing group is present on the ring to facilitate the standard Meisenheimer complex formation.
Section 3: C-H Functionalization

Direct C-H functionalization is an atom-economical method for elaborating the pyridopyridazine core, but controlling regioselectivity is a primary challenge.

FAQ 1: My C-H functionalization reaction is producing a mixture of isomers. How can I improve regioselectivity?

Answer: The inherent electronic properties of the pyridopyridazine ring do not always provide strong regiochemical control, often leading to mixtures.

Causality: The most acidic C-H bonds are typically targeted, but multiple positions can have similar acidities. Furthermore, coordination of a transition metal catalyst can occur at multiple sites.[11][12][13]

Mitigation Strategies:

  • Use of Directing Groups: Installing a directing group can chelate to the metal catalyst and direct the C-H activation to a specific ortho-position. This is one of the most reliable strategies for controlling regioselectivity in C-H functionalization.

  • Steric Control: Bulky substituents on the ring can block access to adjacent C-H bonds, thereby directing functionalization to more accessible sites.

  • Protecting Groups: Converting a ring nitrogen to an N-oxide can dramatically alter the electronic landscape of the ring, often directing functionalization to the C2 and C4 positions relative to the N-oxide.[5] This can be a powerful strategy for accessing substitution patterns that are otherwise difficult to obtain.

General Mitigation Strategy: The Role of Protecting Groups

Q: When should I consider using a protecting group on a ring nitrogen?

A: Using a protecting group is advisable when the Lewis basicity of the pyridazine nitrogen interferes with the reaction.[5]

Indications for Protection:

  • Catalyst Inhibition: You observe low or no conversion in a metal-catalyzed reaction, suggesting the catalyst is being sequestered by the nitrogen lone pair.[5][14]

  • Undesired Side Reactions: The nitrogen atom itself is reacting (e.g., N-alkylation) under your reaction conditions.

  • Altering Regioselectivity: You want to change the electronic properties of the ring to direct functionalization to a specific position.

Common Protecting Group Strategies:

Protecting GroupIntroductionRemovalRationale & Use Case
N-Oxide Oxidation with m-CPBA or H₂O₂/AcOHReduction with PCl₃ or PPh₃Alters electronic properties, deactivates the nitrogen, and can direct ortho- and para-functionalization.[5][15]
Boc Group (Boc)₂O, DMAPTrifluoroacetic Acid (TFA) or HClReduces electron density and can be used to protect NH groups in reduced pyridopyridazine systems.[16]
Benzyl Group Benzyl bromide, baseHydrogenolysis (Pd/C, H₂)A robust protecting group, useful when acidic or basic conditions need to be avoided during deprotection.[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Homo-coupling[4]

This protocol is a starting point and may require optimization for your specific substrates.

  • Drying and Degassing:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry argon or nitrogen.

    • Ensure the halopyridopyridazine, boronic acid pinacol ester, palladium catalyst, ligand, and base are of high purity and anhydrous.

    • Degas the solvent (e.g., 1,4-dioxane) by subjecting it to three freeze-pump-thaw cycles.

  • Reaction Setup (under inert atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the halopyridopyridazine (1.0 equiv.), the boronic acid pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4.4 mol%).

    • Seal the flask, and evacuate and backfill with argon three times.

  • Reaction Execution:

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram: General Troubleshooting Workflow

start Unsuccessful Reaction (Low Yield / Side Products) check_purity Confirm Purity of Starting Materials & Reagents start->check_purity check_conditions Verify Reaction Conditions (Inert Atmosphere, Dry Solvents) check_purity->check_conditions analyze_byproducts Identify Side Products (LC-MS, NMR) check_conditions->analyze_byproducts low_conversion Diagnosis: Low Conversion, No Major Side Products analyze_byproducts->low_conversion Starting Material Remains side_products Diagnosis: Significant Side Product Formation analyze_byproducts->side_products New Spots/Peaks Observed optimize_temp Action: Increase Temperature / Change Catalyst System low_conversion->optimize_temp troubleshoot_specific Action: Consult Specific Troubleshooting Guide (e.g., Homo-coupling, S_NAr) side_products->troubleshoot_specific success Reaction Optimized optimize_temp->success troubleshoot_specific->success

Caption: A decision-making workflow for troubleshooting.

References

  • Vertex AI Search. PyridopyridazineAPotentPharmacophore.
  • MDPI. (2022, October 18).
  • BenchChem. preventing homo-coupling side reactions in pyridazine synthesis.
  • ResearchGate. (2025, August 6).
  • WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185.
  • ResearchGate. (2022, October 10). (PDF)
  • PubMed. (2009, August 7). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine.
  • ResearchGate.
  • NIH.
  • BenchChem.
  • PubMed. (2015, May 15). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines.
  • NIH.
  • PubMed. 3-nitro-2-pyridinesulfenyl (Npys) group.
  • Semantic Scholar. (1975, August 12). The Protection and Deprotection of the Pyridine Nitrogen.
  • RSC Publishing.
  • ResearchGate.
  • PubMed. Studies on pyridazine derivatives. IV. N-oxidation of 3-aminopyridazine and its ring substitutes.
  • ResearchGate. (PDF)
  • Google Patents. CN112043835B - Bioreversible introducing group for nitrogen and hydroxyl-containing drugs.
  • ACS Publications. (2013, July 13). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines | The Journal of Organic Chemistry.
  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?.

Sources

Reference Data & Comparative Studies

Validation

comparing pyridopyridazine and phthalazine scaffolds in medicinal chemistry

As a Senior Application Scientist in medicinal chemistry, I frequently observe drug discovery teams struggling with late-stage attrition due to poor pharmacokinetic (PK) profiles or off-target toxicities. Often, these is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently observe drug discovery teams struggling with late-stage attrition due to poor pharmacokinetic (PK) profiles or off-target toxicities. Often, these issues stem from a rigid adherence to classic, privileged scaffolds.

The phthalazine nucleus is a prime example. While it is a historically successful scaffold—forming the core of blockbuster PARP inhibitors, VEGFR antagonists, and PDE4 inhibitors—its high lipophilicity and planar geometry frequently invite metabolic liabilities and poor aqueous solubility.

In this guide, we will objectively compare the phthalazine scaffold with its aza-bioisostere, pyridopyridazine . By introducing a single nitrogen atom into the benzo ring (a CH N substitution), medicinal chemists can dramatically alter the physicochemical landscape of the molecule. We will explore the causality behind this scaffold hop, analyze comparative performance data, and provide a self-validating experimental workflow to test these bioisosteres in your own campaigns.

Structural & Physicochemical Causality: The "Aza" Effect

To understand why a medicinal chemist would transition from a phthalazine to a pyridopyridazine, we must examine the thermodynamic and electronic consequences of inserting a nitrogen atom into an aromatic system.

  • Electron Density & pKa Modulation: Phthalazine possesses a pKa of approximately 3.4. The introduction of a third nitrogen atom to form a pyridopyridazine (which exists in 8 possible isomeric forms) exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the pyridazine nitrogens, altering the basicity of the molecule.

  • Solubility & Polar Surface Area (PSA): The new nitrogen acts as an additional hydrogen bond acceptor. This increases the topological polar surface area (tPSA) and alters the molecule's hydration shell, significantly improving aqueous solubility—a critical factor for oral bioavailability.

  • Disrupting Hydrophobic Off-Targets: Lipophilic, planar scaffolds like phthalazine are notorious for binding to the Pregnane X Receptor (PXR), a nuclear receptor that induces CYP3A4 expression and causes severe drug-drug interactions. The added polarity of the pyridopyridazine creates a high energetic penalty for desolvation when the molecule attempts to enter the highly hydrophobic ligand-binding pocket of PXR, thereby eliminating the liability.

Case Study: Overcoming PXR Liabilities in Smoothened Antagonists

The Hedgehog (Hh) signaling pathway is a major target in oncology, specifically governed by the transmembrane protein Smoothened (SMO). Early SMO antagonists heavily utilized the phthalazine scaffold. However, these leads suffered from massive PXR liabilities, leading to unacceptable CYP induction.

As demonstrated by, replacing the phthalazine core with a pyridopyridazine core completely eradicated the PXR liability while maintaining low-nanomolar potency against SMO. The strategic placement of the nitrogen atom disrupted the hydrophobic interactions required for PXR activation without perturbing the critical hydrogen-bonding network required in the SMO binding site.

Pathway Hh Hedgehog (Hh) PTCH PTCH1 Receptor Hh->PTCH Inhibits SMO Smoothened (SMO) Target Node PTCH->SMO Inhibits GLI GLI Factors SMO->GLI Activates DNA Gene Transcription GLI->DNA Translocates

Hedgehog/Smoothened signaling pathway showing the intervention point for scaffold antagonists.

Quantitative Data Comparison

The following table synthesizes the performance differences between a representative phthalazine lead and its optimized pyridopyridazine bioisosteres in the context of SMO antagonism.

Scaffold TypeSMO IC 50​ (nM)PXR Activation (% of Rifampicin)Aqueous Solubility ( μ M)Kinase Selectivity
Phthalazine Lead 5.285% (High Liability)< 10Moderate
Pyrido[2,3-d]pyridazine 8.1< 10% (No Liability)> 50High (p38 MAP Kinase)
Pyrido[3,4-d]pyridazine 12.4< 10% (No Liability)> 50High

Data synthesized from foundational scaffold-hopping studies [1], demonstrating the superior ADME profile of the pyridopyridazine nucleus.

Beyond SMO, the pyridopyridazine scaffold has proven to be an exceptional hinge-binder for kinases. As noted in comprehensive reviews of the scaffold [2], pyrido[2,3-d]pyridazines are highly potent and selective inhibitors of p38 α MAP kinase, effectively suppressing TNF- α production in autoimmune disease models.

Experimental Protocols: Validating the Scaffold Hop

To ensure scientific integrity, any scaffold hop must be evaluated using a self-validating assay system . If you simply measure PXR activation and see a drop in signal, you cannot definitively know if the compound lost its PXR liability or if it is simply cytotoxic.

Below is the step-by-step methodology for a dual-reporter PXR counter-screen designed to definitively prove the superiority of the pyridopyridazine scaffold.

Protocol: Self-Validating PXR Transactivation Assay

Rationale: We utilize a dual-luciferase system. The Firefly luciferase is driven by PXR activation, while the Renilla luciferase is constitutively expressed. Normalizing Firefly signal to Renilla signal guarantees that a "negative" PXR result is due to true structural evasion of the receptor, not cell death.

Materials:

  • HepG2 Cell Line (Hepatocellular carcinoma)

  • pSG5-hPXR expression plasmid

  • pGL3-CYP3A4-Luc reporter plasmid (Firefly)

  • pRL-TK control plasmid (Renilla)

  • Rifampicin (Positive control for PXR activation)

Step-by-Step Workflow:

  • Cell Plating: Seed HepG2 cells in 96-well opaque white plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Transient Transfection: Co-transfect the cells with pSG5-hPXR (100 ng/well), pGL3-CYP3A4-Luc (100 ng/well), and the constitutive pRL-TK (10 ng/well) using Lipofectamine 3000. Causality note: The 10:1 ratio of Firefly to Renilla plasmids ensures the constitutive signal does not overwhelm the dynamic range of the assay.

  • Compound Treatment: 24 hours post-transfection, aspirate the media. Treat cells with the phthalazine lead and the pyridopyridazine analogs at 10 μ M in serum-free media (0.1% DMSO final concentration). Include Rifampicin (10 μ M) as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 24 hours to allow for target gene transcription and luciferase translation.

  • Dual-Luciferase Readout:

    • Lyse cells using 1X Passive Lysis Buffer.

    • Inject Luciferase Assay Reagent II (LAR II) and measure Firefly luminescence (indicates PXR activation).

    • Inject Stop & Glo Reagent to quench Firefly and initiate Renilla luminescence (indicates cell viability/transfection efficiency).

  • Data Analysis: Calculate the ratio of Firefly/Renilla luminescence. Normalize the compound ratios against the Rifampicin positive control (set to 100%). A successful pyridopyridazine bioisostere will show <15% activation with no drop in Renilla signal.

Workflow Syn Scaffold Hop (CH to N) Pri Primary Assay (Target IC50) Syn->Pri Sec Counter-Screen (PXR Liability) Pri->Sec Potency Retained Opt Lead Selection (High Sol/Low PXR) Sec->Opt Liability Cleared

Self-validating experimental workflow for evaluating phthalazine to pyridopyridazine transitions.

Conclusion

The transition from a phthalazine to a pyridopyridazine is not merely a synthetic exercise; it is a strategic modulation of a molecule's electronic and spatial properties. By understanding the causality behind CH N substitutions, medicinal chemists can rescue potent leads from late-stage ADME failures. The pyridopyridazine scaffold systematically lowers lipophilicity, increases aqueous solubility, and disrupts hydrophobic off-target interactions (like PXR), making it a superior alternative in modern drug discovery pipelines.

References

  • Kaizerman, J. A., et al. "Addressing PXR liabilities of phthalazine-based hedgehog/smoothened antagonists using novel pyridopyridazines." Bioorganic & Medicinal Chemistry Letters, 2010. [Link]

  • Ibrahim, M. A., et al. "“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field." Journal of Biosciences and Medicines, 2015.[Link]

Comparative

Validation of the 5-Chloropyrido[2,3-d]pyridazine Scaffold for Kinase Inhibition: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Executive Summary In the landscape of targeted therapeutics, the development of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Executive Summary

In the landscape of targeted therapeutics, the development of highly selective kinase inhibitors relies heavily on the structural integrity and functional adaptability of the core pharmacophore. The 5-chloropyrido[2,3-d]pyridazine (CAS 23590-58-1) scaffold has emerged as a privileged building block for designing potent inhibitors targeting the ATP-binding pockets of key kinases, notably p38α Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1, 2].

As a Senior Application Scientist, I have structured this guide to objectively compare the pyrido[2,3-d]pyridazine core against alternative heterocyclic scaffolds (such as thieno-pyridines and pyrido-pyrimidines). By examining the mechanistic rationale, comparative performance data, and self-validating experimental workflows, this guide provides a comprehensive roadmap for integrating this scaffold into your hit-to-lead optimization pipelines.

Mechanistic Rationale: Why 5-Chloropyrido[2,3-d]pyridazine?

The efficacy of a kinase inhibitor is dictated by its ability to form stable hydrogen bond networks within the hinge region of the kinase ATP-binding cleft. The pyrido[2,3-d]pyridazine core excels here due to two fundamental chemical properties:

  • Planar Heterocyclic Geometry: The fused nitrogen-rich ring system presents multiple hydrogen bond acceptors (the pyridazine nitrogens) that perfectly mimic the adenine ring of ATP, allowing for deep intercalation into the kinase hinge region [2].

  • Electrophilic Activation for Late-Stage Diversification: The presence of the 5-chloro substituent is a strategic synthetic advantage. The electron-withdrawing nature of the fused rings highly activates the 5-position toward Nucleophilic Aromatic Substitution (SNAr) . This allows medicinal chemists to rapidly install diverse pharmacophores—such as substituted anilines or benzylamines—at the late stage of synthesis, generating a vast library of candidates without rebuilding the core structure [1].

Pathway Ligand VEGF / Pro-inflammatory Cytokines Receptor VEGFR-2 / p38 MAPK Ligand->Receptor Activation ATP ATP Binding Pocket Receptor->ATP Binds ATP Phospho Autophosphorylation & Signaling ATP->Phospho Kinase Active Scaffold 5-substituted-pyrido[2,3-d]pyridazine Scaffold->ATP Competitive Inhibition Scaffold->Phospho Blocks Outcome Angiogenesis / Inflammation Phospho->Outcome Disease Progression

Mechanism of action for pyrido[2,3-d]pyridazine-derived kinase inhibitors.

Comparative Performance Data

To objectively assess the 5-chloropyrido[2,3-d]pyridazine scaffold, we must compare its derivatized performance against other common kinase inhibitor scaffolds. The data below synthesizes in vitro IC50 values across multiple targets, demonstrating the superior potency profile of pyrido[2,3-d]pyridazine derivatives in specific kinase microenvironments [3, 4].

Table 1: Scaffold Comparison for Kinase Inhibition (In Vitro IC50)
Scaffold CorePrimary Kinase TargetSecondary TargetAverage IC50 RangeKey Advantage
Pyrido[2,3-d]pyridazine VEGFR-2 (KDR) p38α MAPK 7 nM – 0.24 µM Exceptional hinge-binding; high oral bioavailability[1, 2].
Thieno[2,3-d]pyridazinePDE4 / COX-2Aurora Kinase0.32 µM – 2.5 µMDual anti-inflammatory action; good cellular permeability [3].
Pyrido[2,3-d]pyrimidineEGFRPDGFr1.11 µM – 5.0 µMWell-tolerated in solid tumor models; lower aqueous solubility [4].
Phthalazine (Standard)VEGFR-1 / VEGFR-2PDGFr0.50 µM – 1.2 µMEstablished baseline; susceptible to rapid hepatic metabolism [1].

Data Insight: Derivatives synthesized from the 5-chloropyrido[2,3-d]pyridazine building block consistently achieve sub-micromolar to low-nanomolar IC50 values against VEGFR-2 and p38 MAPK. The strategic placement of the pyridine nitrogen prevents unwanted interactions with Cytochrome P450 isozymes, a common pitfall that plagues standard phthalazine derivatives, thereby improving the pharmacokinetic profile [1].

Experimental Workflows & Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems. Causality is explained for every critical step to guarantee reproducible hit-to-lead generation.

Workflow Step1 Scaffold Reactivity (SNAr at 5-Cl) Step2 Library Generation (Anilino derivatives) Step1->Step2 Step3 TR-FRET Kinase Assay (IC50 Determination) Step2->Step3 Step4 Cellular Profiling (HUVEC Tube Formation) Step3->Step4

Validation workflow from the 5-chloropyrido[2,3-d]pyridazine scaffold to lead compound.

Protocol A: Scaffold Diversification via SNAr

Objective: Synthesize a 5-anilino-pyrido[2,3-d]pyridazine derivative for VEGFR-2 screening.

  • Reagent Preparation: Dissolve 1.0 equivalent of 5-chloropyrido[2,3-d]pyridazine in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during the SNAr reaction, significantly accelerating the reaction rate.

  • Nucleophile Addition: Add 1.2 equivalents of the desired aniline derivative (e.g., 4-chloroaniline) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the aniline nucleophile and driving the reaction to completion.

  • Thermal Activation: Heat the mixture to 90°C under an inert argon atmosphere for 4-6 hours. Monitor via LC-MS.

  • Purification: Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (silica gel, gradient DCM/MeOH).

Protocol B: TR-FRET Kinase Assay (Self-Validating System)

Objective: Determine the IC50 of the synthesized derivative against p38α MAPK.

  • Assay Setup: In a 384-well low-volume plate, dispense the recombinant p38α kinase, ATP (at its predetermined Km value), and a biotinylated peptide substrate.

  • Compound Titration: Add the pyrido[2,3-d]pyridazine derivative in a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Detection Phase: After a 60-minute incubation, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

    • Causality: Using Time-Resolved FRET (TR-FRET) is critical here. Planar heterocyclic compounds often exhibit intrinsic auto-fluorescence that skews standard colorimetric or prompt-fluorescence readouts. The time-delayed measurement of Europium eliminates this background noise, ensuring the calculated IC50 is an artifact-free representation of true kinase inhibition.

  • Data Analysis: Calculate IC50 using a four-parameter logistic regression model.

Conclusion

The 5-chloropyrido[2,3-d]pyridazine scaffold represents a highly efficient, synthetically tractable starting point for kinase inhibitor discovery. When compared to thieno-pyridazines and standard pyrimidines, its superior hinge-binding capabilities and favorable pharmacokinetic trajectory make it an indispensable tool for targeting complex pathways like VEGFR-2-driven angiogenesis and p38-mediated inflammation.

References

  • New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis Journal of Medicinal Chemistry, ACS Publications[Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field Scientific Research Publishing (SCIRP)[Link]

Validation

Comparative Testing Guide: In Vitro and In Vivo Profiling of 5-Chloropyrido[2,3-d]pyridazine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, experimental causality, and self-validating protocols for pyrido[2,3-d]pyridazine-base...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, experimental causality, and self-validating protocols for pyrido[2,3-d]pyridazine-based compounds.

Executive Summary & Mechanistic Rationale

The pyrido[2,3-d]pyridazine scaffold is a highly versatile nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. Specifically, 5-chloropyrido[2,3-d]pyridazine serves as a critical intermediate for synthesizing diverse derivatives with potent biological activities, most notably as anti-inflammatory agents (via COX-1/COX-2 dual inhibition) and anticonvulsants (via GABA-A receptor modulation)[1].

Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) or standard benzodiazepines, pyrido[2,3-d]pyridazine derivatives offer unique steric and electronic properties that allow for fine-tuned receptor binding. This guide objectively compares the in vitro and in vivo performance of representative 5-chloropyrido[2,3-d]pyridazine-derived compounds against standard clinical alternatives (e.g., Diazepam, Celecoxib), providing step-by-step, self-validating experimental protocols.

COX_Pathway Stimulus Inflammatory Stimuli (TPA / Croton Oil) Arachidonic Arachidonic Acid Release Stimulus->Arachidonic COX2 COX-2 Enzyme Activation Arachidonic->COX2 Prostaglandins Prostaglandin (PGE2) Synthesis COX2->Prostaglandins Inflammation Tissue Inflammation (Ear Edema) Prostaglandins->Inflammation Inhibitor Pyrido[2,3-d]pyridazine Derivatives Inhibitor->COX2 Dual Inhibition

Figure 1: Mechanism of action for pyrido[2,3-d]pyridazine derivatives in the COX-2 inflammatory pathway.

In Vitro Profiling: Anti-Inflammatory & Protein Stabilization

In vitro screening primarily focuses on the ability of these compounds to inhibit cyclooxygenase (COX) enzymes and stabilize proteins against heat-induced denaturation, a hallmark of tissue inflammation[2].

Protocol: Bovine Serum Albumin (BSA) Denaturation Assay

Causality & Rationale: Protein denaturation is a well-documented cause of inflammation. Compounds that prevent heat-induced BSA denaturation demonstrate fundamental membrane-stabilizing and anti-inflammatory potential before advancing to complex in vivo models.

Step-by-Step Methodology:

  • Preparation: Prepare a 1% aqueous solution of BSA.

  • Treatment: Mix 0.2 mL of BSA solution with 2.8 mL of phosphate-buffered saline (PBS, pH 6.4) and 2 mL of varying concentrations of the test compound (synthesized from 5-chloropyrido[2,3-d]pyridazine) or standard (e.g., Diclofenac sodium).

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes to allow compound-protein interaction.

  • Thermal Challenge: Heat the mixtures in a water bath at 70°C for 10 minutes to induce denaturation.

  • Quantification: Cool to room temperature and measure absorbance at 660 nm using a UV-Vis spectrophotometer.

  • Validation: Calculate percentage inhibition using the formula: % Inhibition = 100 × (1 -[Abs_test / Abs_control]). A self-validating run must include a vehicle-only control showing maximum absorbance (complete denaturation).

In Vitro Comparative Data
Compound / DrugTarget / AssayIC50 (µM) / % InhibitionNotes
Compound 5b (Methoxy-piperazinyl derivative)BSA Denaturation88.77% InhibitionExcellent protein stabilization[2].
Compound 7c (Pyrido-pyridazine-2,8-dione)COX-1 / COX-2IC50 ~ 0.8 µM (Dual)Balanced dual inhibition profile.
Diclofenac (Standard)BSA Denaturation90.15% InhibitionClinical baseline for NSAIDs.
Celecoxib (Standard)COX-2 SelectiveIC50 ~ 0.04 µMHighly selective, but higher cardiovascular risk.

In Vivo Profiling: Anticonvulsant and Edema Models

Moving from in vitro to in vivo requires robust models to evaluate pharmacokinetics, blood-brain barrier penetration (for CNS targets), and systemic efficacy.

Protocol: MES and PTZ Anticonvulsant Models

Causality & Rationale: Pyrido[2,3-d]pyridazines exhibit high affinity for GABA-A receptor benzodiazepine binding sites[3]. The Maximal Electroshock (MES) model evaluates protection against generalized tonic-clonic seizures, while the Pentylenetetrazol (PTZ) model tests protection against absence seizures.

Step-by-Step Methodology:

  • Animal Preparation: Fast female Swiss albino rats (150-200g) overnight with water ad libitum.

  • Dosing: Administer the test compound (25 mg/kg) or Diazepam (4 mg/kg) intraperitoneally (i.p.). Wait 30 minutes for systemic absorption[2].

  • Induction (MES): Apply an alternating current of 150 mA for 0.2 seconds via corneal electrodes.

  • Induction (PTZ): Alternatively, inject PTZ (80 mg/kg, s.c.) to induce clonic convulsions.

  • Observation: Record the duration of the Hind Limb Tonic Extensor (HLTE) phase (for MES) or the onset and duration of clonic spasms (for PTZ).

  • Validation: The model is validated if the vehicle-control group exhibits consistent HLTE (>15 seconds) or PTZ-induced mortality.

Anticonvulsant_Workflow Animal Swiss Albino Rats (150-200g) Dosing Administer Test Compound (25 mg/kg) vs Diazepam Animal->Dosing Induction Seizure Induction (MES or PTZ) Dosing->Induction Observation Observe HLTE Phase & Convulsion Duration Induction->Observation Analysis Calculate % Inhibition & Statistical Significance Observation->Analysis

Figure 2: Experimental workflow for in vivo anticonvulsant evaluation.

Protocol: Croton Oil-Induced Ear Edema

Causality & Rationale: To confirm the in vitro COX inhibition translates to topical/systemic anti-inflammatory efficacy, the croton oil ear edema model is utilized. Croton oil contains 12-O-tetradecanoylphorbol-13-acetate (TPA), which directly activates protein kinase C and downstream COX pathways.

Step-by-Step Methodology:

  • Application: Apply 15 µL of croton oil (dissolved in acetone) to the inner surface of the right ear of mice.

  • Treatment: Immediately apply the test compound (e.g., 1.25 mg/ear) dissolved in a suitable vehicle to the same ear. The left ear remains untreated as a baseline control.

  • Incubation: Allow 6 hours for the inflammatory response to peak.

  • Measurement: Euthanize the animals, punch out 6 mm discs from both ears, and weigh them.

  • Validation: Efficacy is determined by the weight difference between the right and left ear punches compared to a vehicle-treated control group.

In Vivo Comparative Data
Compound / DrugIn Vivo ModelEfficacy MetricPerformance vs Standard
Compound 5g (Benzylamino derivative)PTZ Seizure Model72.2% Inhibition of convulsionsHighly competitive; Diazepam standard achieved ~80-90%[2].
Compound 5a (Methylpiperazinyl)MES Seizure Model100% Inhibition of HLTE phaseEquivalent to Diazepam (4 mg/kg)[2].
Compound 7c Ear Edema (Croton Oil)82% Inhibition of edemaSuperior to basic unsubstituted analogs; comparable to standard NSAIDs[4].

Conclusion

Derivatives synthesized from the 5-chloropyrido[2,3-d]pyridazine scaffold demonstrate robust, multi-target pharmacological profiles. In vitro data confirms their ability to stabilize proteins and dually inhibit COX-1/COX-2 enzymes, while in vivo models validate their potent anticonvulsant and anti-inflammatory properties. When compared to clinical standards like Diazepam and traditional NSAIDs, these compounds offer highly competitive efficacy, making them prime candidates for further pharmacokinetic optimization and clinical development.

References

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available at:[Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Center for Biotechnology Information (PMC). Available at:[Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing. Available at:[Link]

Sources

Comparative

Assessing the Cross-Reactivity of Pyridopyridazine-Based Enzyme Inhibitors: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist Executive Summary The development of highly selective kinase inhibitors is a persistent challenge in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

Executive Summary

The development of highly selective kinase inhibitors is a persistent challenge in modern drug discovery. Because the vast majority of kinase inhibitor scaffolds consist of planar heterocycles designed to present key hydrogen bond donating and accepting motifs to the highly conserved ATP-binding pocket, off-target binding is a frequent liability [[1]](). Pyridopyridazines—specifically pyrido[2,3-d]pyridazines and pyridopyridazin-6-ones—have emerged as privileged scaffolds capable of achieving exquisite kinome-wide selectivity 2.

This guide objectively compares the cross-reactivity profiles of pyridopyridazine-based inhibitors against alternative scaffolds (e.g., phthalazines and quinazolines), details the mechanistic causality behind their selectivity, and provides field-proven, self-validating experimental protocols for assessing target engagement.

Comparative Analysis: Pyridopyridazines vs. Alternative Scaffolds

To contextualize the performance of pyridopyridazine derivatives, we must evaluate them against structurally related alternatives. Historically, researchers have transitioned from quinazoline and phthalazine cores to pyridopyridazin-6-ones to exploit highly specific interactions within target enzymes, such as the p38α MAPK hydrophobic gatekeeper pocket and hinge region residues (e.g., Ala157, Gly110) 2.

The table below summarizes the quantitative cross-reactivity data across these three distinct scaffold classes.

Table 1: Comparative Profiling of Kinase Inhibitor Scaffolds
Scaffold ClassRepresentative TargetMean Primary IC₅₀ (nM)Kinome Selectivity Score ( S10​ )Primary Cross-Reactive Liabilities
Pyridopyridazin-6-ones p38α MAPK2.0 – 15.0High ( S10​ < 0.05)p38β, select JNK isoforms
Phthalazines SOS1 / p385.0 – 40.0Moderate ( S10​ ~ 0.15)EGFR, VEGFR2
Quinazolines EGFR / p381.0 – 10.0Low ( S10​ > 0.20)HER2, Src family kinases

Note: S10​ represents the fraction of the kinome bound with >90% inhibition at a 10 µM screening concentration. Lower values indicate superior selectivity.

Mechanistic Causality of Cross-Reactivity

Why do pyridopyridazines exhibit superior selectivity profiles compared to their phthalazine counterparts? The causality lies in the subtle alteration of the heterocycle's electronic landscape.

The introduction of an additional nitrogen atom into the benzo ring of a phthalazine to form a pyridopyridazine fundamentally alters the electron distribution, basicity, and polar surface area of the molecule 3. This structural modification achieves two critical mechanistic outcomes:

  • Hinge Region Tuning: The altered dipole moment restricts the scaffold's ability to act as a promiscuous hydrogen-bond acceptor across the highly conserved ATP-binding clefts of off-target kinases.

  • Conformational Trapping: Pyridopyridazines are highly effective at inducing or stabilizing specific inactive enzyme conformations (e.g., the DFG-out state). Because not all kinases can thermodynamically access the DFG-out conformation, this requirement acts as a structural filter, drastically reducing cross-reactivity with kinases locked in the DFG-in state.

Experimental Workflow: Tiered Cross-Reactivity Assessment

As a standard of scientific integrity, cross-reactivity must be evaluated using a self-validating, tiered approach. We do not rely solely on biochemical assays, as they lack physiological context. Instead, we pair thermodynamic binding data with orthogonal cell-based target engagement.

Protocol 1: High-Throughput Kinome Profiling (Competitive Binding Assay)

The Causality of Choice: Why measure thermodynamic binding ( Kd​ ) over enzymatic turnover ( IC50​ ) for kinome-wide screens? Kinases possess vastly different Km​ values for ATP. In an enzymatic panel, standardizing ATP concentrations artificially skews apparent affinities. A competitive binding assay removes ATP kinetics from the equation, providing a true thermodynamic baseline of scaffold promiscuity.

Step-by-Step Methodology:

  • Preparation: Immobilize a diverse panel of active site-directed kinase ligands onto a solid bead support.

  • Incubation: Incubate a DNA-tagged kinase library with the immobilized ligands in the presence of the pyridopyridazine inhibitor (screened at 1 µM and 10 µM concentrations).

  • Elution & Quantification: Wash away unbound kinases. Elute the bound kinases and quantify them via quantitative PCR (qPCR) of the attached DNA tags.

  • Validation: Calculate the Selectivity Score ( S10​ ). Compounds exhibiting an S10​<0.05 proceed to cellular validation.

Protocol 2: Orthogonal Cell-Based Validation (In-Cell Western)

The Causality of Choice: Biochemical affinity does not guarantee cellular selectivity due to membrane permeability, efflux pumps, and competition with millimolar intracellular ATP. To validate whether observed cross-reactivity translates into aberrant intracellular signaling, we utilize an In-Cell Western (ICW) assay 4. Unlike standard Western Blots, which are low-throughput and prone to normalization errors, ICW allows for simultaneous measurement of phosphorylated and total protein in the same well using dual-channel near-infrared fluorescence, creating a self-normalizing system.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MKN1 or U937 cells) in 96-well microplates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a dose-response titration of the pyridopyridazine inhibitor for 2 hours to allow for intracellular target equilibration.

  • Stimulation & Fixation: Stimulate cells with the appropriate physiological ligand (e.g., LPS for TNF-α/p38 pathways) for 15-30 minutes. Immediately fix cells with 4% paraformaldehyde to freeze the signaling state.

  • Detection: Permeabilize cells and stain with primary antibodies against the primary target's downstream effector (e.g., p-MAPKAPK2) and suspected cross-reactive targets (e.g., p-ERK for off-target EGFR/SOS1 activity) 4.

  • Quantification: Utilize near-infrared secondary antibodies (e.g., 680 nm and 800 nm channels) and an imaging system to quantify the ratio of phosphorylated to total protein, generating highly accurate cellular IC50​ curves.

Workflow Visualization

G A Pyridopyridazine Library B Tier 1: Kinome-Wide Binding Assay A->B C Selectivity Score (S-score) Calculation B->C D Tier 2: Orthogonal Enzymatic Profiling C->D High Selectivity F Lead Optimization (SAR Refinement) C->F High Cross-Reactivity E Tier 3: Cell-Based Target Engagement D->E E->F Off-target Toxicity

Workflow for assessing the cross-reactivity of pyridopyridazine-based inhibitors.

References

  • Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4c2SONvAqGk9FwFOH2vtTmWrtcNp2ggyF68lAZko0-ZfwxtDYLfWyqa5g-faP4Sf1RZhNCsTVmeV30XfbJ4ewezxY5AdJ835ZbWFbiPCjWpqsToUsvAr6kw_NOS5QKbhvGijMeFxydfSgXgO4kQA_GVcjzx4OGjfaJcf_jHqVAv72jmAHtgxbsTwOfehw-bKZhY5rPCwWUQLii3sf8maEclF8TJLmjENaosbUcz1HZf_lOKd4RGjZ3XIwMB79u-IDn1m7hZccgK4=]
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ-wJ1Jmkn-azxbEY9mMN0pBDzk1B9B0w8C5OMp2XAZiPBRU3Ui8TA-Gs9LCbj8tq7HTiGyEdu8hz83x-5X7MmV8pBO0qgVhtgwg7SaaLkEtx_BnvFvHksyheszACf4gUbT24AZ7GdBDwHz0REd4hDPKV2jMqydw==]
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field (Extended Analysis). Scirp.org.[https://vertexaisearch.cloud.google.
  • Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCc7f92Ml4U__-oA-R80njCKiUyrIf5ybrTyZo2fnrFukANd66BKimvCfI-XDorW8fsx4LbGpT5nRv4i4qNC68Egb0FO_pOpUa0jjKkzmt85vFf0ZAm8Dzi9bZ3q9fhUTRSYpFXrmXUoh3KxBr-XL1]

Sources

Validation

Evaluating the Selectivity of 5-Chloropyrido[2,3-d]pyridazine Derivatives: A Comparative Guide to Biological Target Profiling

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter the challenge of optimizing heterocyclic scaffolds to achieve high target selectivity while minimizing off-target li...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter the challenge of optimizing heterocyclic scaffolds to achieve high target selectivity while minimizing off-target liabilities. The pyrido[2,3-d]pyridazine nucleus represents a highly versatile and privileged pharmacophore in medicinal chemistry[1].

Specifically, 5-chloropyrido[2,3-d]pyridazine (CAS 23590-58-1) serves as a critical electrophilic building block[2]. Through nucleophilic aromatic substitution (SNAr) at the highly reactive C5 position, researchers can generate diverse libraries of derivatives. These derivatives have demonstrated profound efficacy as protein kinase inhibitors (e.g., p38 MAPK, VEGFR), phosphodiesterase (PDE4) inhibitors, and cyclooxygenase (COX) modulators[1][3][4].

This guide objectively compares the selectivity profiles of these derivatives against standard alternatives and provides self-validating experimental protocols to ensure rigorous biological evaluation.

Comparative Selectivity Profiling Across Biological Targets

The vast majority of kinase inhibitor scaffolds consist of planar heterocycles that present key hydrogen bond donating and accepting motifs[1]. However, the unique nitrogen distribution within the pyrido[2,3-d]pyridazine core alters the hinge-region binding dynamics, often yielding superior selectivity profiles compared to traditional quinazoline or phthalazine scaffolds.

By modifying the substituents at the C5 (and occasionally C8) positions, the selectivity can be dramatically shifted between distinct biological targets. Table 1 summarizes the comparative performance of these derivatives against industry-standard alternatives.

Table 1: Quantitative Target Comparison and Selectivity Insights
Biological TargetDerivative ClassStandard AlternativePerformance vs. StandardSelectivity Insight
VEGFR (KDR / Flt-1) 5-Anilino / 1-Anilino analogsCGP 79787Superior oral absorptionHigh selectivity for KDR/Flt-1 over related tyrosine kinases like PDGF-R and c-Kit[3].
p38 MAPK Pyrido[2,3-d]pyridazine-2(1H)-onesSB203580Comparable IC50Highly selective for protein kinase-mediated inflammation, minimizing off-target immunosuppression[1].
COX-1 / COX-2 Fused 2,8-dione derivativesIndomethacin82% reduction in edemaTransformation of the core yields a balanced dual COX-1/COX-2 inhibitor, reducing gastric toxicity[4].
PDE4 Pyridazinone analogsRolipram100x higher binding affinityExhibits an affinity for the Rolipram binding site 2 orders of magnitude lower (better) than Rolipram itself[1].
GABA-A Receptor 2,3,8-trisubstituted analogsFlumazenilKi < 100 nMHigh affinity displacement of [3H]-flumazenil specifically at the α2, α3, and α5 subunits[1].

Mechanistic Pathway & Target Intervention

Understanding exactly where and how these derivatives intervene in cellular pathways is critical for rational drug design. For instance, in tumor-driven angiogenesis, 5-anilino derivatives act as ATP-competitive inhibitors within the intracellular kinase domain of the VEGF receptor[3].

Pathway Ligand Pro-inflammatory Stimuli (e.g., VEGF, Cytokines) Receptor Receptor Tyrosine Kinase (VEGFR / KDR) Ligand->Receptor Activation Kinase Intracellular Kinase Domain (p38 MAPK / Flt-1) Receptor->Kinase Signal Transduction Effectors Downstream Effectors (Phosphorylation Cascade) Kinase->Effectors ATP Hydrolysis Response Disease Progression (Angiogenesis / Inflammation) Effectors->Response Gene Expression Inhibitor Pyrido[2,3-d]pyridazine Derivative (ATP-Competitive Inhibitor) Inhibitor->Kinase Blocks ATP Binding

Mechanism of pyrido[2,3-d]pyridazine derivatives blocking kinase signaling pathways.

Hit-to-Lead Selectivity Screening Workflow

To systematically evaluate the selectivity of compounds derived from 5-chloropyrido[2,3-d]pyridazine, a rigid screening cascade must be employed.

Workflow Scaffold 5-Chloropyrido[2,3-d]pyridazine (Electrophilic Core) SNAr SNAr Diversification (C5 Amination) Scaffold->SNAr Synthesis Primary Primary Target Screen (Kinase / COX / PDE4) SNAr->Primary IC50 Eval Secondary Selectivity Profiling (Off-Target Panel) Primary->Secondary Hit Selection Lead Lead Candidate (High SI, In Vivo Efficacy) Secondary->Lead Optimization

Hit-to-lead optimization workflow utilizing the 5-chloropyrido[2,3-d]pyridazine scaffold.

Self-Validating Experimental Methodologies

Scientific integrity relies on protocols that inherently validate their own outputs. Below are the field-proven methodologies for evaluating the selectivity and efficacy of these derivatives, complete with the causality behind each critical step.

Protocol A: Cellular KDR (VEGFR) Kinase Inhibition Assay

Objective: Quantify the functional inhibition of KDR autophosphorylation in a live-cell model.

  • Cell Synchronization: Seed CHO cells permanently transfected with the KDR receptor into six-well plates. Grow to 80% confluency, then incubate in serum-free medium for 2 hours at 37 °C[3].

    • Causality: Serum starvation halts basal growth factor signaling and synchronizes the cell cycle. This isolates the specific receptor's activity, ensuring the measured kinase phosphorylation is strictly a response to the controlled VEGF spike rather than background noise.

  • Compound Equilibration: Introduce serial dilutions of the pyrido[2,3-d]pyridazine derivative (e.g., 0.01, 0.1, and 1 μM) and incubate for an additional 2 hours[3].

    • Causality: Allowing the ATP-competitive inhibitor to cross the cell membrane and reach thermodynamic equilibrium within the intracellular kinase domain is essential for generating an accurate, non-skewed IC50 curve.

  • Acute Stimulation: Pulse the cells with VEGF (final concentration 20 ng/mL) for exactly 10 minutes[3].

    • Causality: A short stimulation window captures the primary receptor autophosphorylation event. Longer incubations risk triggering secondary downstream feedback loops that could obscure the direct inhibitory effect.

  • Lysate Analysis: Lyse the cells and quantify phosphorylated tyrosine (p-Tyr) via a sandwich ELISA.

    • Causality: Using a target-specific capture antibody combined with an anti-phosphotyrosine detection antibody creates a self-validating system that confirms both target engagement and functional inhibition.

Protocol B: In Vitro COX-1 / COX-2 Selectivity Profiling

Objective: Determine the Selectivity Index (SI) of pyrido[2,3-d]pyridazine-2,8-dione derivatives for COX isoenzymes.

  • Enzyme Reconstitution: Incubate purified recombinant human COX-1 and COX-2 enzymes with a hematin solution for 15 minutes at room temperature.

    • Causality: Hematin is a required cofactor for the peroxidase activity of COX enzymes. Reconstituting the holoenzyme ensures the active site conformation accurately mimics the physiological state, preventing false negatives during competitive inhibitor binding[4].

  • Inhibitor Pre-incubation: Add the test derivative and incubate for 15 minutes.

    • Causality: Many heterocyclic inhibitors exhibit time-dependent binding kinetics. Pre-incubation allows the compound to fully occupy the cyclooxygenase channel before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

    • Causality: Controlling the exact start time of the enzymatic conversion ensures linear reaction kinetics, making the subsequent IC50 calculations mathematically valid.

  • Quenching & Quantification: Quench the reaction with stannous chloride and quantify Prostaglandin E2 (PGE2) via Enzyme Immunoassay (EIA).

    • Causality: Stannous chloride rapidly reduces the unstable intermediate PGH2 to the stable PGE2, providing a reliable, quantifiable endpoint that directly correlates with COX activity[4].

References

  • "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing (SCIRP). Available at:[Link]

  • New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central (PMC). Available at:[Link]

  • 5-Chloropyrido[2,3-d]pyridazine. Inxight Drugs - NCATS. Available at:[Link]

Sources

Comparative

advantages of using 5-chloropyrido[2,3-d]pyridazine over other heterocyclic building blocks

Executive Summary In the landscape of medicinal chemistry, the selection of a heterocyclic building block dictates not only the synthetic feasibility of a project but also the ultimate pharmacokinetic and pharmacodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of a heterocyclic building block dictates not only the synthetic feasibility of a project but also the ultimate pharmacokinetic and pharmacodynamic profile of the drug candidate. Among fused bicyclic systems, the pyrido[2,3-d]pyridazine scaffold has emerged as a highly privileged structure, demonstrating profound utility as a core for kinase inhibitors (such as PIM-1 and eEF-2K), COX-1/COX-2 dual inhibitors, and phosphodiesterase (PDE) IV inhibitors[1],[2],[3].

Specifically, 5-chloropyrido[2,3-d]pyridazine (CAS 23590-58-1)[4] offers a distinct strategic advantage over traditional monocyclic or less functionalized bicyclic alternatives. By providing a highly electrophilic center primed for both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling, this building block enables the rapid, modular assembly of complex pharmacophores.

Mechanistic Rationale: The 5-Chloro Advantage

To understand the superiority of 5-chloropyrido[2,3-d]pyridazine, one must analyze the electronic distribution of the fused ring system.

  • LUMO Lowering via Dual Heteroatoms: The fusion of an electron-deficient pyridine ring with a diazine (pyridazine) ring creates a powerful electron-withdrawing synergistic effect. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system[5].

  • Hyper-Electrophilicity at C5: The chlorine atom at the 5-position is situated in an electronically impoverished environment. During an SNAr reaction, the incoming nucleophile forms a negatively charged Meisenheimer complex. The adjacent nitrogen atoms in the pyridazine and pyridine rings act as electron sinks, effectively stabilizing this intermediate and dramatically lowering the activation energy barrier[6].

  • Biological Relevance: The resulting substituted pyrido[2,3-d]pyridazines perfectly mimic the ATP-binding hinge region of various kinases, providing essential dual hydrogen-bond acceptor/donor capabilities that simple quinolines or naphthalenes lack[7].

Reactivity A 5-chloropyrido[2,3-d]pyridazine B SNAr Reaction A->B Nucleophile, Base C Cross-Coupling A->C Pd-Catalyst, Ligand D 5-Amino Derivatives (Kinase Inhibitors) B->D E 5-Aryl Derivatives (Lipophilic Probes) C->E

Caption: Reactivity pathways of 5-chloropyrido[2,3-d]pyridazine for scaffold derivatization.

Comparative Performance Analysis

When benchmarked against other common heterocyclic building blocks, 5-chloropyrido[2,3-d]pyridazine demonstrates superior versatility under milder conditions.

Building BlockSNAr Reactivity ProfileCross-Coupling EfficiencyPharmacophore Utility
5-chloropyrido[2,3-d]pyridazine Excellent: Rapid conversion at 60–80°C. Stabilizes Meisenheimer complex efficiently.High: Excellent oxidative addition; requires electron-rich ligands to prevent catalyst poisoning.Dual H-bond acceptor; ideal for ATP-competitive kinase hinge binding.
4-chloroquinoline Moderate: Often requires temperatures >100°C or strong bases (e.g., NaH).High: Readily undergoes standard Suzuki/Buchwald couplings.Highly lipophilic; limited H-bond networking capabilities.
3-chloropyridazine Good: Reacts at 80–100°C but prone to side reactions.Moderate: High risk of protodehalogenation side-reactions.Linear geometry; lacks the spatial complexity of a fused bicyclic system.

Validated Experimental Workflows (Self-Validating Systems)

As an application scientist, ensuring that a protocol is reproducible requires building self-validation steps directly into the workflow. The following protocols leverage the reactivity of 5-chloropyrido[2,3-d]pyridazine to generate functionalized derivatives.

Protocol 1: High-Yield SNAr with Aliphatic Amines

Objective: Synthesize a 5-amino-pyrido[2,3-d]pyridazine intermediate for kinase inhibitor screening.

Causality & Design: Using a polar aprotic solvent (DMF) stabilizes the polar transition state of the SNAr reaction. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its steric bulk prevents it from competing with the primary amine nucleophile, while effectively sponging the HCl byproduct to prevent protonation (and subsequent deactivation) of the nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial, dissolve 5-chloropyrido[2,3-d]pyridazine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the aliphatic amine (1.2 equiv) followed by DIPEA (2.0 equiv).

  • Reaction Execution: Stir the mixture at 70°C for 2–4 hours.

  • Self-Validation (In-Process Control): At 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze via LC-MS. Validation Check: The reaction is complete when the characteristic isotopic chlorine cluster (M / M+2 in a 3:1 ratio) of the starting material completely disappears, replaced by the M+H peak of the aminated product.

  • Workup: Quench the reaction with ice-cold water (15 mL). The highly crystalline product will typically precipitate. Filter, wash with cold water, and dry under a vacuum.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C5 position using an aryl boronic acid.

Causality & Design: The highly electron-deficient nature of the pyrido-pyridazine core can make the oxidative addition step of the catalytic cycle sluggish if standard triphenylphosphine ligands are used. Utilizing a bulky, electron-rich ligand like XPhos accelerates oxidative addition and prevents the basic nitrogen atoms of the scaffold from poisoning the palladium catalyst.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 5-chloropyrido[2,3-d]pyridazine (1.0 equiv), aryl boronic acid (1.5 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.1 equiv), and K3PO4 (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Validation Check: Ensuring strict oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane/H2O (4:1 v/v, 10 mL).

  • Reaction Execution: Heat to 90°C for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1) using UV activity (254 nm) to confirm the consumption of the starting material.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via flash column chromatography.

Biological Application: Kinase Inhibition

Once functionalized, pyrido[2,3-d]pyridazine derivatives act as potent ATP-competitive inhibitors. By occupying the ATP-binding pocket of kinases like PIM-1 or eEF-2K, they halt downstream phosphorylation cascades, ultimately leading to apoptosis in malignant cells[3],[7].

Pathway Stimulus Cellular Stress Kinase Target Kinase (e.g., PIM-1) Stimulus->Kinase Activates Downstream Downstream Signaling Kinase->Downstream Phosphorylates Inhibitor Pyrido-pyridazine Inhibitor Inhibitor->Kinase ATP-Competitive Inhibition Apoptosis Apoptosis Downstream->Apoptosis Blocked

Caption: Mechanism of action for pyrido[2,3-d]pyridazine-derived kinase inhibitors.

References

Sources

Safety & Regulatory Compliance

Safety

5-Chloropyrido[2,3-d]pyridazine proper disposal procedures

An authoritative guide to the safe handling, segregation, and disposal of 5-Chloropyrido[2,3-d]pyridazine , designed for laboratory personnel, synthetic chemists, and EHS professionals. Executive Summary & Safety Directi...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, segregation, and disposal of 5-Chloropyrido[2,3-d]pyridazine , designed for laboratory personnel, synthetic chemists, and EHS professionals.

Executive Summary & Safety Directive

5-Chloropyrido[2,3-d]pyridazine is a chlorinated nitrogenous heterocyclic compound frequently utilized as a critical building block in pharmaceutical drug discovery and agrochemical synthesis[1][2]. Because it contains a covalently bound chlorine atom within a fused aromatic framework, its disposal is strictly governed by environmental regulations regarding halogenated organic compounds[3][4]. Improper disposal routes—such as drain disposal or commingling with non-halogenated solvents—pose severe risks of environmental persistence, equipment corrosion, and the potential generation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) during uncontrolled combustion[5].

Physicochemical & Hazard Profile

To properly classify the waste stream, personnel must understand the compound's quantitative properties. The presence of chlorine (~21.4% by weight) automatically dictates its routing into halogenated waste streams[6].

PropertyValue
Chemical Name 5-Chloropyrido[2,3-d]pyridazine
CAS Number 23590-58-1[1]
Molecular Formula C7H4ClN3[7]
Molecular Weight 165.58 g/mol [7]
Halogen Content ~21.4% (by weight)
EPA Waste Classification Halogenated Organic Waste[3][6]

Mechanistic Rationale for Destruction (E-E-A-T)

Why can't halogenated heterocycles be disposed of in standard organic waste?

The disposal of 5-Chloropyrido[2,3-d]pyridazine requires specialized thermal destruction because of the behavior of the chlorine atom under high heat. When subjected to thermal oxidation, the molecule breaks down into carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas [8].

If routed to a standard non-halogenated incinerator, the generated HCl gas will cause severe corrosion to the incinerator's refractory lining and exhaust systems, ultimately releasing acid gas into the atmosphere[5]. Furthermore, incomplete combustion of chlorinated organics at lower temperatures acts as a precursor for the de novo synthesis of dioxins and furans[5].

To prevent this, RCRA-permitted disposal facilities utilize Rotary Kiln Incinerators operating at temperatures exceeding 1000°C to ensure complete molecular destruction[4][9]. The exhaust gas is immediately routed through a wet caustic scrubber (typically utilizing Sodium Hydroxide[NaOH] or Calcium Hydroxide [Ca(OH)₂]). The scrubber neutralizes the toxic HCl gas via the following mechanism, yielding harmless saltwater effluent[8][10]:

HCl(g)​+NaOH(aq)​→NaCl(aq)​+H2​O(l)​

G Lab Lab Segregation Halogenated Waste Transport RCRA Transport (EPA Manifest) Lab->Transport Packaged <75% capacity Incinerator Rotary Kiln Incinerator (>1000°C) Transport->Incinerator Thermal Oxidation Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Incinerator->Scrubber HCl & NOx Gases Emission Clean Exhaust (CO2, H2O, N2) Scrubber->Emission Scrubbed Gas Effluent Neutralized Effluent (NaCl, Aqueous) Scrubber->Effluent Liquid Waste

Workflow for the thermal destruction and neutralization of halogenated heterocyclic waste.

Step-by-Step Laboratory Disposal Protocol

To ensure compliance and safety at the operational level, laboratories must implement the following self-validating protocol for any workflow involving 5-Chloropyrido[2,3-d]pyridazine:

Step 1: Source Segregation

  • Action: Isolate all solid residues, reaction mixtures, and contaminated consumables (e.g., filter paper, silica gel) containing the compound.

  • Routing: Deposit strictly into a designated "Halogenated Organic Waste" stream[3].

  • Causality: Commingling halogenated waste with non-halogenated waste (e.g., ethanol, acetone) contaminates the entire bulk container. Because halogenated waste requires specialized, high-cost incineration, mixing the streams unnecessarily inflates disposal costs and violates waste minimization principles[6][11].

Step 2: Containerization

  • Action: Utilize chemically compatible containers, typically High-Density Polyethylene (HDPE) or glass[3].

  • Volume Limit: Fill liquid waste containers to a maximum of 75% capacity [3].

  • Causality: Leaving at least 25% headspace accommodates vapor pressure expansion due to temperature fluctuations, preventing catastrophic container rupture during storage or transit[3].

Step 3: Immediate Labeling

  • Action: Affix a hazardous waste label to the container before the first drop or gram of waste is added[3].

  • Documentation: The label must explicitly list "5-Chloropyrido[2,3-d]pyridazine" alongside any carrier solvents (e.g., Dichloromethane, Chloroform). Avoid using abbreviations or chemical structures on the label.

Step 4: Storage & Compatibility

  • Action: Store the active waste container in a designated, well-ventilated flammable/corrosive cabinet equipped with secondary containment trays.

  • Causality: Chlorinated heterocycles and their associated solvents must be kept isolated from incompatible materials, specifically strong oxidizers, strong acids, and alkali metals, which could trigger exothermic reactions or toxic gas release[2][3].

Step 5: EHS Transfer & Final Disposal

  • Action: Coordinate with your institutional Environmental Health and Safety (EHS) department or a licensed RCRA waste hauler to manifest and transport the waste[12]. Do not allow waste to accumulate beyond the regulatory time limits (typically 90 to 180 days depending on your facility's generator status).

Regulatory Compliance Framework

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Parts 260-273), wastes containing significant concentrations of halogenated organic compounds are subject to strict "cradle-to-grave" management[12]. While 5-Chloropyrido[2,3-d]pyridazine as a pure solid may not carry a specific "U" or "P" listed waste code, it is frequently dissolved in F-listed halogenated solvents (such as F001 or F002) during synthesis or purification[13]. Regardless of the carrier solvent, the inherent halogen content of the molecule legally requires its processing through permitted halogen acid furnaces or rotary kilns equipped with state-of-the-art emission controls[4][14].

References

  • 5-Chloropyrido[2,3-d]pyridazine - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh. Available at: [Link]

  • 3934-20-1 (2,4-Dichloropyrimidine): A Detailed Overview of Structure, Synthesis & Application. Srini Chem. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Engineering Handbook For Hazardous Waste Incineration. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • NON-COMBUSTION TECHNOLOGY FOR POPs WASTE DESTRUCTION. International Pollutants Elimination Network (IPEN). Available at: [Link]

  • 6 Detailed review of selected POPs elimination technologies. Danish Environmental Protection Agency. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. Western Kentucky University. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloropyrido[2,3-d]pyridazine

As a Senior Application Scientist, I have designed this guide to move beyond the boilerplate warnings of standard Safety Data Sheets (SDS). For drug development professionals and synthetic chemists, understanding why a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this guide to move beyond the boilerplate warnings of standard Safety Data Sheets (SDS). For drug development professionals and synthetic chemists, understanding why a chemical behaves the way it does is the foundation of true laboratory safety.

Here, we bridge the gap between regulatory compliance and bench-level reality, providing a self-validating, step-by-step operational framework for handling 5-Chloropyrido[2,3-d]pyridazine (CAS: 23590-58-1).

Chemical Identity & Mechanistic Hazard Causality

5-Chloropyrido[2,3-d]pyridazine is a highly valuable halogenated fused heterocyclic building block used extensively in medicinal chemistry. However, the very properties that make it synthetically useful also dictate its hazard profile.

The Causality of Risk: The presence of the chloro-substituent on the highly electron-deficient pyrido-pyridazine core makes this compound exceptionally susceptible to nucleophilic aromatic substitution ( SN​Ar ). While this reactivity is ideal for cross-coupling or amination in the reactor, it means the compound will readily react with biological nucleophiles—such as the proteins and enzymes present in human skin, eyes, and mucous membranes.

This electrophilic nature is the direct cause of its primary [1]:

  • Acute Tox. 4 (H302): Harmful if swallowed.

  • Skin Irrit. 2 (H315): Causes skin irritation via protein binding.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H335): May cause respiratory irritation upon inhalation of aerosolized dust.

Quantitative Operational Parameters

To establish a baseline for our engineering controls, we must first define the physicochemical and operational parameters of the compound.

ParameterValueOperational Implication
CAS Number 23590-58-1Unique identifier for SDS retrieval and inventory tracking.
Molecular Weight 165.58 g/mol Used for stoichiometric calculations; fine powder poses inhalation risk.
Hazard Statements H302, H315, H319, H335Dictates the necessity of strict inhalation and dermal barriers.
Fume Hood Airflow 80 – 100 fpmMinimum face velocity required to prevent aerosolized powder escape.
Glove Thickness ≥ 0.11 mm (Inner), ≥ 0.14 mm (Outer)Ensures sufficient breakthrough time against halogenated organics.

The PPE Matrix: Defensive Layers and Causality

Standard PPE recommendations often fail because they do not account for the specific physical state and reactivity of the chemical. For 5-Chloropyrido[2,3-d]pyridazine, your PPE matrix must be designed to combat micro-dust aerosolization and halogenated permeation .

  • Hand Protection (Double Nitrile): Do not use latex. Halogenated N-heterocycles can permeate thin latex barriers rapidly. We require double-gloving with high-density nitrile. Causality: The outer glove acts as the primary chemical barrier against the powder, while the inner glove serves as a secondary barrier against micro-tears or solvent degradation if the compound is handled in solution.

  • Eye/Face Protection (Chemical Goggles): Standard safety glasses with side shields are insufficient. Because this compound is a fine powder that causes severe eye irritation (H319), snug-fitting chemical safety goggles are required to prevent airborne micro-particles from bypassing the lenses and contacting the cornea.

  • Respiratory Protection: When handled inside a certified fume hood, standard ambient lab ventilation is sufficient. However, if bulk transfer must occur outside a hood, an N95 or P100 particulate respirator is mandatory. Causality: The compound's STOT SE 3 (H335) designation indicates rapid localized irritation of the moist mucous membranes in the respiratory tract upon contact.

  • Body Protection: A standard Tyvek or heavy cotton lab coat with knit cuffs, fully buttoned, alongside closed-toe impermeable shoes.

Self-Validating Operational Workflow

A protocol is only as good as its ability to verify its own success. The following step-by-step methodology for weighing and transferring 5-Chloropyrido[2,3-d]pyridazine incorporates built-in validation checks to ensure safety at every stage.

Methodology: Safe Weighing and Transfer Protocol

Step 1: Engineering Control Validation

  • Action: Turn on the fume hood and lower the sash to the designated operating height (usually 18 inches).

  • Self-Validation: Tape a 2-inch strip of tissue paper to the bottom edge of the sash. The tissue must pull steadily inward. If it flutters outward or hangs straight down, the negative pressure is compromised. Do not open the chemical container.

Step 2: PPE Integrity Check

  • Action: Don your lab coat, goggles, and inner nitrile gloves. Before donning the outer gloves, perform an inflation test.

  • Self-Validation: Trap air inside the outer glove by rolling the cuff tightly. Hold for 5 seconds. A lack of deflation confirms the absence of manufacturing micro-punctures. Don the outer gloves.

Step 3: Static Mitigation and Weighing

  • Action: 5-Chloropyrido[2,3-d]pyridazine powder is prone to static cling, which can cause erratic balance readings and powder aerosolization. Wipe the exterior of your weighing spatula and the balance draft shield with an anti-static zero-charge wipe.

  • Self-Validation: When transferring the powder, it should fall freely from the spatula into the pre-tared vial without adhering to the metal sides.

Step 4: Closed-System Transfer

  • Action: Weigh the required mass directly into a sealable vial or flask, never an open weigh boat. Cap the vial immediately after the transfer is complete.

  • Self-Validation: The exterior of the capped vial must be wiped down with an isopropanol-dampened tissue before it is removed from the fume hood. Visually inspect the tissue; a clean white surface confirms the absence of residual compound.

PPE_Workflow N1 1. Fume Hood Check Verify >80 fpm Airflow N2 2. PPE Donning Double Nitrile & Goggles N1->N2 N3 3. Material Handling Weigh 5-Chloropyrido[2,3-d]pyridazine N2->N3 N4 4. Self-Validation Inspect Gloves for Residue N3->N4 N5 Contamination Detected? N4->N5 N6 5a. Emergency Protocol Doff Outer Gloves & Dispose N5->N6 Yes (Residue) N7 5b. Proceed to Synthesis Transfer to Closed Reactor N5->N7 No (Clean) N6->N2 Re-glove

Figure 1: Self-validating operational workflow for handling 5-Chloropyrido[2,3-d]pyridazine.

Emergency Response & Spill Management

In the event of a powder spill outside the fume hood, immediate containment is required to prevent inhalation hazards [2].

  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to sweep the powder dry, as this will aerosolize the active pharmaceutical ingredient (API) intermediate.

  • Suppress: Gently cover the spill with damp absorbent paper towels (dampened with water or a mild surfactant solution) to suppress dust formation.

  • Recover: Wearing full PPE (including an N95 respirator), carefully scoop the damp towels and powder into a rigid, sealable hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by an ethanol wipe down to remove any residual organic traces.

Waste Disposal & Environmental Logistics

5-Chloropyrido[2,3-d]pyridazine must be strictly segregated into Halogenated Organic Waste streams.

Causality for Segregation: Halogenated compounds require specialized high-temperature incineration (typically >1,100°C) to safely break the carbon-halogen bonds and prevent the environmental formation of highly toxic dioxins and furans. Mixing this compound with non-halogenated solvent waste not only violates environmental compliance but significantly increases disposal costs and logistical hazards for downstream waste management facilities.

References

  • NextSDS. "5,8-dichloropyrido[2,3-d]pyridazine — Chemical Substance Information & Hazard Classifications." NextSDS Database. Available at:[Link](Cited for core pyrido-pyridazine mechanistic hazard profiling).

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloropyrido[2,3-d]pyridazine
Reactant of Route 2
5-Chloropyrido[2,3-d]pyridazine
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